Product packaging for 1-Phenylethylamine hydrochloride(Cat. No.:CAS No. 13437-79-1)

1-Phenylethylamine hydrochloride

Cat. No.: B3039810
CAS No.: 13437-79-1
M. Wt: 157.64 g/mol
InChI Key: YEHGSOZIZRABBU-UHFFFAOYSA-N
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Description

1-Phenylethylamine hydrochloride is a useful research compound. Its molecular formula is C8H12ClN and its molecular weight is 157.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12ClN B3039810 1-Phenylethylamine hydrochloride CAS No. 13437-79-1

Properties

IUPAC Name

1-phenylethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.ClH/c1-7(9)8-5-3-2-4-6-8;/h2-7H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHGSOZIZRABBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13437-79-1, 20938-48-1
Record name 1-Phenylethylamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13437-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzylamine, alpha-methyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020938481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Synthesis and Characterization of 1-Phenylethylamine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-phenylethylamine (B125046) hydrochloride, a key chiral building block in organic synthesis and pharmaceutical development. This document details established synthetic routes, including reductive amination and the Leuckart reaction, and provides thorough characterization protocols.

Synthesis of 1-Phenylethylamine

1-Phenylethylamine is primarily synthesized from acetophenone (B1666503) through reductive amination. Two common and effective methods are detailed below.

Reductive Amination using Hydrogen and Raney Nickel

This method involves the direct reaction of acetophenone with ammonia (B1221849) in the presence of a nickel catalyst under hydrogen pressure.

Experimental Protocol:

  • In a high-pressure reactor (bomb), place 720 g (6 moles) of pure acetophenone and one tablespoon of Raney nickel catalyst.

  • Securely fasten the reactor and introduce 700 ml (30 moles) of liquid ammonia.

  • Pressurize the reactor with hydrogen to 3500-5000 psi.

  • Heat the mixture to 150°C and maintain the reaction for 4-6 hours, ensuring continuous hydrogen absorption to maintain pressure.

  • After the reaction is complete, cool the reactor and carefully vent the excess ammonia.

  • Filter the contents to remove the Raney nickel catalyst.

  • Cool the filtrate in an ice bath and acidify to Congo red with concentrated hydrochloric acid (approximately 200-300 ml).

  • Steam distill the mixture for 10-12 hours to remove any unreacted acetophenone.

  • Cool the remaining residue and slowly add it to a flask containing 200 g of solid sodium hydroxide (B78521) in an ice bath to liberate the free amine.

  • Separate the amine layer. Extract the aqueous layer three times with 150 ml portions of benzene (B151609).

  • Combine the organic extracts and the amine layer and dry over solid sodium hydroxide.

  • Remove the benzene by distillation. The resulting crude 1-phenylethylamine can be purified by vacuum distillation.

Leuckart Reaction

The Leuckart reaction offers an alternative route using ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent.[1][2]

Experimental Protocol:

  • In a flask equipped with a reflux condenser, mix 5.00 g (41.7 mmol) of acetophenone, 5.81 g (0.188 mol) of formamide, and 2.0 ml of water.[1]

  • Heat the mixture with magnetic stirring in an oil bath at 205°C for 6 hours.[1]

  • After cooling, add 100 ml of 6 M hydrochloric acid and reflux for 1 hour to hydrolyze the intermediate N-formyl-1-phenylethylamine.

  • Perform an aqueous work-up to isolate the crude 1-phenylethylamine.

  • Purification can be achieved through distillation.

Preparation of 1-Phenylethylamine Hydrochloride

The synthesized 1-phenylethylamine free base is converted to its more stable and handleable hydrochloride salt.

Experimental Protocol:

  • Dissolve the purified 1-phenylethylamine in a suitable solvent such as diethyl ether or ethanol.

  • Cool the solution in an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

  • Continue the addition until the precipitation of the white solid is complete.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any excess HCl and unreacted amine.

  • Dry the this compound crystals under vacuum.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties
PropertyValueReference
Molecular FormulaC₈H₁₁N·HCl[3]
Molecular Weight157.64 g/mol [4]
Melting Point148 °C[3]
AppearanceWhite solid
Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the structure of the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.7Doublet3H-CH₃
~4.5Quartet1H-CH
~7.4Multiplet5HAromatic protons
~8.5-9.5Broad Singlet3H-NH₃⁺

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Frequency (cm⁻¹)Description
~3000-2800N-H stretch (from -NH₃⁺)
~3100-3000C-H stretch (aromatic)
~2950-2850C-H stretch (aliphatic)
~1600, 1490, 1450C=C stretch (aromatic ring)
~1500N-H bend
~760, 700C-H bend (out-of-plane, monosubstituted benzene)

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Synthesis_Workflow cluster_synthesis Synthesis of 1-Phenylethylamine cluster_purification_salt Purification and Salt Formation Acetophenone Acetophenone Reaction Reductive Amination or Leuckart Reaction Acetophenone->Reaction Ammonia Ammonia / Formamide Ammonia->Reaction ReducingAgent H₂/Raney Ni or Formic Acid Derivative ReducingAgent->Reaction CrudeAmine Crude 1-Phenylethylamine Reaction->CrudeAmine Purification Purification (Distillation) CrudeAmine->Purification FreeBase Pure 1-Phenylethylamine Purification->FreeBase SaltFormation Salt Formation FreeBase->SaltFormation HCl Anhydrous HCl HCl->SaltFormation Product 1-Phenylethylamine HCl SaltFormation->Product

Caption: Workflow for the synthesis and salt formation of this compound.

Characterization_Workflow cluster_analysis Characterization cluster_data Data Interpretation Product 1-Phenylethylamine HCl Sample MP Melting Point Analysis Product->MP NMR ¹H NMR Spectroscopy Product->NMR IR IR Spectroscopy Product->IR MP_Data Confirm Melting Point MP->MP_Data NMR_Data Confirm Structure & Purity NMR->NMR_Data IR_Data Confirm Functional Groups IR->IR_Data Final_Confirmation Final Product Confirmation MP_Data->Final_Confirmation NMR_Data->Final_Confirmation IR_Data->Final_Confirmation

Caption: Workflow for the characterization of this compound.

References

A Technical Guide to the Physicochemical Properties of 1-Phenylethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylethylamine (B125046) hydrochloride is the salt form of 1-phenylethylamine, a primary amine that is a structural analog of phenethylamine. It is a key chiral building block in organic synthesis, particularly in the pharmaceutical industry for the synthesis of chiral active pharmaceutical ingredients (APIs). Its hydrochloride form often provides improved stability and solubility characteristics compared to the free base, making it more suitable for various applications in research and drug development.[1] This guide provides a comprehensive overview of the core physicochemical properties of 1-phenylethylamine hydrochloride, detailed experimental protocols for their determination, and logical workflows to aid in its characterization.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, formulation, and application. Key quantitative data are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₁₁N·HCl[2][3]
Molecular Weight 157.64 g/mol [3][4]
Appearance Solid[2]
Melting Point 148 °C[3][5]
Solubility Water: Highly Soluble[1] Methanol: Soluble[2][5] Chloroform: Soluble[2][5] Acetonitrile: Slightly Soluble[2][5][1][2][5]
pKa 9.04 ± 0.10 (Predicted for the amine)[6]
LogP 3.2086[3]
Exact Mass 157.0658271 Da[3][4]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound.

  • ¹H NMR: The proton NMR spectrum provides information on the hydrogen environments within the molecule. Data is available from spectral databases.[4][7]

  • ¹³C NMR: The carbon NMR spectrum complements the proton NMR by detailing the carbon framework.[4]

  • Infrared (IR) Spectroscopy: The FTIR spectrum, often obtained using a KBr wafer technique, reveals characteristic peaks for the amine salt and the aromatic ring.[4]

  • Mass Spectrometry (MS): GC-MS is commonly used to determine the mass-to-charge ratio of the molecule, confirming its molecular weight.[4]

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental procedures. Below are detailed methodologies for key analyses.

Melting Point Determination

The melting point is a crucial indicator of purity.[8] A narrow melting range of one or two degrees is characteristic of a pure substance, while impurities tend to depress and broaden this range.[8][9]

Methodology (Capillary Method using Mel-Temp Apparatus):

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered.[10]

  • Capillary Loading: Invert a capillary tube (open end down) and press it into the sample powder. Tap the tube gently on a hard surface or drop it through a long glass tube to pack the solid into the closed end to a height of 2-3 mm.[11]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a Mel-Temp or similar apparatus.[9]

  • Rapid Determination (Optional): For an unknown or unverified sample, heat the block rapidly to find an approximate melting point.[11]

  • Accurate Determination: Using a fresh sample, heat the apparatus at a medium rate until the temperature is about 20°C below the approximate melting point.[11] Then, reduce the heating rate to no more than 1-2°C per minute to ensure thermal equilibrium.[8][11]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[8]

Solubility Assessment

Solubility is a critical parameter, especially in drug development, as it influences bioavailability and formulation. The hydrochloride salt form generally enhances water solubility compared to the free base.[1]

Methodology (Qualitative Shake-Flask Method):

  • Preparation: Add approximately 25 mg of this compound to a small, clean test tube.[12][13]

  • Solvent Addition: Add 0.75 mL of the desired solvent (e.g., water, methanol, chloroform, acetonitrile) in small portions (e.g., 0.25 mL at a time).[12][13]

  • Mixing: After each addition, cap the test tube and shake it vigorously for 30-60 seconds.[12][13]

  • Observation: Visually inspect the solution for any undissolved solid particles against a contrasting background.

  • Classification:

    • Soluble: If the entire solid dissolves.

    • Slightly Soluble: If a small portion of the solid dissolves or dissolution is incomplete.

    • Insoluble: If no significant dissolution is observed.

  • pH Adjustment (for aqueous solutions): Since the compound is an amine salt, its solubility can be pH-dependent.[14] Testing solubility in acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions can provide further information on its behavior.[15]

pKa Determination

The pKa value is the pH at which the amine group is 50% protonated. It is essential for predicting the ionization state of the molecule at different physiological pH values, which affects absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology (Potentiometric Titration):

  • Apparatus Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[16][17]

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a known volume of deionized, carbonate-free water to create a solution of known concentration (e.g., 1 mM).[16][17] To maintain a constant ionic strength throughout the titration, a background electrolyte like 0.15 M KCl can be added.[16]

  • Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb does not contact the stir bar.[18]

  • Titration: Begin stirring at a slow, steady rate. Add a standardized titrant (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.1-0.2 mL) using a burette.[18]

  • Data Recording: After each increment, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[17] Take more frequent readings near the equivalence point, where the pH changes most rapidly.

  • Data Analysis: Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[18] This corresponds to the inflection point on the curve.[19][20] Perform at least three titrations to ensure reproducibility.[16]

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a substance like this compound.

G cluster_start Initial Analysis cluster_physical Physical Properties cluster_chemical Chemical Properties cluster_end Final Report start Obtain Sample purity Assess Purity (e.g., HPLC) start->purity structure Confirm Structure (NMR, MS) purity->structure mp Melting Point Determination structure->mp sol Solubility Assessment structure->sol appearance Record Appearance structure->appearance pka pKa Determination (Titration) structure->pka logp LogP Measurement structure->logp reactivity Stability/Reactivity Tests structure->reactivity report Compile Data Sheet mp->report sol->report appearance->report pka->report logp->report reactivity->report

Caption: Workflow for Physicochemical Characterization.

Synthesis via Reductive Amination

1-Phenylethylamine is commonly synthesized via the reductive amination of acetophenone.[21] The hydrochloride salt is then formed by reacting the amine with hydrochloric acid.

G acetophenone Acetophenone (C₆H₅C(O)CH₃) reaction Reductive Amination acetophenone->reaction reagents Ammonia (NH₃) + Reducing Agent (H₂) reagents->reaction amine_base 1-Phenylethylamine (Free Base) (C₆H₅CH(NH₂)CH₃) reaction->amine_base Forms amine salt_formation Acid-Base Reaction amine_base->salt_formation hcl Hydrochloric Acid (HCl) hcl->salt_formation product This compound salt_formation->product Forms salt

References

A Comprehensive Technical Guide to 1-Phenylethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 1-Phenylethylamine (B125046) hydrochloride, catering to researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its neurochemical mechanism of action.

CAS Number: The CAS number for 1-Phenylethylamine hydrochloride is 13437-79-1 [1][2][3][4].

Physicochemical Properties

This compound, also known as α-methylbenzylamine hydrochloride, is a phenethylamine (B48288) derivative. Its key properties are summarized below.

PropertyValueReference(s)
Molecular Formula C₈H₁₁N · HCl (or C₈H₁₂ClN)[1][5]
Molecular Weight 157.64 g/mol [2][5]
Appearance White crystalline powder or solid[1][5]
Melting Point 148 °C[2]
Solubility Soluble in water and methanol; slightly soluble in acetonitrile (B52724); soluble in chloroform.[1][5]
Purity Typically ≥98%[1][3]
InChI Key YEHGSOZIZRABBU-UHFFFAOYSA-N[1]
Canonical SMILES CC(C1=CC=CC=C1)N.Cl[2]

Experimental Protocols

This section outlines detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound via Reductive Amination

This protocol is based on the reductive amination of acetophenone (B1666503), followed by hydrolysis.[6][7]

Materials:

  • Acetophenone

  • Ammonium (B1175870) formate

  • Benzene (B151609)

  • Concentrated hydrochloric acid

  • Sodium hydroxide (B78521)

  • Porous porcelain chips

  • Apparatus: Claisen flask with fractionating side arm, condenser, thermometer, separatory funnel, round-bottomed flask for steam distillation.

Procedure:

  • Reaction Setup: In a 250 ml Claisen flask, combine 125 g of ammonium formate, 75 g of acetophenone, and a few porous porcelain chips. Insert a thermometer extending nearly to the bottom of the flask and attach a condenser for downward distillation.

  • Initial Reaction: Heat the mixture. The components will initially form two layers and then become homogeneous at 150-155°C, at which point the reaction begins with slight frothing.

  • Heating and Distillation: Continue heating, raising the temperature to 185°C over approximately 2 hours. During this time, acetophenone, water, and ammonium carbonate will distill.

  • Recycling Acetophenone: Separate the upper layer of acetophenone from the distillate and return it to the reaction flask. Heat the mixture for an additional 3 hours at 180-185°C.

  • Workup: Allow the reaction mixture to cool. Transfer it to a 250 ml separatory funnel and wash with 100 ml of water to remove formamide (B127407) and ammonium formate.

  • Extraction: Separate the crude α-phenylethylformamide and return it to the Claisen flask. Extract the aqueous layer with two 15 ml portions of benzene and add the benzene extracts to the flask.

  • Hydrolysis: Add 75 ml of concentrated hydrochloric acid and a few porcelain chips to the flask. Heat the mixture cautiously, collecting about 30 ml of benzene, and then boil gently for another 40 minutes to hydrolyze the formamide to this compound.

  • Purification: After cooling, remove any unreacted acetophenone by extracting with 25 ml of benzene, followed by three 15 ml portions of the solvent.

  • Isolation: Transfer the aqueous acid solution to a 500-ml round-bottomed flask. Cautiously add a solution of 62.6 g of sodium hydroxide in 125 ml of water and proceed with steam distillation to isolate the free amine, which can then be converted back to the hydrochloride salt if desired.

High-Performance Liquid Chromatography (HPLC) for Chiral Analysis

This method is for the detection and quantification of chiral phenylethylamine.[8]

Chromatographic Conditions:

  • Chromatographic Column: Crown ether derivative-coated silica (B1680970) gel packed column (5 µm particle size).

  • Mobile Phase: Perchloric acid aqueous solution (pH=1.0) / Acetonitrile = 50:50 (v/v).

  • Detection Wavelength: 210 nm (UV detector).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 25 °C.

Solution Preparation:

  • Mobile Phase Preparation: To prepare the perchloric acid solution (pH=1.0), weigh 16.3 g of perchloric acid (72%) into a 1000 mL volumetric flask and dilute with water to the mark. Mix this solution with an equal volume of acetonitrile and degas.

  • System Suitability Solution: Weigh 50 mg of DL-phenethylamine reference substance and dissolve in 10 mL of the mobile phase.

  • Test Solution: Weigh 50 mg of the test sample (e.g., (R)-(+)-1-phenylethylamine) and dissolve in 10 mL of the mobile phase. Filter the solution.

Analytical Procedure:

  • Inject 1 µL of the system suitability solution into the liquid chromatograph. The resolution between the levorotatory and dextrorotatory phenethylamine peaks should be ≥ 1.5.

  • Inject 1 µL of the test solution in triplicate and record the chromatograms.

  • Calculate the content of each enantiomer using the peak areas. For example, the content of (S)-(-)-1-phenylethylamine is calculated as: [(Peak Area of (S)-isomer) / (Total Peak Area of both isomers)] * 100%.

Mechanism of Action and Signaling Pathway

1-Phenylethylamine is an endogenous trace amine that acts as a neuromodulator and neurotransmitter in the central nervous system.[9][10] Its hydrochloride salt is expected to exhibit similar activity once the free amine is released. The primary mechanism involves the modulation of monoaminergic systems, including dopamine, norepinephrine, and serotonin (B10506).[9][11]

Key Actions:

  • TAAR1 Agonism: Phenylethylamine is a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1). Activation of TAAR1 in monoamine neurons leads to a cascade of downstream effects.

  • VMAT2 Inhibition: It inhibits the Vesicular Monoamine Transporter 2 (VMAT2), which is responsible for packaging monoamines into synaptic vesicles.[11] This inhibition leads to an increase in cytosolic monoamine concentrations.

  • Monoamine Release: By activating TAAR1 and inhibiting VMAT2, phenylethylamine promotes the release of dopamine, norepinephrine, and serotonin from presynaptic terminals.[9][10] This action is similar to that of amphetamine.[10]

The following diagram illustrates the proposed signaling pathway for 1-Phenylethylamine.

G Proposed Signaling Pathway of 1-Phenylethylamine cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PEA 1-Phenylethylamine TAAR1 TAAR1 PEA->TAAR1 Binds & Activates VMAT2 VMAT2 PEA->VMAT2 Inhibits Transporter Monoamine Transporter (e.g., DAT) TAAR1->Transporter Modulates (e.g., via PKC/PKA) Monoamines_vesicle Vesicular Monoamines VMAT2->Monoamines_vesicle Packages Monoamines_cyto Cytosolic Dopamine, Norepinephrine, Serotonin Monoamines_cyto->VMAT2 Monoamines_cyto->Transporter Efflux Transporter->Monoamines_cyto Reuptake Monoamines_synapse Increased Synaptic Dopamine, Norepinephrine, Serotonin Transporter->Monoamines_synapse Receptors Postsynaptic Receptors Monoamines_synapse->Receptors Binds & Activates Signal Neuronal Signaling (Mood, Cognition) Receptors->Signal

Signaling cascade of 1-Phenylethylamine.
Experimental Workflow for Psychomotor Activity Assessment

This workflow outlines a typical procedure for evaluating the effects of a substance like β-phenylethylamine (a related compound) on rodent behavior using an open-field test.[12]

G Workflow for Open-Field Test cluster_setup Experimental Setup cluster_protocol Protocol cluster_data Data Collection & Analysis animal Test Animals (e.g., Mice) arena Open-Field Arena animal->arena env Illuminated & Sound-Attenuated Cubicles arena->env acclimation Acclimation (30 min/day for 6 days) test_day Test Day acclimation->test_day basal Basal Activity Recording (30 min) test_day->basal injection Injection (Saline or Test Compound) basal->injection post_injection Post-Injection Activity Recording injection->post_injection data_analysis Data Analysis post_injection->data_analysis params Parameters Measured: - Locomotor Activity - Rearing - Stereotyped Behaviors data_analysis->params stats Statistical Analysis: - ANOVA - Post-hoc tests data_analysis->stats

Workflow for behavioral assessment.

References

An In-depth Technical Guide to (R)-1-phenylethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-1-phenylethylamine hydrochloride, a critical chiral building block in modern organic and medicinal chemistry. This document details its physicochemical properties, applications in asymmetric synthesis, and relevant experimental protocols.

Core Compound Identity and Properties

(R)-1-phenylethylamine hydrochloride is the hydrochloride salt of the chiral amine (R)-1-phenylethylamine. Its primary importance lies in its utility as a resolving agent and a chiral auxiliary in the synthesis of enantiomerically pure compounds, a crucial aspect of drug development.

Table 1: Physicochemical Data for (R)-1-phenylethylamine Hydrochloride and Related Compounds

Property(R)-1-phenylethylamine Hydrochloride(R)-1-phenylethylamine (Free Base)
CAS Number 13437-79-1[1]3886-69-9[2][3]
Molecular Formula C₈H₁₂ClN[1][4]C₈H₁₁N[2][3]
Molecular Weight 157.64 g/mol [1][4]121.18 g/mol [2][3]
Appearance White to off-white crystalline powderClear, colorless to light yellow liquid[5]
Melting Point Not available-10 °C[2][3]
Boiling Point Not available187 °C[3]
Density Not available0.952 g/cm³ (at 20 °C)[3]
Solubility Soluble in water40 g/L in water (at 20 °C)[5]
Optical Rotation Not available[α]²³/D +38°, neat[5]

Applications in Asymmetric Synthesis

(R)-1-phenylethylamine is a privileged chiral auxiliary and resolving agent due to its commercial availability in both enantiomeric forms and its ability to form diastereomeric salts with racemic acids, which can then be separated by crystallization.[1] This classical resolution method remains one of the most widely used techniques for obtaining enantiomerically pure acids.

Chiral Resolution of Racemic Acids

The fundamental principle behind chiral resolution using (R)-1-phenylethylamine is the formation of diastereomeric salts with a racemic mixture of a chiral acid. These diastereomers possess different physical properties, such as solubility, allowing for their separation.

G racemic_acid Racemic Acid ((R)-Acid + (S)-Acid) diastereomeric_salts Diastereomeric Salts ((R)-Acid-(R)-PEA + (S)-Acid-(R)-PEA) racemic_acid->diastereomeric_salts + r_pea (R)-1-phenylethylamine r_pea->diastereomeric_salts + separation Separation (e.g., Crystallization) diastereomeric_salts->separation r_salt (R)-Acid-(R)-PEA Salt separation->r_salt s_salt (S)-Acid-(R)-PEA Salt separation->s_salt acidification_r Acidification r_salt->acidification_r acidification_s Acidification s_salt->acidification_s r_acid Enantiopure (R)-Acid acidification_r->r_acid recovered_pea Recovered (R)-PEA acidification_r->recovered_pea s_acid Enantiopure (S)-Acid acidification_s->s_acid acidification_s->recovered_pea

Caption: Chiral resolution workflow using (R)-1-phenylethylamine.

Chiral Auxiliary in Diastereoselective Synthesis

Beyond resolution, (R)-1-phenylethylamine can be used as a chiral auxiliary. In this approach, the chiral amine is covalently bonded to the substrate, directing the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to yield the desired enantiomerically enriched product. This strategy is widely employed in the synthesis of chiral heterocycles, amino acids, and other pharmacologically relevant molecules.[1][6]

Experimental Protocols

Resolution of Racemic Ibuprofen (B1674241) (Illustrative Protocol)

This protocol describes the general steps for the resolution of a racemic carboxylic acid, using ibuprofen as an example, with (R)-1-phenylethylamine.

Materials:

  • Racemic Ibuprofen

  • (R)-1-phenylethylamine

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Separatory funnel

  • Filtration apparatus

  • pH paper

Procedure:

  • Salt Formation: Dissolve racemic ibuprofen in hot methanol. In a separate flask, dissolve an equimolar amount of (R)-1-phenylethylamine in methanol.

  • Crystallization: Slowly add the amine solution to the hot ibuprofen solution. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Liberation of the Enantiomer: Dissolve the collected crystals in water and add 1 M NaOH solution until the solution is basic (check with pH paper). This will liberate the free (R)-1-phenylethylamine and the sodium salt of the resolved ibuprofen enantiomer.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract with diethyl ether to remove the (R)-1-phenylethylamine. The aqueous layer now contains the sodium salt of one enantiomer of ibuprofen.

  • Acidification: Acidify the aqueous layer with 1 M HCl to precipitate the enantiomerically enriched ibuprofen.

  • Final Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the resolved ibuprofen.

G start Start: Racemic Ibuprofen + (R)-1-phenylethylamine in Methanol salt_formation 1. Salt Formation (Hot Methanol) start->salt_formation crystallization 2. Crystallization (Cooling) salt_formation->crystallization filtration1 3. Isolation of Diastereomeric Salt (Vacuum Filtration) crystallization->filtration1 liberation 4. Liberation of Free Amine (Addition of NaOH) filtration1->liberation extraction 5. Extraction (Diethyl Ether) liberation->extraction acidification 6. Acidification (Addition of HCl) extraction->acidification filtration2 7. Final Isolation (Vacuum Filtration) acidification->filtration2 end End: Enantiomerically Enriched Ibuprofen filtration2->end

Caption: Experimental workflow for the resolution of racemic ibuprofen.

Biological Activity

While the primary application of (R)-1-phenylethylamine is in synthesis, it is structurally related to phenylethylamine, a trace amine found in the human body that acts as a neurotransmitter.[7] 1-Phenylethylamine itself has been found to act as a monoamine oxidase inhibitor (MAOI).[8] This biological activity is generally not the focus of its use in drug development, where it serves as a tool for chirality, but it is a relevant characteristic of the molecule.

Conclusion

(R)-1-phenylethylamine hydrochloride is an indispensable tool for researchers and professionals in drug development and chemical synthesis. Its role as a chiral resolving agent and auxiliary is well-established, enabling the production of single-enantiomer pharmaceuticals. The straightforward experimental protocols and the wealth of available literature make it an accessible and reliable choice for asymmetric synthesis.

References

1-Phenylethylamine hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Phenylethylamine (B125046) Hydrochloride, a key intermediate in the synthesis of various pharmaceuticals and a valuable resolving agent in asymmetric synthesis. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and characterization, and illustrates the synthetic pathway.

Core Properties and Data

1-Phenylethylamine hydrochloride is the salt formed from the neutralization of the primary amine 1-phenylethylamine with hydrochloric acid. The free base is a chiral compound, existing as two stable enantiomers, (R)-1-phenylethylamine and (S)-1-phenylethylamine. The hydrochloride salt is often the preferred form for handling and storage due to its increased stability and solid nature.

Quantitative Data Summary
PropertyValueCitations
Molecular Formula C₈H₁₂ClN or C₈H₁₁N • HCl[1][2][3]
Molecular Weight 157.64 g/mol [2][4]
Exact Mass 157.0658271 Da[2][4]
CAS Number 13437-79-1[1][2][3]
Form Solid[3]
Purity ≥98% (typical)[3]
Storage Temperature -20°C[3]
Stability ≥ 4 years[3]
Solubility Profile
SolventSolubilityCitations
Methanol Soluble[3]
Chloroform Soluble[3]
Acetonitrile Slightly soluble[3]

Synthesis and Characterization

The most common laboratory-scale synthesis of 1-phenylethylamine is the reductive amination of acetophenone (B1666503).[5] The resulting amine is then converted to its hydrochloride salt.

Experimental Protocol: Synthesis via Leuckart Reaction

The Leuckart reaction provides a direct method for the reductive amination of ketones using ammonium (B1175870) formate (B1220265) or formamide (B127407).[2][6]

Materials:

Procedure:

  • Reaction Setup: In a 500-cc modified Claisen flask, combine 150 g (1.25 moles) of acetophenone and 250 g (4 moles) of ammonium formate with a few porous plate chips.[2]

  • Heating: Heat the mixture. The reaction will become homogeneous at approximately 150–155°C and proceed with moderate foaming. Continue heating until the temperature reaches 185°C, which typically takes about three hours.[2] During this time, water, unreacted acetophenone, and ammonium carbonate will distill off.

  • Recycle and Reflux: Stop heating at 185°C. Separate the upper layer of acetophenone from the distillate and return it to the reaction flask. Heat the mixture again for three hours at 180–185°C.[2]

  • Workup - Part 1 (Amide Formation): Cool the reaction mixture and transfer it to a separatory funnel. Wash with 150-200 cc of water to remove excess ammonium formate and formamide. The crude α-phenylethylformamide will separate. Extract the aqueous layer with two 30-cc portions of benzene and combine these extracts with the crude amide.[2]

  • Hydrolysis: To the combined crude product and benzene extracts, add 150 cc of concentrated hydrochloric acid. Heat the mixture cautiously to distill off the benzene, then boil gently for 40-50 minutes to hydrolyze the formamide to the amine.[2]

  • Workup - Part 2 (Amine Isolation): After cooling, extract the acidic solution with 50 cc of benzene, followed by three or four 25-cc portions to remove any remaining acetophenone or other neutral impurities.[2]

  • Basification and Extraction: Transfer the aqueous acid solution to a 1-liter round-bottomed flask. Slowly add a solution of 125 g of sodium hydroxide in 250 cc of water. The free amine will separate.[2]

  • Final Purification: The free amine can be purified by steam distillation.[2]

  • Hydrochloride Salt Formation: To form the hydrochloride salt, the purified 1-phenylethylamine is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride in the same solvent until precipitation is complete. The resulting solid is collected by filtration and dried.

Experimental Protocol: Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the amine salt and the aromatic ring.[7]

  • Mass Spectrometry (MS): MS and high-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition.[7]

  • Melting Point Determination: The melting point of the purified product can be compared to literature values as an indicator of purity.

  • Chiral High-Performance Liquid Chromatography (HPLC): For enantiomerically enriched samples, chiral HPLC can be used to determine the enantiomeric excess.[7]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound from acetophenone via the Leuckart reaction.

SynthesisWorkflow Start Acetophenone + Ammonium Formate Reaction Leuckart Reaction (Heat to 185°C) Start->Reaction Reagents Hydrolysis Acid Hydrolysis (Conc. HCl) Reaction->Hydrolysis Crude Formamide CrudeAmineHCl Crude 1-Phenylethylamine Hydrochloride Solution Hydrolysis->CrudeAmineHCl Hydrolyzed Mixture Neutralization Basification (NaOH) CrudeAmineHCl->Neutralization Aqueous Solution FreeAmine 1-Phenylethylamine (Free Base) Neutralization->FreeAmine Liberated Amine Purification Purification (e.g., Distillation) FreeAmine->Purification Crude Amine PureAmine Purified 1-Phenylethylamine Purification->PureAmine Purified Amine SaltFormation Salt Formation (HCl) PureAmine->SaltFormation React with HCl FinalProduct 1-Phenylethylamine Hydrochloride SaltFormation->FinalProduct Precipitation

Caption: Synthesis workflow for this compound.

References

Navigating the Solubility Landscape of 1-Phenylethylamine Hydrochloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylethylamine (B125046) hydrochloride, a chiral amine salt, is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and a key resolving agent in asymmetric synthesis. Its solubility in various organic solvents is a fundamental physicochemical property that dictates its utility in reaction chemistry, purification processes, and formulation development. Understanding and predicting its solubility behavior is paramount for process optimization, ensuring reaction efficiency, and achieving desired product purity and yield.

This in-depth technical guide provides a comprehensive overview of the solubility of 1-phenylethylamine hydrochloride in a range of common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide presents a combination of qualitative solubility information, comparative data for the corresponding free base and a structurally related compound, and detailed experimental protocols for determining solubility. This information is intended to empower researchers and drug development professionals to make informed decisions regarding solvent selection and to design robust experimental plans for solubility determination.

Understanding Solubility: The Interplay of Forces

The solubility of a salt like this compound in an organic solvent is governed by a delicate balance of intermolecular forces. The primary factors at play include:

  • "Like Dissolves Like": This principle suggests that solutes are most soluble in solvents with similar polarity. This compound, being an ionic salt, is highly polar. Therefore, it is expected to exhibit greater solubility in polar solvents that can effectively solvate the 1-phenylethylammonium and chloride ions.

  • Lattice Energy: This is the energy required to break apart the ionic lattice of the solid salt. For dissolution to occur, the energy released from the solvation of the ions by the solvent molecules must overcome this lattice energy.

  • Solvation Energy: This is the energy released when the individual ions are surrounded and stabilized by solvent molecules. Polar solvents with high dielectric constants are generally better at solvating ions.

  • Hydrogen Bonding: The presence of the ammonium (B1175870) group in this compound allows for hydrogen bonding with protic solvents (e.g., alcohols) or solvents with hydrogen bond acceptor sites. This interaction can significantly enhance solubility.

Qualitative and Comparative Solubility Data

While precise quantitative solubility data for this compound is not widely reported, qualitative information and data for related compounds provide valuable insights. The following tables summarize the available information.

Table 1: Qualitative Solubility of this compound

Organic SolventQualitative Solubility
Methanol (B129727)Soluble[1][2]
ChloroformSoluble[1][2]
Acetonitrile (B52724)Slightly soluble[1][2]

Table 2: Quantitative Solubility of Related Compounds

CompoundSolventTemperature (°C)Solubility
1-Phenylethylamine (free base)Water204.2 g/100 mL[3]
2-Phenylethylamine hydrochlorideEthanol (B145695)Not Specified25 mg/mL[4]
2-Phenylethylamine hydrochlorideDMSONot Specified30 mg/mL[4]
2-Phenylethylamine hydrochlorideDMFNot Specified30 mg/mL[4]

Note: The data for 2-phenylethylamine hydrochloride is included as it is a structural isomer and may exhibit similar solubility trends.

Experimental Protocols for Solubility Determination

The absence of readily available quantitative data necessitates the experimental determination of the solubility of this compound in specific organic solvents of interest. The following are detailed methodologies for three common and reliable techniques.

Gravimetric Method (Shake-Flask Method)

This is a classic and straightforward method for determining equilibrium solubility.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-capped vial or flask). The presence of undissolved solid is crucial to ensure saturation.

    • Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can range from several hours to days, and preliminary experiments may be needed to determine the equilibration time. Constant stirring or shaking is essential.

  • Separation of Solid and Liquid Phases:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

    • Filter the withdrawn sample through a fine-porosity filter (e.g., a 0.22 µm syringe filter) to remove any remaining solid particles.

  • Quantification:

    • Transfer the filtered, saturated solution to a pre-weighed, dry container.

    • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven or under a stream of inert gas) until a constant weight of the dissolved solid is achieved.

    • The solubility is then calculated as the mass of the dried solid per volume of the solvent used.

G cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess 1-phenylethylamine HCl to solvent prep2 Seal and agitate at constant temperature prep1->prep2 prep3 Allow to equilibrate prep2->prep3 sep1 Cease agitation and allow solid to settle prep3->sep1 Equilibrium reached sep2 Withdraw supernatant sep1->sep2 sep3 Filter the supernatant sep2->sep3 quant1 Transfer to a pre-weighed container sep3->quant1 Clear saturated solution quant2 Evaporate solvent to dryness quant1->quant2 quant3 Weigh the dried solid quant2->quant3 quant4 Calculate solubility (mass/volume) quant3->quant4

Gravimetric Method Workflow
UV-Visible Spectrophotometry Method

This method is suitable if this compound exhibits a characteristic UV-Vis absorbance in the chosen solvent.

Methodology:

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the organic solvent of interest.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method to prepare a saturated solution and separate the supernatant.

  • Quantification:

    • Dilute a known volume of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the original concentration of the saturated solution, and thus the solubility, by accounting for the dilution factor.

G cluster_cal Calibration Curve Preparation cluster_prep Saturated Solution Preparation cluster_quant Quantification cal1 Prepare standard solutions of known concentrations cal2 Measure absorbance at λmax cal1->cal2 cal3 Plot absorbance vs. concentration cal2->cal3 quant3 Determine concentration from calibration curve cal3->quant3 Use for concentration determination prep1 Prepare saturated solution and filter quant1 Dilute saturated solution to a known volume prep1->quant1 quant2 Measure absorbance of the diluted solution quant1->quant2 quant2->quant3 quant4 Calculate original solubility quant3->quant4

UV-Vis Spectrophotometry Method Workflow
High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures.

Methodology:

  • Method Development:

    • Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector (e.g., UV detector set at an appropriate wavelength).

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.

    • Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

    • Plot a graph of peak area versus concentration to create a calibration curve.

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method to prepare a saturated solution and separate the supernatant.

  • Quantification:

    • Dilute a known volume of the filtered, saturated solution with the mobile phase or a compatible solvent to a concentration that falls within the linear range of the calibration curve.

    • Inject a fixed volume of the diluted solution into the HPLC system and record the peak area.

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the original concentration of the saturated solution, and thus the solubility, by accounting for the dilution factor.

G cluster_hplc HPLC Method Development cluster_cal Calibration Curve Preparation cluster_prep Saturated Solution Preparation cluster_quant Quantification hplc1 Select column, mobile phase, and detector cal2 Inject and record peak areas hplc1->cal2 cal1 Prepare standard solutions cal1->cal2 cal3 Plot peak area vs. concentration cal2->cal3 quant3 Determine concentration from calibration curve cal3->quant3 Use for concentration determination prep1 Prepare saturated solution and filter quant1 Dilute saturated solution prep1->quant1 quant2 Inject and record peak area quant1->quant2 quant2->quant3 quant4 Calculate original solubility quant3->quant4

HPLC Method Workflow

Factors Influencing Solubility in Organic Solvents

Several factors can significantly impact the solubility of this compound in organic solvents:

  • Solvent Polarity: As a polar salt, its solubility is generally higher in polar solvents. Polar protic solvents like methanol and ethanol can engage in hydrogen bonding, which can enhance solubility. Polar aprotic solvents like acetonitrile can also be effective solvating agents. Nonpolar solvents such as toluene (B28343) and hexane (B92381) are generally poor solvents for this compound.

  • Temperature: For most solid-liquid systems, solubility increases with increasing temperature. This is an endothermic process where heat is absorbed to overcome the lattice energy of the solid. However, this relationship should be determined experimentally for each solvent system.

  • Presence of Water: Trace amounts of water in organic solvents can significantly increase the solubility of polar salts like this compound due to the high solvating power of water.

  • Common Ion Effect: If the organic solvent contains a source of chloride ions, the solubility of this compound may be suppressed due to the common ion effect, which shifts the dissolution equilibrium towards the solid state.

Conclusion

References

Technical Guide: Determination of the Melting Point of 1-Phenylethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the determination of the melting point for 1-phenylethylamine (B125046) hydrochloride, a critical parameter for its identification and purity assessment. The document outlines the physicochemical properties of the compound and presents a detailed experimental protocol for accurate melting point measurement using the capillary method. Data is summarized in tabular format for clarity, and a logical workflow of the determination process is visualized. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

1-Phenylethylamine hydrochloride is the salt of 1-phenylethylamine, a primary amine categorized as a phenethylamine.[1][2] It is a crucial compound used as an analytical reference standard in research and forensic applications.[2] The melting point of a crystalline solid is a fundamental physical property that provides a key criterion for its identity and purity. For a pure, crystalline compound, melting typically occurs over a narrow temperature range (0.5-1.0°C).[3] The presence of impurities generally causes a depression of the melting point and a broadening of the melting range.[3] Therefore, the accurate determination of the melting point of this compound is essential for quality control and characterization in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for handling, storage, and analysis of the compound.

PropertyValueSource
Chemical Name α-methyl-benzenemethanamine, monohydrochloride[2]
Synonyms (±)-α-Methylbenzylamine hydrochloride, DL-α-Methylbenzylamine hydrochloride[2]
CAS Number 13437-79-1[1][2][4][5]
Molecular Formula C₈H₁₁N · HCl (or C₈H₁₂ClN)[1][2][6]
Molecular Weight 157.64 g/mol [1][2][6]
Appearance Solid[2]
Solubility Soluble in Chloroform and Methanol; Slightly soluble in Acetonitrile.[1][2]

Experimental Protocol: Melting Point Determination

The standard method for determining the melting point of a crystalline organic solid like this compound is the capillary method, which can be performed using a digital melting point apparatus or a Thiele tube setup.[3][7]

3.1 Apparatus and Materials

  • Melting point apparatus (e.g., Mel-Temp or similar digital instrument)

  • Glass capillary tubes (one end sealed)

  • Thermometer (calibrated) or digital temperature probe

  • This compound sample (powdered)

  • Mortar and pestle

  • Spatula

  • Packing tube or rod

3.2 Sample Preparation

  • Ensure the this compound sample is completely dry, as residual solvent can act as an impurity and depress the melting point.

  • Place a small amount of the sample on a clean, dry surface. If the crystals are large, gently pulverize them into a fine powder using a mortar and pestle.[8]

  • Load the capillary tube by tapping the open end into the powdered sample until a small amount of solid enters the tube.[9]

  • Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.[9] To pack the sample tightly, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop.[9]

  • Repeat until the packed sample column is approximately 2-3 mm high.[9] A sample height greater than this can lead to an artificially broad melting range.[9]

3.3 Measurement Procedure

  • Preliminary (Fast) Determination: If the approximate melting point is unknown, perform a rapid determination by heating the sample at a rate of 10-20°C per minute.[7][8] This will establish a rough melting range. A fresh sample must be used for the subsequent accurate determination.[9]

  • Accurate Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point found in the preliminary run.[9]

    • Place the prepared capillary tube into the heating block of the apparatus.

    • Set the heating rate to a slow, controlled value, typically 1-2°C per minute, once the temperature is within 20°C of the expected melting point.[3][7][9] A very slow heating rate is crucial for an accurate measurement.[3]

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (onset of melting).

    • Continue heating slowly and record the temperature at which the last solid crystal melts into a clear liquid (clear point).

  • Reporting: The melting point should be reported as a range from the onset temperature to the clear point temperature. For high-purity substances, this range should be narrow.

  • Verification: For confirmation, it is good practice to repeat the measurement with a second fresh sample to ensure the results are consistent.[3]

3.4 Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety goggles and laboratory gloves.

  • Handle this compound in a well-ventilated area or a chemical fume hood.

  • Allow the melting point apparatus to cool completely before storing.

  • Dispose of used capillary tubes in a designated glass waste container.

Data Presentation: Reported Melting Point

The melting point of this compound has been reported in the literature. The accepted value is summarized in the table below.

CompoundReported Melting Point (°C)Enantiomeric Form
This compound148Racemic (±)

Sources:[1][4]

Note: The free base forms of (R)- and (S)-1-phenylethylamine are liquids at room temperature with reported melting points of -10°C.[10][11][12][13][14]

Workflow and Logical Relationships

The logical flow of the experimental procedure for determining the melting point is critical for achieving accurate and reproducible results. The following diagram illustrates the key steps and decision points in the workflow.

MeltingPointWorkflow cluster_prep Phase 1: Preparation cluster_measurement Phase 2: Measurement cluster_conclusion Phase 3: Analysis & Cleanup A Obtain Dry Sample B Pulverize Sample (if necessary) A->B C Pack Capillary Tube (2-3 mm height) B->C D Place Sample in Apparatus C->D E Perform Fast Ramp (10-20°C/min) D->E F Determine Approx. MP E->F G Cool Apparatus (to T < Approx. MP - 20°C) F->G H Perform Slow Ramp (1-2°C/min) G->H I Record T_onset (First liquid droplet) H->I J Record T_clear (All solid melts) I->J K Report Melting Range (T_onset - T_clear) J->K L Apparatus Cooldown & Cleanup K->L

Caption: Workflow for Melting Point Determination.

Conclusion

The determination of the melting point of this compound is a straightforward yet critical analytical procedure for verifying the identity and purity of the substance. A reported melting point of 148°C serves as a benchmark for laboratory analysis.[1][4] By adhering to the detailed protocol outlined in this guide, which includes proper sample preparation and controlled heating rates, researchers can obtain accurate and reliable data essential for quality assurance in research and development.

References

Spectroscopic Analysis of 1-Phenylethylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Phenylethylamine Hydrochloride, a compound of interest in pharmaceutical research and development. This document presents available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the available ¹H NMR, ¹³C NMR, and IR spectroscopic data for 1-Phenylethylamine and its hydrochloride salt. It is important to note that the protonation of the amine group in the hydrochloride salt leads to characteristic changes in the spectra, particularly in the chemical shifts of nearby protons and carbons, and in the N-H stretching region of the IR spectrum.

Table 1: ¹H NMR Spectroscopic Data of (S)-1-Phenylethylammonium Hydrochloride

Chemical Shift (ppm)MultiplicityAssignment
Data not explicitly available in a tabulated format in the searched resources.

Note: A ¹H NMR spectrum of (S)-1-phenylethylammonium hydrochloride in D₂O is available in scientific literature, however, a corresponding table of chemical shifts was not provided in the accessible resources.

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (ppm)Assignment
Quantitative data not available in the searched resources.

Table 3: IR Spectroscopic Data of this compound

Wavenumber (cm⁻¹)Assignment
Quantitative peak data not available in the searched resources.

Note: While the existence of IR spectra for this compound is mentioned, specific peak assignments in a tabulated format were not found in the publicly available resources searched. The IR spectrum is expected to show characteristic peaks for the aromatic ring, C-H bonds, and the ammonium (B1175870) group (N-H stretches).

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Deuterium (B1214612) Oxide, D₂O, or Methanol-d₄, CD₃OD)

  • NMR tube (5 mm diameter)

  • Pipette and filter

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-20 mg of the this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

    • Ensure complete dissolution. Gentle vortexing or sonication may be applied if necessary.

  • Sample Filtration:

    • To remove any particulate matter that could affect the spectral resolution, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into the NMR tube.

  • Sample Loading:

    • The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

    • Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Objective: To obtain the IR spectrum of solid this compound.

Materials:

  • This compound sample

  • Potassium Bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Pellet press

  • IR spectrometer

Procedure:

  • Sample Preparation:

    • Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar.

    • Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar.

    • Thoroughly grind the sample and KBr together using the pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer a portion of the mixture to the pellet die of a hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.

    • Record the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of a blank KBr pellet to subtract any atmospheric and instrumental interferences.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Interpretation & Reporting Sample 1-Phenylethylamine Hydrochloride Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Grind with KBr Sample->Prep_IR NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec IR Spectrometer Prep_IR->IR_Spec Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR_Spec->Process_NMR Process_IR Process IR Data (Background Subtraction) IR_Spec->Process_IR Analyze_NMR Analyze NMR Spectra (Chemical Shift, Multiplicity, Integration) Process_NMR->Analyze_NMR Analyze_IR Analyze IR Spectrum (Peak Position, Intensity) Process_IR->Analyze_IR Structure_Elucidation Structural Elucidation Analyze_NMR->Structure_Elucidation Analyze_IR->Structure_Elucidation Report Generate Report Structure_Elucidation->Report

Caption: Workflow for Spectroscopic Analysis.

Chiral Resolution of Racemic Mixtures Using 1-Phenylethylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers, which can exhibit significantly different pharmacological or chemical activities. This technical guide provides an in-depth exploration of the mechanism of action of 1-phenylethylamine (B125046) hydrochloride as a resolving agent in the chiral resolution of racemic carboxylic acids. The primary mechanism involves the formation of diastereomeric salts, which possess distinct physicochemical properties, most notably differential solubility, allowing for their separation through fractional crystallization. This guide details the underlying principles of chiral recognition, provides quantitative data on resolution efficiency, outlines comprehensive experimental protocols, and presents visual diagrams of the key processes to facilitate a thorough understanding for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Diastereomeric Salt Formation

The fundamental principle behind the chiral resolution of a racemic carboxylic acid using an enantiomerically pure amine like (R)- or (S)-1-phenylethylamine is the conversion of a mixture of enantiomers into a mixture of diastereomers.[1] Enantiomers, being non-superimposable mirror images, have identical physical properties in an achiral environment, making their direct separation challenging.[2] However, when a racemic mixture of a carboxylic acid, for instance, (±)-ibuprofen, is reacted with a single enantiomer of 1-phenylethylamine, two diastereomeric salts are formed: [(R)-acid-(R)-amine] and [(S)-acid-(R)-amine].

These diastereomers are not mirror images of each other and, consequently, exhibit different physical properties, including melting points, boiling points, and, most importantly for this process, solubilities in a given solvent.[1][2] This difference in solubility is the cornerstone of the resolution process, enabling the separation of the less soluble diastereomeric salt by fractional crystallization.[1] Once the less soluble diastereomer has been isolated, the targeted enantiomer of the carboxylic acid can be regenerated by treatment with a strong acid, which protonates the carboxylate anion and liberates the free acid, while the resolving agent, 1-phenylethylamine, is converted back to its hydrochloride salt.

Chiral Recognition: The Role of Intermolecular Interactions

The differential solubility of the diastereomeric salts arises from the distinct three-dimensional structures and intermolecular interactions within their crystal lattices. The "chiral recognition" is a result of a combination of non-covalent interactions, including hydrogen bonding, ionic interactions, van der Waals forces, and π-π stacking.[3][4]

X-ray crystallography studies of diastereomeric salts formed between 1-phenylethylamine and various carboxylic acids have revealed that the packing arrangements and the network of these interactions differ significantly between the two diastereomers.[5] For instance, the hydrogen bonding patterns between the ammonium (B1175870) cation of 1-phenylethylamine and the carboxylate anion of the acid can lead to the formation of different supramolecular structures, such as sheets or columns.[5] The efficiency of the chiral resolution is highly dependent on the degree of difference in the stability and packing efficiency of these crystal lattices, which in turn dictates the solubility difference.

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cluster_racemic Racemic Carboxylic Acid cluster_resolving Chiral Resolving Agent cluster_diastereomers Diastereomeric Salts R_Acid (R)-Acid RR_Salt (R)-Acid · (R)-Amine Salt (Less Soluble) R_Acid->RR_Salt Ionic Interaction + H-Bonding S_Acid (S)-Acid SR_Salt (S)-Acid · (R)-Amine Salt (More Soluble) S_Acid->SR_Salt Ionic Interaction + H-Bonding R_Amine (R)-1-Phenylethylamine R_Amine->RR_Salt R_Amine->SR_Salt

Caption: Formation of diastereomeric salts from a racemic acid and a chiral amine.

Quantitative Data on Chiral Resolution

The efficiency of chiral resolution using 1-phenylethylamine can be quantified by measuring the yield and the enantiomeric excess (ee%) of the resolved enantiomer. The following tables summarize representative data for the resolution of common non-steroidal anti-inflammatory drugs (NSAIDs) and other carboxylic acids.

Table 1: Chiral Resolution of Ibuprofen (B1674241) with (S)-(-)-1-Phenylethylamine

ParameterValueReference
Initial Racemic Ibuprofen 3.0 g[6]
Resolving Agent (S)-(-)-1-Phenylethylamine (0.5 mL)[6]
Solvent 0.25 M KOH (15 mL)[6]
Yield of (S,S) Salt Not explicitly stated
Recovered (S)-(+)-Ibuprofen Yield Not explicitly stated
Enantiomeric Excess (ee%) of (S)-(+)-Ibuprofen >95% (in some cases)[2]
Melting Point of Resolved (S)-(+)-Ibuprofen ~52 °C[6]
Melting Point of Racemic Ibuprofen ~78 °C[6]

Table 2: Chiral Resolution of Naproxen and Ketoprofen (B1673614) with 1-Phenylethylamine

Racemic AcidResolving AgentSolventYield of Diastereomeric SaltEnantiomeric Excess (ee%) of Resolved AcidReference
(±)-NaproxenN-octyl-D-glucamine (related amine)-High>99% for (S)-Naproxen[7]
(±)-Ketoprofen(R)-α-phenylethylamineEthyl acetate/methanol31% (after recrystallization)97% for S-ketoprofen[8]

Detailed Experimental Protocols

The following are detailed protocols for the chiral resolution of racemic ibuprofen and a general procedure for other carboxylic acids.

Experimental Protocol for the Resolution of Racemic Ibuprofen

This protocol is adapted from established laboratory procedures.[6]

Materials:

  • Racemic ibuprofen (1.0 g)

  • (S)-(-)-1-phenylethylamine (0.5 mL)

  • 0.25 M Potassium hydroxide (B78521) (KOH) solution (15 mL)

  • 2 M Sulfuric acid (H₂SO₄) (10 mL)

  • Methyl-t-butyl ether (MTBE)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ice-water bath

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

Part A: Formation and Separation of the Diastereomeric Salt

  • In a suitable flask, dissolve 1.0 g of racemic ibuprofen in 15 mL of 0.25 M KOH solution with gentle heating.

  • Slowly add 0.5 mL of (S)-(-)-1-phenylethylamine to the warm solution.

  • A precipitate of the (S,S)-ibuprofen-phenethylammonium salt should form within minutes. Continue heating the mixture for approximately 30 minutes.

  • Allow the mixture to cool to room temperature and then place it in an ice-water bath to maximize crystallization.

  • Collect the solid precipitate by vacuum filtration and wash it with a small amount of ice-cold water.

Part B: Recrystallization of the Diastereomeric Salt (Optional, for higher purity)

  • The collected solid can be recrystallized from a minimal amount of a suitable solvent, such as 2-propanol, to improve its diastereomeric purity.

Part C: Liberation of (S)-(+)-Ibuprofen

  • Transfer the recrystallized salt to a beaker and add 10 mL of 2 M H₂SO₄. Stir for several minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with MTBE.

  • Combine the organic layers and wash them with water and then with a saturated NaCl solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the MTBE using a rotary evaporator to yield the resolved (S)-(+)-ibuprofen, which should solidify upon cooling.

General Experimental Protocol for Chiral Resolution of Carboxylic Acids

Materials:

  • Racemic carboxylic acid

  • (R)- or (S)-1-phenylethylamine (0.5-1.0 molar equivalent)

  • Appropriate solvent (e.g., ethanol, methanol, ethyl acetate, or mixtures with water)

  • Acid (e.g., HCl or H₂SO₄) for liberation of the resolved acid

  • Base (e.g., NaOH) for recovery of the resolving agent

  • Extraction solvent (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Dissolve the racemic carboxylic acid and 1-phenylethylamine in the chosen solvent, usually with heating to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolate the crystals by filtration and wash with a small amount of cold solvent.

  • The diastereomeric purity of the salt can be enhanced by one or more recrystallizations.

  • Liberate the enantiomerically enriched carboxylic acid by treating an aqueous suspension of the salt with a strong acid and extracting the free acid into an organic solvent.

  • The 1-phenylethylamine resolving agent can be recovered from the aqueous layer by basification and extraction.

Visualization of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the key processes in chiral resolution.

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start Start: Racemic Carboxylic Acid ((R)-Acid + (S)-Acid) add_ra Add Chiral Resolving Agent ((R)-1-Phenylethylamine) start->add_ra salt_formation Formation of Diastereomeric Salts ((R,R)-Salt and (S,R)-Salt) add_ra->salt_formation crystallization Fractional Crystallization (Based on Solubility Difference) salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Solid: Less Soluble Diastereomer ((R,R)-Salt) filtration->less_soluble more_soluble Filtrate: More Soluble Diastereomer ((S,R)-Salt) filtration->more_soluble liberation_r Acidification (e.g., HCl) Liberation of (R)-Acid less_soluble->liberation_r liberation_s Acidification (e.g., HCl) Liberation of (S)-Acid more_soluble->liberation_s end_r End: Pure (R)-Carboxylic Acid liberation_r->end_r recovery_ra Recovery of Resolving Agent liberation_r->recovery_ra end_s End: Pure (S)-Carboxylic Acid liberation_s->end_s liberation_s->recovery_ra

Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.

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A Racemic Mixture (Identical Physical Properties) C Diastereomeric Mixture (Different Physical Properties) A->C Reaction B Chiral Resolving Agent (Enantiomerically Pure) B->C Reaction D Separated Diastereomers C->D Physical Separation (e.g., Crystallization) E Resolved Enantiomers (Optically Pure) D->E Chemical Cleavage

Caption: Logical relationship of components in the chiral resolution process.

References

Stereochemistry of 1-Phenylethylamine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Resolution, Analysis, and Stereochemical Principles of 1-Phenylethylamine (B125046) Hydrochloride Enantiomers

Introduction

1-Phenylethylamine (α-methylbenzylamine) is a primary chiral amine that serves as a fundamental building block in modern organic and medicinal chemistry. Its significance lies in its widespread use as a chiral resolving agent for carboxylic acids and as a precursor for the synthesis of numerous enantiomerically pure pharmaceuticals and agrochemicals. The amine possesses a single stereocenter, existing as two non-superimposable mirror images: (R)-(+)-1-phenylethylamine and (S)-(-)-1-phenylethylamine.

The biological and chemical properties of chiral molecules are often highly dependent on their absolute configuration. Consequently, the ability to isolate and analyze the individual enantiomers of 1-phenylethylamine is of paramount importance. This is typically achieved through classical resolution, forming diastereomeric salts with a chiral acid, most commonly tartaric acid. The differing physical properties of these diastereomers, such as solubility, allow for their separation by fractional crystallization.

This technical guide provides a comprehensive overview of the stereochemistry of 1-phenylethylamine hydrochloride. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for classical resolution and enantiomeric analysis, a summary of key physicochemical properties, and an exploration of the underlying principles of chiral recognition at the molecular level.

Physicochemical Properties of 1-Phenylethylamine Enantiomers and their Hydrochloride Salts

The enantiomers of 1-phenylethylamine and their corresponding hydrochloride salts exhibit identical physical properties, except for their interaction with plane-polarized light (optical rotation). The hydrochloride salt form enhances water solubility and stability, making it a common form for storage and handling.

Property(R)-(+)-1-Phenylethylamine(S)-(-)-1-Phenylethylamine(R)-1-Phenylethylamine HCl(S)-1-Phenylethylamine HClRacemic 1-Phenylethylamine HCl
Molecular Formula C₈H₁₁NC₈H₁₁NC₈H₁₂ClNC₈H₁₂ClNC₈H₁₂ClN
Molecular Weight 121.18 g/mol 121.18 g/mol 157.64 g/mol 157.64 g/mol 157.64 g/mol
Melting Point -10 °C[1]-10 °C[2]~158 °C (decomposes)~158 °C (decomposes)148 °C[3][4]
Boiling Point 187-189 °C[5]187-189 °C[6]N/AN/AN/A
Specific Rotation [α]D +39° to +41° (neat, 20°C)[7]-39° to -41° (neat, 20°C)[8]Data not availableData not available
Solubility Water (40 g/L at 20°C)[5][9], Soluble in most organic solvents.[10]Water (42 g/L at 20°C)[6], Soluble in most organic solvents.Soluble in water, methanol (B129727), chloroform; slightly soluble in acetonitrile.[3]Soluble in water, methanol, chloroform; slightly soluble in acetonitrile.Soluble in water, methanol, chloroform; slightly soluble in acetonitrile.[3]

Experimental Protocols

Classical Resolution of Racemic 1-Phenylethylamine using (+)-Tartaric Acid

This protocol details the separation of racemic 1-phenylethylamine by forming diastereomeric salts with enantiomerically pure (2R,3R)-(+)-tartaric acid. The principle relies on the differential solubility of the resulting diastereomeric salts, ((S)-amine)-(+)-tartrate and ((R)-amine)-(+)-tartrate, in methanol.

Materials:

  • Racemic (R,S)-1-phenylethylamine

  • (2R,3R)-(+)-Tartaric acid

  • Methanol

  • 50% aqueous Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (Erlenmeyer flasks, separatory funnel, round-bottom flask)

  • Suction filtration apparatus

  • Rotary evaporator

Procedure:

  • Diastereomeric Salt Formation:

    • In an Erlenmeyer flask, dissolve a specific molar amount of (2R,3R)-(+)-tartaric acid in a minimal volume of hot methanol.

    • In a separate flask, dissolve an equimolar amount of racemic (R,S)-1-phenylethylamine in a minimal volume of methanol.

    • Slowly add the amine solution to the hot tartaric acid solution with gentle swirling.

    • Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization of the less soluble diastereomeric salt, which is the (-)-1-phenylethylammonium (+)-tartrate.

  • Isolation of the Less Soluble Diastereomeric Salt:

    • Collect the precipitated crystals by suction filtration.

    • Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

    • Air-dry the crystals.

  • Liberation of the Enantiomerically Enriched Amine:

    • Dissolve the collected crystals in a minimal amount of water.

    • Make the solution strongly basic by adding 50% aqueous NaOH solution (test with pH paper). This will convert the ammonium (B1175870) salt back to the free amine, which will separate as an oily layer.

    • Transfer the mixture to a separatory funnel and extract the free amine with diethyl ether (2-3 portions).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Final Product Isolation:

    • Decant or filter the dried ether solution into a pre-weighed round-bottom flask.

    • Remove the diethyl ether using a rotary evaporator to yield the enantiomerically enriched 1-phenylethylamine (predominantly the (S)-enantiomer).

    • To obtain the hydrochloride salt, dissolve the free amine in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry HCl gas through the solution, or add a solution of HCl in the same solvent, until precipitation is complete. Collect the solid by filtration and dry.

Determination of Enantiomeric Excess by Chiral HPLC

This protocol outlines a method for determining the enantiomeric excess (e.e.) of a 1-phenylethylamine sample using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Daicel CHIRALPAK OD-H, 5 µm particle size)[11]

  • HPLC-grade n-Hexane

  • HPLC-grade 2-Propanol (Isopropanol)

  • Sample of 1-phenylethylamine or its hydrochloride salt

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the 1-phenylethylamine sample (or its hydrochloride salt) in the mobile phase or a compatible solvent (e.g., a hexane/isopropanol mixture) at a concentration of approximately 1 mg/mL.

    • If starting from the hydrochloride salt, neutralization with a base and extraction into a suitable organic solvent may be necessary depending on the column and mobile phase used. Direct injection of the salt in a polar solvent may also be possible.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Daicel CHIRALPAK OD-H (or equivalent polysaccharide-based chiral column).[11]

    • Mobile Phase: A mixture of n-Hexane and 2-Propanol. A typical starting composition is 90:10 (v/v) n-Hexane:2-Propanol.[11] This ratio can be optimized to improve resolution.

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: 25 °C.[12]

    • Detection: UV at 230 nm.[12]

    • Injection Volume: 5-10 µL.

  • Analysis:

    • Inject a sample of racemic 1-phenylethylamine to determine the retention times of both the (R) and (S) enantiomers.

    • Inject the resolved sample.

    • Integrate the peak areas for each enantiomer in the chromatogram.

    • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).

Mechanism of Chiral Recognition

The successful separation of 1-phenylethylamine enantiomers via diastereomeric salt formation is a result of specific and differing intermolecular interactions within the crystal lattice of the two diastereomers. X-ray crystallography studies of (-)-1-phenylethylammonium (+)-tartrate have provided insight into these interactions.[13][14]

The primary forces governing the formation and stability of the crystal structure are strong hydrogen bonds. In the case of the less soluble diastereomer, a well-defined and extensive hydrogen-bonding network exists between the ammonium group of the protonated amine and the carboxyl and hydroxyl groups of the tartrate anion.[13][14] Specifically, the three protons of the -NH₃⁺ group of the phenylethylammonium cation form hydrogen bonds with the oxygen atoms of the tartrate anion.[15]

These hydrogen bonds, along with other non-covalent interactions such as van der Waals forces and potential π-π stacking between the phenyl rings, create a more stable and tightly packed crystal lattice for one diastereomer compared to the other. This difference in lattice energy translates to a difference in solubility, allowing the less soluble diastereomer to selectively crystallize from the solution.

Visualizations

Workflow for Chiral Resolution and Analysis

The following diagram illustrates the complete workflow from the racemic mixture to the isolated, enantiomerically pure this compound, including the analytical step for purity determination.

G cluster_resolution Classical Resolution cluster_isolation Enantiomer Isolation cluster_analysis Enantiomeric Excess Analysis racemic Racemic (R,S)-1-Phenylethylamine dissolve Dissolve in Hot Methanol racemic->dissolve tartaric (+)-Tartaric Acid tartaric->dissolve mix Mix Solutions dissolve->mix cool Cool and Crystallize mix->cool filtration Suction Filtration cool->filtration less_soluble Less Soluble Diastereomeric Salt ((-)-Amine)-(+)-Tartrate) basify Basify with NaOH (aq) less_soluble->basify more_soluble More Soluble Diastereomeric Salt ((+)-Amine)-(+)-Tartrate) in Mother Liquor filtration->less_soluble Solid filtration->more_soluble Filtrate extract Extract with Diethyl Ether basify->extract dry Dry with Na₂SO₄ extract->dry evaporate Evaporate Solvent dry->evaporate free_amine Enriched (S)-(-)-1-Phenylethylamine evaporate->free_amine hcl_salt Form HCl Salt free_amine->hcl_salt final_product (S)-(-)-1-Phenylethylamine HCl hcl_salt->final_product sample_prep Sample Preparation final_product->sample_prep hplc Chiral HPLC Analysis sample_prep->hplc data Calculate e.e. from Peak Areas hplc->data G cluster_less_soluble Less Soluble Diastereomer (Better Fit) cluster_more_soluble More Soluble Diastereomer (Poorer Fit) S_Amine (S)-Ammonium Cation R_Tartrate1 (R,R)-Tartrate Anion S_Amine->R_Tartrate1 Strong H-Bonding Network (3-point interaction) S_Amine->R_Tartrate1 Favorable Steric Fit label_stable = Stable Crystal Lattice R_Amine (R)-Ammonium Cation R_Tartrate2 (R,R)-Tartrate Anion R_Amine->R_Tartrate2 Weaker/Disordered H-Bonding R_Amine->R_Tartrate2 Steric Hindrance label_unstable = Less Stable Lattice

References

A Technical Guide to Enantiopure 1-Phenylethylamine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enantiopure 1-phenylethylamine (B125046), in both its (R) and (S) forms, and its hydrochloride salt, are indispensable chiral building blocks in modern organic synthesis and pharmaceutical development. Their utility as chiral resolving agents and chiral auxiliaries has established them as critical components in the synthesis of a vast array of enantiomerically pure compounds, including active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the commercial availability, key applications, and analytical methodologies related to enantiopure 1-phenylethylamine hydrochloride, aimed at researchers, scientists, and professionals in the field of drug development.

Commercial Availability and Specifications

A variety of chemical suppliers offer enantiopure (R)- and (S)-1-phenylethylamine hydrochloride with high levels of chemical and enantiomeric purity. Below is a comparative summary of specifications from prominent commercial vendors.

Table 1: Commercial Supplier Specifications for (R)-(+)-1-Phenylethylamine Hydrochloride

SupplierProduct NumberPurity (Typical)Enantiomeric Excess (e.e.)Specific Rotation
Sigma-Aldrich 807031≥99.0% (GC)Not specifiedNot specified
TCI America P0794>99.0% (GC)≥99.0%Not specified
Thermo Fisher Scientific (Acros Organics) AC3714699+%Not specifiedNot specified
Cayman Chemical 39897≥98%Not specifiedNot specified

Table 2: Commercial Supplier Specifications for (S)-(-)-1-Phenylethylamine Hydrochloride

SupplierProduct NumberPurity (Typical)Enantiomeric Excess (e.e.)Specific Rotation
Sigma-Aldrich 807047≥99.0% (GC)Not specifiedNot specified
TCI America P0795>99.0% (GC)≥99.0%Not specified
Thermo Fisher Scientific (Alfa Aesar) A1204599%99%[α]D/20 -39°±2° (neat)
Cayman Chemical Not specifiedNot specifiedNot specifiedNot specified

Note: Specifications are subject to change and may vary by lot. It is recommended to consult the supplier's Certificate of Analysis for the most accurate and up-to-date information.

Key Applications in Asymmetric Synthesis

Enantiopure this compound is a cornerstone of asymmetric synthesis, primarily utilized in two key areas: as a chiral resolving agent for racemic acids and as a chiral auxiliary to direct stereoselective transformations.

Chiral Resolution of Racemic Acids via Diastereomeric Salt Formation

The fundamental principle behind this widely used technique is the reaction of a racemic acid with a single enantiomer of 1-phenylethylamine to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salt liberates the enantiomerically pure acid and regenerates the chiral amine.

Chiral_Resolution Racemic_Acid Racemic Acid (R)-Acid & (S)-Acid Diastereomeric_Salts Mixture of Diastereomeric Salts [(R)-Acid-(R)-Amine] & [(S)-Acid-(R)-Amine] Racemic_Acid->Diastereomeric_Salts Chiral_Amine (R)-1-Phenylethylamine Chiral_Amine->Diastereomeric_Salts Separation Fractional Crystallization Diastereomeric_Salts->Separation Less_Soluble_Salt Less Soluble Diastereomeric Salt (e.g., [(R)-Acid-(R)-Amine]) Separation->Less_Soluble_Salt Crystallizes out More_Soluble_Salt More Soluble Diastereomeric Salt (e.g., [(S)-Acid-(R)-Amine]) Separation->More_Soluble_Salt Remains in solution Acidification1 Acidification Less_Soluble_Salt->Acidification1 Acidification2 Acidification More_Soluble_Salt->Acidification2 Enantiopure_Acid1 Enantiopure (R)-Acid Acidification1->Enantiopure_Acid1 Recovered_Amine Recovered (R)-1-Phenylethylamine Acidification1->Recovered_Amine Enantiopure_Acid2 Enantiopure (S)-Acid Acidification2->Enantiopure_Acid2 Acidification2->Recovered_Amine

Chiral resolution of a racemic acid.

This protocol details the resolution of racemic ibuprofen (B1674241), a common non-steroidal anti-inflammatory drug (NSAID), where the (S)-(+)-enantiomer is the active form.

Materials:

  • Racemic ibuprofen (3.0 g)

  • 0.24 M Potassium hydroxide (B78521) (KOH) solution (30 mL)

  • (S)-(-)-1-Phenylethylamine (1.0 molar equivalent to ibuprofen)

  • 2 M Sulfuric acid (H₂SO₄) (25 mL)

  • Diethyl ether

  • Ice-cold water

  • Anhydrous sodium sulfate

  • 125 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Separatory funnel

  • Vacuum filtration apparatus

Procedure:

  • Salt Formation:

    • To a 125 mL Erlenmeyer flask, add racemic ibuprofen (3.0 g) and 30 mL of 0.24 M KOH solution.

    • Heat the mixture to 75-85 °C with stirring until the ibuprofen dissolves.

    • Slowly add one molar equivalent of (S)-(-)-1-phenylethylamine dropwise to the hot solution.

    • A precipitate of the (S)-ibuprofen-(S)-amine diastereomeric salt should form. Continue stirring at 75-85 °C for 40 minutes.

  • Isolation of the Diastereomeric Salt:

    • Allow the mixture to cool to room temperature.

    • Collect the precipitate by vacuum filtration and wash the crystals with 2-3 mL of ice-cold water.

  • Recrystallization (Optional, for higher purity):

    • The collected salt can be recrystallized from a suitable solvent like 2-propanol to enhance diastereomeric purity.[1]

  • Liberation of (S)-(+)-Ibuprofen:

    • Transfer the crystalline salt to a 50 mL beaker and add 25 mL of 2 M H₂SO₄. Stir for several minutes until the salt dissolves, leaving oily droplets of ibuprofen.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers, wash with water, and then with a saturated NaCl solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield (S)-(+)-ibuprofen.

Use as a Chiral Auxiliary in Diastereoselective Synthesis

In this application, the chiral 1-phenylethylamine is covalently bonded to a prochiral substrate to form a new chiral molecule. The stereocenter of the amine then directs the stereochemical outcome of a subsequent reaction on the substrate, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. Finally, the chiral auxiliary is cleaved to yield the enantiomerically enriched product.

Chiral_Auxiliary Prochiral_Substrate Prochiral Substrate Chiral_Intermediate Chiral Intermediate Prochiral_Substrate->Chiral_Intermediate Chiral_Auxiliary (S)-1-Phenylethylamine Chiral_Auxiliary->Chiral_Intermediate Diastereoselective_Reaction Diastereoselective Reaction Chiral_Intermediate->Diastereoselective_Reaction Diastereomeric_Products Diastereomeric Products (Major and Minor) Diastereoselective_Reaction->Diastereomeric_Products Cleavage Cleavage of Auxiliary Diastereomeric_Products->Cleavage Major Diastereomer Enantiopure_Product Enantiomerically Enriched Product Cleavage->Enantiopure_Product Recovered_Auxiliary Recovered (S)-1-Phenylethylamine Cleavage->Recovered_Auxiliary

Diastereoselective synthesis workflow.

This protocol is a representative example of the Staudinger cycloaddition for the synthesis of β-lactams, which are core structures in many antibiotics.

Materials:

  • (R)-1-Phenylethylamine

  • Phthalimidoacetyl chloride

  • An appropriate imine (e.g., derived from an aldehyde)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • Imine Formation:

    • In a round-bottom flask under an inert atmosphere, dissolve the desired aldehyde in anhydrous DCM.

    • Add one equivalent of (R)-1-phenylethylamine and stir at room temperature. The reaction progress can be monitored by TLC or GC-MS.

  • [2+2] Cycloaddition:

    • To the solution of the chiral imine in anhydrous DCM, add one equivalent of triethylamine.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of phthalimidoacetyl chloride in anhydrous DCM dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting diastereomeric β-lactams can be separated by column chromatography on silica (B1680970) gel.

  • Cleavage of the Chiral Auxiliary (if required):

    • The 1-phenylethyl group can be removed under various conditions, such as oxidative cleavage or hydrogenolysis, to yield the free β-lactam.

Analytical Methods for Enantiomeric Purity Determination

Accurate determination of enantiomeric excess (e.e.) is crucial for quality control and regulatory purposes. Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common techniques employed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Chiral_HPLC cluster_workflow Chiral HPLC Workflow Sample_Preparation Sample Preparation HPLC_System HPLC System with Chiral Column Sample_Preparation->HPLC_System Separation Separation of Enantiomers HPLC_System->Separation Detection Detection (e.g., UV) Separation->Detection Data_Analysis Data Analysis (Peak Integration) Detection->Data_Analysis ee_Calculation e.e. Calculation Data_Analysis->ee_Calculation

Workflow for chiral HPLC analysis.
  • Chromatographic Column: Crown ether derivative-coated silica gel packed column (5 µm particle size).

  • Mobile Phase: Perchloric acid aqueous solution (pH=1.0) / Acetonitrile = 50:50 (v/v).

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula:

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), can be used to determine enantiomeric purity.[2][3] The chiral agent interacts with the enantiomers to form diastereomeric species, which are distinguishable in the NMR spectrum, allowing for quantification by integration of the corresponding signals.

  • Derivatization: React the 1-phenylethylamine sample with a chiral derivatizing agent (e.g., Mosher's acid chloride or a chiral boronic acid derivative) to form a mixture of diastereomers.

  • NMR Analysis: Acquire the ¹H NMR spectrum of the diastereomeric mixture.

  • Data Analysis: Identify a pair of well-resolved signals corresponding to a specific proton in each diastereomer.

  • e.e. Calculation: Determine the enantiomeric excess by integrating the two signals and applying the formula mentioned above.

Conclusion

Enantiopure this compound is a versatile and critical reagent for researchers and professionals in drug development. Its commercial availability in high purity and its well-established applications in chiral resolution and diastereoselective synthesis make it an invaluable tool for accessing enantiomerically pure molecules. A thorough understanding of the principles and experimental protocols associated with its use, as well as the analytical techniques for verifying enantiomeric purity, is essential for its successful application in the synthesis of complex chiral targets.

References

An In-depth Technical Guide to the Stability and Storage of 1-Phenylethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Phenylethylamine hydrochloride (CAS 13437-79-1). The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this compound in their work.

Physicochemical Properties

This compound is the salt form of 1-Phenylethylamine, a primary amine.[1] It is a solid at room temperature and is more stable and easier to handle than its free-base counterpart.[2][3] The hydrochloride salt is formed by reacting the basic amine with hydrogen chloride.[3]

PropertyValueReference
Chemical Formula C₈H₁₁N • HCl[4]
Molecular Weight 157.6 g/mol [4]
Appearance Solid[4]
Melting Point ~148 °C[5]
Solubility Soluble in Methanol and Chloroform; Slightly soluble in Acetonitrile.[4][5]
Hygroscopicity Hygroscopic[6]

Stability Profile

This compound is generally stable under recommended storage conditions.[6][7] However, its stability can be influenced by several environmental factors, including temperature, moisture, air, and light.

Quantitative Stability Data

Quantitative, long-term stability data for this compound is not extensively published in peer-reviewed literature. However, data from commercial suppliers provides a baseline for expected shelf-life under ideal conditions.

Storage ConditionDurationStabilitySource
-20°C≥ 4 yearsStableCayman Chemical[4]
Room TemperatureNot specifiedStable under recommended conditionsMultiple SDS[6][7]

Factors Affecting Stability

  • Temperature: Elevated temperatures can accelerate degradation. Thermal decomposition may lead to the release of hazardous vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[6][8] It is crucial to avoid heat, flames, and sparks.[7][8]

  • Moisture: The compound is hygroscopic, meaning it readily absorbs moisture from the air.[6] This can lead to physical changes and potentially initiate hydrolytic degradation. Storage in a dry environment is critical.

  • Air/Atmosphere: The free base form is known to react with carbon dioxide from the air to form a solid carbonate salt. While the hydrochloride salt is more stable, exposure to air, particularly oxygen, can pose a risk of oxidation over long-term storage.[2] For maximum stability, storage under an inert gas like nitrogen is recommended.[9]

  • Light: Photodegradation can be a concern for many phenethylamine (B48288) derivatives.[2] To mitigate this, the compound should be stored in light-resistant containers or in the dark.

  • pH: The stability of phenethylamine derivatives can be pH-dependent. In solution, maintaining an optimal pH with a buffer can prevent degradation.[2]

  • Incompatible Materials: Contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides should be avoided as they can cause hazardous reactions.[7]

G cluster_factors Environmental Factors cluster_compound cluster_degradation Degradation Pathways Temp Temperature Compound 1-Phenylethylamine Hydrochloride Temp->Compound Thermal Thermal Decomposition Temp->Thermal Moisture Moisture (H₂O) Moisture->Compound Hydrolysis Hydrolysis Moisture->Hydrolysis Light Light (UV/Visible) Light->Compound Photodegradation Photodegradation Light->Photodegradation Air Air (O₂, CO₂) Air->Compound Oxidation Oxidation Air->Oxidation Carbonate Carbonate Formation (if converted to free base) Air->Carbonate pH Unstable pH pH->Compound pH->Hydrolysis

Factors affecting the stability of 1-Phenylethylamine HCl.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on safety data sheets and supplier information:

  • Temperature: For long-term storage, -20°C is recommended.[4] General laboratory storage can be at room temperature (2-30°C), though cooler temperatures are preferable.[7]

  • Container: Keep in a tightly sealed, original container.[6][7][10]

  • Atmosphere: Store in a dry, cool, and well-ventilated area.[6][7] To minimize degradation from moisture and air, handle and store under an inert gas like nitrogen and protect from moisture.[6][9]

  • Light: Protect from light by using amber or opaque containers and storing in a dark location.[2]

  • Incompatibles: Store away from incompatible materials, including strong acids and oxidizing agents.[7][10]

Experimental Protocols for Stability Assessment

To determine the stability of this compound under specific conditions and to identify potential degradants, a forced degradation study is often employed. This involves subjecting the compound to stress conditions harsher than accelerated stability testing.[11] High-Performance Liquid Chromatography (HPLC) is a primary technique for this analysis due to its ability to separate and quantify the parent compound and its degradation products.[12]

Protocol 1: Forced Degradation Study

This protocol outlines a general method for conducting a forced degradation study.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

1. Materials and Reagents:

  • This compound

  • HPLC-grade Methanol, Acetonitrile, and Water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Formic Acid

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • pH meter, water bath, calibrated oven, photostability chamber

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., Methanol or Water) to prepare a stock solution of 1 mg/mL.[2]

3. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).[2]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature or heat gently for a specified time.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3-30% H₂O₂. Keep at room temperature in the dark for a specified time.

  • Thermal Degradation: Expose the solid compound and the stock solution to dry heat in an oven (e.g., 80-100°C) for a specified time.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

4. Sample Analysis:

  • At designated time points, withdraw an aliquot from each stressed sample.

  • Neutralize the acid and base-hydrolyzed samples with an equivalent amount of base or acid, respectively.[2]

  • Dilute all samples, including an unstressed control, to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.[2]

  • Analyze the samples using the stability-indicating HPLC method described below.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate the parent peak of this compound from all potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]

  • Mobile Phase A: 0.1% Formic acid in water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B to elute more non-polar compounds. A typical gradient might be 95:5 (A:B) to 5:95 (A:B) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detector at a wavelength with significant absorbance (e.g., 210 nm or 254 nm). A PDA detector is recommended to assess peak purity.[2]

  • Injection Volume: 10-20 µL.[2]

  • Column Temperature: 25-30°C.

Data Evaluation:

  • Compare the chromatograms of stressed samples with the unstressed control.

  • Identify and quantify any degradation products.

  • Assess the mass balance to ensure all major degradants are accounted for.

  • Use a PDA detector to check for peak purity of the parent compound, ensuring no co-eluting degradants.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation (H₂O₂) prep->oxidation thermal Thermal (Heat) prep->thermal photo Photolytic (Light) prep->photo control Unstressed Control prep->control neutralize Neutralize & Dilute (as needed) acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize control->neutralize hplc Analyze via Stability-Indicating HPLC-PDA neutralize->hplc evaluate Evaluate Data: Peak Purity, Assay, Degradant Profile hplc->evaluate

Experimental workflow for forced degradation studies.

Conclusion

This compound is a stable compound when stored under appropriate conditions. The primary factors that can compromise its integrity are elevated temperature, moisture, air, and light. For optimal long-term stability, it is imperative to store the compound at -20°C in a tightly sealed, light-resistant container under a dry, inert atmosphere. For routine laboratory use, adherence to recommended storage conditions will ensure the compound's reliability in experimental applications. The provided protocols for forced degradation and HPLC analysis serve as a robust framework for researchers to validate stability and characterize degradation pathways in their specific formulations or applications.

References

A Technical Guide to 1-Phenylethylamine: Its Discovery and Enduring Role as a Resolving Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of stereochemistry, the separation of enantiomers from a racemic mixture—a process known as chiral resolution—is of paramount importance, particularly in the pharmaceutical industry where the physiological effects of stereoisomers can differ profoundly. Among the arsenal (B13267) of resolving agents, 1-phenylethylamine (B125046) stands out as a versatile and economically significant chiral amine. This technical guide delves into the discovery and history of 1-phenylethylamine as a resolving agent, providing in-depth experimental protocols, quantitative data, and logical workflows for its application. The foundational principle of this classical resolution method lies in the reaction of a racemic acid with an enantiomerically pure chiral base, such as (R)- or (S)-1-phenylethylamine. This reaction forms a pair of diastereomeric salts which, unlike the original enantiomers, possess different physical properties, most notably solubility, allowing for their separation by fractional crystallization.

Historical Context and Discovery

The practice of chiral resolution dates back to Louis Pasteur's seminal work in 1848 with tartaric acid. However, the application of synthetic resolving agents became more widespread in the early 20th century. The utility of 1-phenylethylamine as a resolving agent was notably detailed by A. W. Ingersoll in a 1937 publication in Organic Syntheses.[1][2] This work provided a robust and accessible method for the resolution of racemic 1-phenylethylamine itself using naturally occurring chiral acids like l-malic acid and d-tartaric acid.[1] The availability of both enantiomers of 1-phenylethylamine from the chiral pool has since established it as a go-to resolving agent for a wide array of racemic carboxylic acids.

The Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental logic behind the use of 1-phenylethylamine as a resolving agent is the conversion of a pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties, such as melting point and solubility, which can be exploited for their separation. The process can be generalized as follows:

  • Salt Formation: A racemic acid, (±)-Acid, is reacted with a single enantiomer of 1-phenylethylamine, for example, (R)-Amine. This results in the formation of two diastereomeric salts: [(R)-Acid·(R)-Amine] and [(S)-Acid·(R)-Amine].

  • Fractional Crystallization: Due to their different solubilities in a given solvent, one of the diastereomeric salts will preferentially crystallize out of the solution. The less soluble salt is isolated by filtration.

  • Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with a strong acid or base to break the ionic bond and regenerate the now enantiomerically enriched acid and the resolving agent.

  • Recovery: The chiral amine resolving agent can often be recovered and reused, adding to the economic viability of the process.

The following diagram illustrates the general workflow of this resolution process.

G General Workflow for Chiral Resolution racemic_acid Racemic Acid (R-Acid + S-Acid) diastereomeric_salts Mixture of Diastereomeric Salts ((R-Acid)-(R-Amine) + (S-Acid)-(R-Amine)) racemic_acid->diastereomeric_salts chiral_amine Chiral Resolving Agent ((R)-1-Phenylethylamine) chiral_amine->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., (S-Acid)-(R-Amine)) crystallization->less_soluble Precipitation mother_liquor Mother Liquor (Enriched in more soluble salt, e.g., (R-Acid)-(R-Amine)) crystallization->mother_liquor Remains in solution acidification_less Acidification less_soluble->acidification_less acidification_more Acidification mother_liquor->acidification_more pure_enantiomer_S Enriched S-Acid acidification_less->pure_enantiomer_S recovered_amine1 Recovered (R)-1-Phenylethylamine acidification_less->recovered_amine1 pure_enantiomer_R Enriched R-Acid acidification_more->pure_enantiomer_R recovered_amine2 Recovered (R)-1-Phenylethylamine acidification_more->recovered_amine2

Caption: General workflow for the resolution of a racemic acid using (R)-1-phenylethylamine.

Key Experimental Protocols

Resolution of Racemic 1-Phenylethylamine with (2R,3R)-(+)-Tartaric Acid

This protocol outlines the resolution of 1-phenylethylamine itself, a crucial step in obtaining the enantiomerically pure resolving agent. The procedure is adapted from established laboratory methods.[3][4]

Materials:

  • Racemic (R,S)-1-phenylethylamine

  • (2R,3R)-(+)-Tartaric acid

  • Methanol

  • 50% aqueous Sodium Hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (Erlenmeyer flasks, separatory funnel, etc.)

  • Heating plate

  • Ice bath

  • Vacuum filtration apparatus

  • Rotary evaporator

Procedure:

  • Preparation of the Tartaric Acid Solution: In a 250 mL Erlenmeyer flask, dissolve 12.5 g of (+)-tartaric acid in 75 mL of methanol. Gentle warming on a hot plate may be required to facilitate dissolution.

  • Preparation of the Amine Solution: In a separate 250 mL Erlenmeyer flask, dissolve 10.0 g (approximately 10.6 mL) of racemic (±)-α-phenylethylamine in 75 mL of methanol.

  • Formation of Diastereomeric Salts: Add the amine solution to the tartaric acid solution and mix thoroughly.

  • Crystallization: Gently heat the combined solution on a hot plate until it is almost boiling. Then, cool the flask in an ice bath to induce crystallization of the diastereomeric salts. The less soluble (S)-(-)-amine-(+)-tartrate salt will preferentially precipitate.

  • Isolation of the Less Soluble Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. Allow the crystals to dry.

  • Liberation of the Free Amine: Transfer the collected crystals to a separatory funnel. Add approximately 50 mL of water and dissolve the salt. Add 4.5 mL of 50% aqueous NaOH solution to make the solution strongly basic (check with pH paper).

  • Extraction: Extract the liberated (S)-(-)-1-phenylethylamine with two 30 mL portions of diethyl ether.

  • Drying and Evaporation: Combine the ether extracts and dry them over anhydrous Na₂SO₄. Decant the dried solution and remove the diethyl ether using a rotary evaporator to obtain the purified (S)-(-)-1-phenylethylamine.

  • Isolation of the More Soluble Enantiomer (Optional): The (R)-(+)-enantiomer can be recovered from the filtrate from step 5 by evaporating the methanol, redissolving the residue in water, and following the same basification and extraction procedure (steps 6-8).

Resolution of Racemic Ibuprofen (B1674241) with (S)-(-)-1-Phenylethylamine

This protocol details the resolution of the common non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[5][6][7]

Materials:

  • Racemic (±)-Ibuprofen

  • (S)-(-)-1-Phenylethylamine

  • 0.25 M Potassium Hydroxide (KOH) solution

  • 2-Propanol

  • Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel, etc.)

  • Magnetic stirrer and hot plate

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • Initial Dissolution: In a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add 1.0 g of racemic ibuprofen and 15 mL of 0.25 M KOH solution.

  • Heating: Heat the mixture in a water bath to 75-85 °C. Most of the ibuprofen should dissolve.

  • Addition of Resolving Agent: Slowly add one molar equivalent of (S)-(-)-1-phenylethylamine dropwise to the heated mixture. A precipitate of the (S,S) salt, which is less soluble in the aqueous solution, should form.

  • Reaction and Cooling: Continue heating the mixture for 30-60 minutes. Then, remove the flask from the heat and allow it to cool to room temperature, followed by further cooling in an ice bath.

  • Isolation of the Diastereomeric Salt: Collect the precipitated (S,S)-ibuprofen-phenethylammonium salt by vacuum filtration and wash it with a small amount of ice-cold water.

  • Recrystallization: Recrystallize the collected solid from a minimal amount of boiling 2-propanol to improve its purity.

  • Liberation of (S)-(+)-Ibuprofen: The purified salt can be treated with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched (S)-(+)-ibuprofen, which can then be isolated by filtration.

Quantitative Data Summary

The efficiency of a chiral resolution is typically evaluated by the yield and the enantiomeric excess (ee) or diastereomeric excess (de) of the product. The following tables summarize some reported quantitative data for resolutions involving 1-phenylethylamine.

Table 1: Resolution of Racemic Amines

Racemic AmineResolving AgentSolventIsolated EnantiomerYield (%)Enantiomeric Excess (ee) (%)Reference
1-Phenylethylamine(R)-Mandelic acid (PEGylated)Methanol(l)-Phenylalanine methyl ester9085 (95 after 2nd cycle)[8]
1-PhenylethylamineNovozym 435 / D-(-)-O-acetylmandelic acidToluene(R)-1-Phenylethylamine>9099[9]

Table 2: Resolution of Racemic Acids

Racemic AcidResolving AgentSolventIsolated EnantiomerYield (%)Enantiomeric/Diastereomeric Excess (%)Reference
2-chloromandelic acid(R)-(+)-N-benzyl-1-phenylethylamineNot specified(R)-methyl-o-chloromandelate71>99.5[10]
5-oxo-1-phenylpyrazolidine-3-carboxylic acid(R)-1-PhenylethylamineNot specified(R)-acidNot specifiedNot specified[11]
(-)-(R)-2-(pentafluorophenoxy)-2-(phenyl-d5)acetic acid(-)-(R)-1-PhenylethylamineNot specified(-)-(R)-acidNot specified98[11]

Logical Relationships and Troubleshooting

The success of a resolution by diastereomeric salt formation is dependent on several factors. The following diagram illustrates the logical relationships in troubleshooting a resolution experiment.

G Troubleshooting a Chiral Resolution start Resolution Attempt check_precipitation Is there precipitation? start->check_precipitation check_yield Is the yield sufficient? check_precipitation->check_yield Yes troubleshoot_precipitation Troubleshoot Precipitation: - Change solvent - Concentrate solution - Lower temperature - Seed with a crystal check_precipitation->troubleshoot_precipitation No check_ee Is the enantiomeric excess high? check_yield->check_ee Yes troubleshoot_yield Troubleshoot Yield: - Optimize cooling time - Check stoichiometry check_yield->troubleshoot_yield No success Successful Resolution check_ee->success Yes troubleshoot_ee Troubleshoot Enantiomeric Excess: - Recrystallize the salt - Screen different resolving agents - Optimize crystallization conditions check_ee->troubleshoot_ee No troubleshoot_precipitation->start troubleshoot_yield->start troubleshoot_ee->start

References

Methodological & Application

Chiral Resolution of Carboxylic Acids via Diastereomeric Salt Formation with 1-Phenylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers of a chiral molecule often exhibit different pharmacological and toxicological profiles. Therefore, the production of enantiomerically pure compounds is frequently a regulatory requirement for drug development. One of the most robust and widely used methods for resolving racemic carboxylic acids is the formation of diastereomeric salts with a chiral base, such as 1-phenylethylamine (B125046). This method leverages the different physicochemical properties of the resulting diastereomers, particularly their solubility, to effect separation.

This document provides detailed protocols and quantitative data for the chiral resolution of various carboxylic acids using 1-phenylethylamine and its derivatives. The methodology relies on the principle that the reaction of a racemic acid with a single enantiomer of a chiral base forms a mixture of two diastereomeric salts. These diastereomers, unlike the original enantiomers, have different physical properties, such as melting points and solubilities, allowing for their separation by fractional crystallization.[1][2]

Principle of Resolution

The fundamental principle involves an acid-base reaction between the racemic carboxylic acid (a mixture of R-acid and S-acid) and an enantiomerically pure chiral amine, for instance, (R)-1-phenylethylamine. This reaction yields a mixture of two diastereomeric salts: (R)-acid-(R)-amine and (S)-acid-(R)-amine. Due to their different three-dimensional structures, these diastereomeric salts exhibit distinct solubilities in a given solvent. By carefully selecting the solvent and crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation from the more soluble diastereomer by filtration. The less soluble salt is then treated with a strong acid to regenerate the enantiomerically enriched carboxylic acid and the chiral resolving agent.

Featured Applications: Quantitative Data Summary

The following tables summarize quantitative data from the successful chiral resolution of various carboxylic acids using 1-phenylethylamine and its derivatives.

Table 1: Resolution of Racemic Ibuprofen (B1674241)

Resolving AgentDiastereomeric SaltYieldMelting Point (°C)Resolved AcidYieldMelting Point (°C)
(S)-(-)-α-Phenethylamine(S,S)-Ibuprofen-phenethylammonium salt--(S)-(+)-Ibuprofen-~52
(R)-(+)-Phenylethylamine(R,R)-Ibuprofen-phenethylammonium salt--(R)-(-)-Ibuprofen-~52

Note: Racemic ibuprofen has a melting point of approximately 78°C.[3] The yield of the diastereomeric salt and the final enantiomer can vary significantly based on the specific experimental conditions.

Table 2: Resolution of Substituted Mandelic Acids

Racemic AcidResolving AgentSolventLess Soluble SaltYield (%)d.e. (%)
2-Chloromandelic Acid(R)-(+)-N-Benzyl-1-phenylethylamine----
4-Chloromandelic Acid(R)-(+)-N-Benzyl-1-phenylethylamineAbsolute Ethanol(R)-(-)-4-ClMA·(R)-(+)-BPA--

Note: The use of N-benzyl-1-phenylethylamine has been shown to be effective, in part due to enhanced molecular interactions that aid in chiral discrimination.[4][5]

Table 3: Resolution of Other Carboxylic Acids

Racemic AcidResolving AgentLess Soluble SaltYield of Resolved Acid (%)
5-Oxo-1-phenylpyrazolidine-3-carboxylic acid(R)-α-Methylbenzylamine(R,R)-salt87-89
trans-2,2-dichloro-3-methylcyclopropanecarboxylic acid(R)-α-Phenylethylamine(1S,3R)-(R)-salt23

Experimental Protocols

This section provides a generalized, step-by-step protocol for the chiral resolution of a racemic carboxylic acid using an enantiomerically pure 1-phenylethylamine derivative.

Materials:

  • Racemic carboxylic acid

  • Enantiomerically pure resolving agent (e.g., (R)-(+)-1-phenylethylamine or (S)-(-)-1-phenylethylamine)

  • Suitable solvent for crystallization (e.g., ethanol, methanol, acetone, or aqueous mixtures)

  • Strong acid (e.g., 2 M HCl or 2 M H₂SO₄)

  • Strong base (e.g., NaOH) for recovery of the resolving agent (optional)

  • Organic solvent for extraction (e.g., diethyl ether, methyl-t-butyl ether)

  • Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, separatory funnel, Buchner funnel)

  • Heating and stirring apparatus (hot plate with magnetic stirrer)

  • Filtration apparatus (vacuum filtration)

  • Rotary evaporator

Protocol:

Part A: Formation and Separation of Diastereomeric Salts

  • Dissolution of the Racemic Acid: In an Erlenmeyer flask, dissolve the racemic carboxylic acid in a suitable solvent. Gentle heating may be required to achieve complete dissolution. For some protocols, the acid is first neutralized with a base like KOH to form the carboxylate salt in solution.[3][6]

  • Addition of the Resolving Agent: Add one molar equivalent of the enantiomerically pure 1-phenylethylamine derivative to the solution. The addition is often done dropwise while stirring.

  • Crystallization of the Less Soluble Diastereomeric Salt: A precipitate of the less soluble diastereomeric salt should begin to form. To maximize crystallization, the mixture is typically heated for a period and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Isolation of the Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Recrystallization (Optional but Recommended): To improve the diastereomeric purity of the salt, perform a recrystallization from a suitable hot solvent.

Part B: Liberation of the Enantiomerically Enriched Carboxylic Acid

  • Acidification of the Diastereomeric Salt: Suspend the purified diastereomeric salt in water or a dilute acid solution. Add a strong acid (e.g., 2 M H₂SO₄) and stir the mixture. This will protonate the carboxylate, liberating the free carboxylic acid, while the amine resolving agent will form a water-soluble ammonium (B1175870) salt.[3]

  • Extraction of the Resolved Carboxylic Acid: Transfer the mixture to a separatory funnel and extract the liberated carboxylic acid into a suitable organic solvent (e.g., diethyl ether or MTBE). Perform multiple extractions to ensure complete recovery.

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water and brine. Dry the organic layer over an anhydrous drying agent like sodium sulfate.

  • Isolation of the Final Product: Remove the drying agent by filtration and evaporate the solvent using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.

  • Analysis: Determine the yield, melting point, and optical purity (e.g., by polarimetry or chiral HPLC) of the resolved carboxylic acid.

Experimental Workflow Diagram

G cluster_0 Part A: Diastereomeric Salt Formation and Separation cluster_1 Part B: Liberation of Enriched Carboxylic Acid cluster_2 Analysis A Racemic Carboxylic Acid + Chiral Amine B Dissolution in Suitable Solvent A->B C Formation of Diastereomeric Salts B->C D Fractional Crystallization C->D E Filtration D->E F Less Soluble Diastereomeric Salt E->F G Mother Liquor with More Soluble Salt E->G H Acidification of Less Soluble Salt F->H I Extraction with Organic Solvent H->I J Washing and Drying of Organic Layer I->J K Solvent Evaporation J->K L Enantiomerically Enriched Carboxylic Acid K->L M Yield, Melting Point, Optical Purity (ee%) L->M

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

Signaling Pathway of Chiral Recognition

The efficiency of chiral resolution is fundamentally dependent on the differences in the crystal packing and intermolecular interactions within the diastereomeric salts.

G cluster_interactions Differential Intermolecular Interactions racemic_acid Racemic Carboxylic Acid (R-COOH + S-COOH) diastereomeric_salts Diastereomeric Salts (R-COO- R'-NH3+) (S-COO- R'-NH3+) racemic_acid->diastereomeric_salts chiral_amine Chiral Amine (e.g., R'-NH2) chiral_amine->diastereomeric_salts h_bonding Hydrogen Bonding diastereomeric_salts->h_bonding van_der_waals Van der Waals Forces diastereomeric_salts->van_der_waals pi_pi_stacking π-π Stacking diastereomeric_salts->pi_pi_stacking different_solubility Different Crystal Lattice Energies & Different Solubilities h_bonding->different_solubility van_der_waals->different_solubility pi_pi_stacking->different_solubility separation Separation by Fractional Crystallization different_solubility->separation

References

Application Notes and Protocols for Diastereomeric Salt Formation with 1-Phenylethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution, the separation of enantiomers from a racemic mixture, is a critical process in the pharmaceutical and chemical industries. Enantiomers of a chiral molecule often exhibit different pharmacological and toxicological profiles. Diastereomeric salt formation is a classical and widely used method for chiral resolution on both laboratory and industrial scales. This technique relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.

1-Phenylethylamine (B125046) is a versatile and effective chiral resolving agent for racemic carboxylic acids. It is commercially available in both (R) and (S) enantiomeric forms and as its hydrochloride salt. The hydrochloride salt is often used for its stability and ease of handling. This document provides detailed application notes and protocols for the use of 1-phenylethylamine hydrochloride in the diastereomeric salt formation for the resolution of racemic acids.

Principle of Chiral Resolution

The fundamental principle behind this resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers. When a racemic mixture of a carboxylic acid, (±)-Acid, is reacted with a single enantiomer of a chiral amine, such as (R)-1-phenylethylamine, two diastereomeric salts are formed: [(R)-Acid·(R)-Amine] and [(S)-Acid·(R)-Amine]. These salts are not mirror images of each other and therefore have distinct physical properties, most notably different solubilities in a given solvent. This difference in solubility allows for the selective crystallization of the less soluble diastereomeric salt, which can then be separated by filtration. The resolved enantiomer of the acid can then be liberated from the purified diastereomeric salt by treatment with a strong acid, and the chiral resolving agent can be recovered.

Applications

The diastereomeric salt resolution using 1-phenylethylamine and its derivatives is applicable to a wide range of racemic carboxylic acids, including:

  • Non-steroidal anti-inflammatory drugs (NSAIDs): Such as ibuprofen (B1674241) and naproxen, where one enantiomer typically possesses the desired therapeutic activity.

  • Mandelic acid and its derivatives: These are important chiral building blocks in organic synthesis. For example, enantiopure 2-chloromandelic acid is a key intermediate in the synthesis of the anticoagulant drug clopidogrel.[1]

  • Other chiral carboxylic acids: This method is broadly applicable to various chiral acids used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Quantitative Data Summary

The efficiency of a diastereomeric salt resolution can be evaluated by the yield of the diastereomeric salt and the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the resolved acid. The following table summarizes representative quantitative data from various resolution experiments using 1-phenylethylamine and its derivatives.

Racemic AcidResolving AgentSolventYield of Less Soluble SaltDiastereomeric/Enantiomeric ExcessReference
2-Methoxy-2-(1-naphthyl)propionic acid(R)-1-PhenylethylamineAqueous Ethanol41% (of R-acid after liberation)95% e.e. (>99% e.e. after recrystallization)[2]
4-Chloromandelic Acid(R)-(+)-N-Benzyl-1-phenylethylamineAbsolute Ethanol81.8%94.8% d.e.[1]
trans-1,2-Cyclohexanedicarboxylic acid(S)-1-PhenylethylamineNot specifiedNot specified97% e.e.[3]
Ibuprofen(S)-(-)-1-PhenylethylamineWater/KOHNot specifiedNot specified[4][5]
5-oxo-1-phenylpyrazolidine-3-carboxylic acid(R)-1-PhenylethylamineNot specifiedNot specifiedNot specified[2]

Experimental Protocols

Herein are detailed protocols for the chiral resolution of representative racemic carboxylic acids using 1-phenylethylamine or its derivatives.

Protocol 1: Resolution of Racemic Ibuprofen with (S)-(-)-1-Phenylethylamine

This protocol is adapted from procedures described for the resolution of ibuprofen.[4][5]

Materials:

  • Racemic ibuprofen

  • (S)-(-)-1-Phenylethylamine

  • Potassium hydroxide (B78521) (KOH)

  • Sulfuric acid (H₂SO₄), 2 M

  • Methyl t-butyl ether (MTBE)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Deionized water

  • Ice

Procedure:

  • Salt Formation:

    • In a suitable flask, dissolve 1.0 g of racemic ibuprofen in 15 mL of 0.25 M KOH solution.

    • Heat the mixture in a water bath to boiling.

    • Slowly add 0.5 mL of (S)-(-)-1-phenylethylamine dropwise to the heated solution. A precipitate of the (S,S) diastereomeric salt should form.

    • Continue heating the mixture for 30 minutes.

  • Isolation of the Diastereomeric Salt:

    • Remove the flask from the hot water bath and allow it to cool to room temperature.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the collected solid with a small amount of ice-cold water.

  • Recrystallization of the Diastereomeric Salt (Optional, for higher purity):

    • The collected salt can be recrystallized from a suitable solvent, such as a water-ethanol mixture, to improve the diastereomeric purity.

  • Liberation of (S)-(+)-Ibuprofen:

    • Transfer the diastereomeric salt to a beaker and add 10 mL of 2 M H₂SO₄.

    • Stir the mixture for several minutes. The salt will dissolve, and an oily layer of ibuprofen will form.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with MTBE.

    • Combine the organic layers and wash them sequentially with 10 mL of water and 10 mL of saturated NaCl solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the MTBE by rotary evaporation to yield (S)-(+)-ibuprofen, which may solidify upon cooling.

Protocol 2: Resolution of Racemic 4-Chloromandelic Acid with (R)-(+)-N-Benzyl-1-phenylethylamine

This protocol is based on the efficient resolution of 4-chloromandelic acid.[1]

Materials:

  • Racemic 4-chloromandelic acid (4-ClMA)

  • (R)-(+)-N-Benzyl-1-phenylethylamine ((R)-(+)-BPA)

  • Absolute ethanol

Procedure:

  • Dissolution:

    • In a flask, dissolve 1 mmol of racemic 4-ClMA in 1.6 mL of absolute ethanol. Heating may be required to achieve complete dissolution.

  • Addition of Resolving Agent:

    • To the solution, add 1 mmol of (R)-(+)-BPA.

  • Crystallization:

    • Stir the mixture at a controlled temperature. The less soluble diastereomeric salt, (R)-(-)-4-ClMA·(R)-(+)-BPA, will begin to precipitate.

  • Cooling and Filtration:

    • Cool the mixture to 15°C and continue stirring to promote complete crystallization.

    • Filter the precipitate and wash it with a small amount of cold absolute ethanol.

    • The obtained diastereomeric salt can be further processed to liberate the enantiomerically enriched 4-chloromandelic acid using a similar acid-base workup as described in Protocol 1.

Visualizations

Experimental Workflow for Diastereomeric Salt Resolution

G cluster_prep Step 1: Salt Formation cluster_crystallization Step 2: Crystallization & Separation cluster_liberation Step 3: Liberation of Enantiomer racemic_acid Racemic Carboxylic Acid (e.g., Ibuprofen) dissolution Dissolution with Heating racemic_acid->dissolution resolving_agent Chiral Resolving Agent ((R)-1-Phenylethylamine HCl) resolving_agent->dissolution solvent Solvent (e.g., Methanol) solvent->dissolution cooling Cooling & Crystallization dissolution->cooling filtration Filtration cooling->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (in Filtrate) filtration->more_soluble Filtrate acid_treatment Treatment with Strong Acid (e.g., HCl) less_soluble->acid_treatment extraction Extraction acid_treatment->extraction pure_enantiomer Pure Enantiomer of Acid extraction->pure_enantiomer recovered_agent Recovered Resolving Agent extraction->recovered_agent

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Logical Relationship of Chiral Resolution

G cluster_start Initial State cluster_intermediate Intermediate State cluster_final Final State racemic_mixture Racemic Mixture (R-Acid + S-Acid) (Enantiomers - Inseparable by Crystallization) diastereomers Mixture of Diastereomeric Salts ([R-Acid-R-Amine] + [S-Acid-R-Amine]) (Diastereomers - Separable by Crystallization) racemic_mixture->diastereomers + Chiral Resolving Agent (R-Amine) separated_enantiomers Separated Pure Enantiomers (R-Acid and S-Acid) diastereomers->separated_enantiomers Separation (e.g., Crystallization) & Liberation

Caption: Logical flow from an inseparable enantiomeric mixture to separable diastereomers.

References

Application Notes: 1-Phenylethylamine Hydrochloride as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-phenylethylamine (B125046) hydrochloride as a chiral auxiliary in asymmetric synthesis. This versatile and cost-effective chiral auxiliary has found widespread application in the stereoselective formation of carbon-carbon bonds, particularly in the synthesis of chiral carboxylic acids, amino acids, and various heterocyclic compounds.[1]

Introduction

Chiral 1-phenylethylamine (α-PEA), available in both (R) and (S) enantiomeric forms, serves as a powerful tool in asymmetric synthesis.[1] By temporarily attaching this chiral moiety to a prochiral substrate, it effectively directs the stereochemical outcome of subsequent reactions. The resulting diastereomers can be separated, and the chiral auxiliary can then be cleaved to yield the desired enantiomerically enriched product. The hydrochloride salt is often used for its stability and ease of handling.

The primary applications of 1-phenylethylamine as a chiral auxiliary include:

  • Diastereoselective alkylation of carboxylic acid derivatives: This is a cornerstone application for the synthesis of α-substituted chiral carboxylic acids.

  • Asymmetric synthesis of β-amino acids: Utilized in conjugate addition reactions to introduce chirality.

  • Diastereoselective cyclization reactions: Employed in the synthesis of chiral heterocycles such as piperidin-2-ones.[1]

General Workflow

The general strategy for employing 1-phenylethylamine as a chiral auxiliary involves a three-step sequence: attachment of the auxiliary, diastereoselective transformation, and removal of the auxiliary.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A Carboxylic Acid C Chiral Amide A->C Amide Coupling B (R)- or (S)-1-Phenylethylamine B->C D Deprotonation (e.g., LDA, n-BuLi) C->D E Chiral Enolate D->E G Alkylated Chiral Amide (Diastereomeric Mixture) E->G Alkylation F Electrophile (R-X) F->G H Separation of Diastereomers (e.g., Chromatography) G->H I Cleavage (e.g., Hydrogenolysis) H->I J Chiral Carboxylic Acid I->J K Recovered 1-Phenylethylamine I->K

General workflow for asymmetric synthesis using 1-phenylethylamine.

Key Applications and Protocols

Asymmetric Synthesis of α-Alkylated Carboxylic Acids

A primary application of 1-phenylethylamine is in the diastereoselective alkylation of amides derived from carboxylic acids. The chiral auxiliary guides the approach of the electrophile to the enolate, leading to a preponderance of one diastereomer.

Experimental Protocols

Protocol 1: Synthesis of N-Propionyl-(R)-1-phenylethylamine

This protocol describes the formation of the chiral amide from propionic acid and (R)-1-phenylethylamine.

  • Materials: Propionyl chloride, (R)-1-phenylethylamine, triethylamine (B128534) (TEA), dichloromethane (B109758) (DCM), 1M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄.

  • Procedure:

    • Dissolve (R)-1-phenylethylamine (1.0 eq) and TEA (1.2 eq) in DCM at 0 °C.

    • Slowly add propionyl chloride (1.1 eq) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes) to yield the pure amide.

Protocol 2: Diastereoselective Alkylation of N-Propionyl-(R)-1-phenylethylamine

This protocol details the enolate formation and subsequent alkylation.

  • Materials: N-Propionyl-(R)-1-phenylethylamine, lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), alkyl halide (e.g., benzyl (B1604629) bromide), anhydrous tetrahydrofuran (B95107) (THF), saturated NH₄Cl solution.

  • Procedure:

    • Dissolve the chiral amide (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.

    • Slowly add a solution of LDA (1.1 eq) or n-BuLi (1.1 eq) and stir for 30-60 minutes at -78 °C to form the enolate.

    • Add the alkyl halide (1.2 eq) and continue stirring at -78 °C for 2-4 hours.

    • Quench the reaction by adding saturated NH₄Cl solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis. Purify by flash chromatography to separate the diastereomers.

Protocol 3: Cleavage of the Chiral Auxiliary by Hydrogenolysis

This protocol describes the removal of the 1-phenylethylamine auxiliary to yield the chiral carboxylic acid.

  • Materials: Alkylated chiral amide, palladium on carbon (10% Pd/C), ethanol (B145695) or methanol, hydrogen gas supply.

  • Procedure:

    • Dissolve the purified alkylated amide in ethanol or methanol.

    • Add 10% Pd/C (typically 5-10 mol% of palladium).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the crude carboxylic acid. The recovered chiral auxiliary can be purified from the reaction mixture.

    • The carboxylic acid can be further purified by standard methods if necessary.

Quantitative Data

The diastereoselectivity of the alkylation is dependent on the substrate, base, and electrophile used.

Carboxylic Acid DerivativeBaseElectrophileDiastereomeric Ratio (dr)Yield (%)Reference
N-Propionyl-(S)-PEALDABenzyl Bromide>95:5~85[1]
N-Butyryl-(R)-PEAn-BuLiMethyl Iodide90:10~80-
Chiral Propionimide from (S)-PEA--High-[1]
Chiral Tetrahydro-3-benzazepine precursor from (R)-PEA--80:20-

Note: Data is compiled from various sources and representative examples. Yields and dr may vary based on specific reaction conditions.

G cluster_0 Amide Formation cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Removal A R-COOH C N-Acyl-(S)-1-phenylethylamine A->C Coupling Agent B (S)-1-Phenylethylamine B->C E Chiral Enolate C->E Deprotonation D LDA, -78 °C D->E G Alkylated Amide E->G Alkylation F R'-X F->G I Chiral Acid (R-CHR'-COOH) G->I Hydrogenolysis J Recovered Auxiliary G->J H H₂, Pd/C H->I

Asymmetric alkylation workflow.
Asymmetric Synthesis of β-Amino Acids

1-Phenylethylamine can be used to synthesize chiral β-amino acids through diastereoselective conjugate addition of a lithium amide derived from the auxiliary to an α,β-unsaturated ester.

Experimental Protocol: Diastereoselective Conjugate Addition

  • Materials: (S)-N-benzyl-N-(α-methylbenzyl)amine, n-BuLi, α,β-unsaturated ester (e.g., derived from L-proline), anhydrous THF.

  • Procedure:

    • Prepare the lithium (S)-N-benzyl-N-(α-methylbenzyl)amide by treating the amine with n-BuLi in THF at low temperature.

    • Add the α,β-unsaturated ester to the solution of the lithium amide.

    • Stir the reaction at low temperature until completion.

    • Quench the reaction and work up to isolate the product containing the newly formed stereocenter.

    • The phenylethylamine group can be removed via hydrogenolysis.

Quantitative Data

SubstrateDiastereomeric Excess (de)Yield (%)Reference
α,β-Unsaturated ester from L-prolineHighGood[1]

Conclusion

1-Phenylethylamine hydrochloride is a robust and versatile chiral auxiliary for a range of asymmetric transformations. Its low cost, ready availability in both enantiomeric forms, and the straightforward procedures for its attachment and removal make it an attractive choice for both academic research and industrial applications in drug development and the synthesis of fine chemicals. The protocols and data presented here provide a solid foundation for the successful implementation of this valuable synthetic tool.

References

Application of 1-Phenylethylamine Hydrochloride in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylethylamine (B125046) (PEA), particularly in its chiral forms and as its hydrochloride salt for improved handling and stability, is a cornerstone chiral building block in the synthesis of pharmaceutical intermediates.[1][2] Its utility stems from its ready availability in both enantiomeric forms, cost-effectiveness, and its versatile reactivity.[1] This document provides detailed application notes and experimental protocols for the two primary applications of 1-phenylethylamine in pharmaceutical synthesis: as a chiral resolving agent for the separation of racemic mixtures and as a chiral auxiliary to direct stereoselective transformations.

1-Phenylethylamine as a Chiral Resolving Agent

The classical method of resolving racemic carboxylic acids involves the formation of diastereomeric salts with a chiral base. The differing physical properties of these salts, such as solubility, allow for their separation by fractional crystallization. 1-Phenylethylamine is a widely used resolving agent for this purpose.[3]

Application Example: Resolution of Racemic Mandelic Acid Derivatives

Enantiomerically pure mandelic acid and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals, including anticoagulants like clopidogrel (B1663587) and drugs for diabetes and lipid disorders.[4] While 1-phenylethylamine is effective, its analog, (R)-(+)-N-benzyl-1-phenylethylamine, has shown enhanced efficiency in resolving chlorinated mandelic acid derivatives due to improved chiral discrimination.[5]

Quantitative Data for Chiral Resolution
Racemic AcidResolving AgentSolventMolar Ratio (Acid:Base)Filtration Temp. (°C)Yield of Less Soluble SaltDiastereomeric Excess (d.e.)Reference
4-Chloromandelic Acid(R)-(+)-N-benzyl-1-phenylethylamineAbsolute Ethanol1:115High>99%[5]
2-Chloromandelic Acid(R)-N-benzyl-α-PEANot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
p-Chloromandelic Acid(R)-α-phenylethylamineVariousOrthogonal OptimizationOrthogonal OptimizationNot SpecifiedNot Specified[6]
Experimental Protocol: Resolution of Racemic 4-Chloromandelic Acid with (R)-(+)-N-benzyl-1-phenylethylamine

This protocol is adapted from the optimized conditions for the resolution of 4-chloromandelic acid.[5]

Materials:

  • Racemic 4-chloromandelic acid

  • (R)-(+)-N-benzyl-1-phenylethylamine

  • Absolute Ethanol

  • Standard laboratory glassware (Erlenmeyer flask, filtration apparatus)

  • Stirring and heating apparatus

  • Polarimeter

Procedure:

  • Dissolution: In a suitable flask, dissolve 1.0 mmol of racemic 4-chloromandelic acid in 1.6 mL of absolute ethanol.

  • Addition of Resolving Agent: To the solution, add 1.0 mmol of (R)-(+)-N-benzyl-1-phenylethylamine.

  • Crystallization: Stir the mixture at a controlled temperature. The less soluble diastereomeric salt, (R)-4-chloromandelic acid·(R)-(+)-N-benzyl-1-phenylethylamine, will begin to precipitate.

  • Isolation: Cool the mixture to 15°C and continue stirring to ensure complete crystallization. Filter the precipitate and wash it with a small amount of cold absolute ethanol.

  • Drying: Dry the collected crystals under vacuum.

  • Analysis: Determine the yield, melting point, and diastereomeric excess (d.e.) of the obtained salt. The d.e. can be determined by measuring the specific rotation.

  • Liberation of the Enantiomer: The resolved (R)-4-chloromandelic acid can be liberated from the diastereomeric salt by treatment with a suitable acid (e.g., HCl) followed by extraction with an organic solvent.

  • Recovery of Resolving Agent: The (R)-(+)-N-benzyl-1-phenylethylamine can be recovered from the mother liquor and the liberation step for reuse.

G cluster_workflow Workflow for Chiral Resolution racemic_acid Racemic Carboxylic Acid dissolution Dissolution in Solvent racemic_acid->dissolution resolving_agent (R)- or (S)-1-Phenylethylamine Derivative resolving_agent->dissolution salt_formation Diastereomeric Salt Formation dissolution->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt Isolate mother_liquor Mother Liquor (More Soluble Salt) filtration->mother_liquor Separate liberation_less Liberation of Enantiomer 1 less_soluble_salt->liberation_less liberation_more Liberation of Enantiomer 2 mother_liquor->liberation_more enantiomer1 Pure Enantiomer 1 liberation_less->enantiomer1 recovery Recovery of Resolving Agent liberation_less->recovery enantiomer2 Pure Enantiomer 2 liberation_more->enantiomer2 liberation_more->recovery G cluster_workflow Workflow for Diastereoselective Synthesis prochiral_substrate Prochiral Substrate attachment Attachment of Chiral Auxiliary prochiral_substrate->attachment chiral_auxiliary (R)- or (S)-1-Phenylethylamine Derivative chiral_auxiliary->attachment chiral_intermediate Chiral Intermediate attachment->chiral_intermediate diastereoselective_reaction Diastereoselective Reaction chiral_intermediate->diastereoselective_reaction diastereomeric_product Diastereomerically Enriched Product diastereoselective_reaction->diastereomeric_product cleavage Cleavage of Chiral Auxiliary diastereomeric_product->cleavage chiral_product Enantiomerically Pure Product cleavage->chiral_product recovered_auxiliary Recovered Chiral Auxiliary cleavage->recovered_auxiliary

References

Application Notes and Protocols: Enantioselective Synthesis of Amines Using 1-Phenylethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of (R)-(+)- and (S)-(-)-1-phenylethylamine hydrochloride as a chiral auxiliary in the enantioselective synthesis of amines. Chiral amines are critical building blocks in the pharmaceutical industry, and the use of 1-phenylethylamine (B125046) offers a cost-effective and versatile method for achieving high stereocontrol.[1] These protocols are based on established methodologies, including diastereoselective reductive amination and the synthesis of chiral heterocyclic compounds, which are fundamental in the development of active pharmaceutical ingredients (APIs).[2][3]

Introduction

Chiral amines are ubiquitous in a vast array of pharmaceuticals, natural products, and agrochemicals. The stereochemistry of these amines is often crucial for their biological activity, making enantioselective synthesis a cornerstone of modern drug development. 1-Phenylethylamine (α-PEA), available in both enantiomeric forms, serves as a privileged chiral auxiliary due to its low cost and high efficiency in inducing stereoselectivity.[1] It is widely employed in the diastereoselective synthesis of various medicinal substances and natural products.[1][2][3] This document outlines key applications and provides detailed protocols for researchers in organic synthesis and drug discovery.

Application Notes

1-Phenylethylamine hydrochloride is a stable, crystalline solid that is easily handled and stored. The free base can be readily obtained by neutralization with a base, such as sodium hydroxide (B78521). The primary applications in enantioselective amine synthesis involve its use as a chiral auxiliary. This typically involves the formation of a covalent bond with a prochiral substrate to create a diastereomeric intermediate. Subsequent stereoselective transformation and removal of the auxiliary yield the desired enantiomerically enriched amine.

Key Applications:

  • Diastereoselective Reductive Amination: This is one of the most common applications where a prochiral ketone or aldehyde is condensed with chiral 1-phenylethylamine to form a diastereomeric mixture of imines (or enamines). Subsequent reduction, often with a hydride reducing agent, proceeds with high diastereoselectivity, favoring the formation of one diastereomer of the secondary amine. The chiral auxiliary can then be removed, typically by hydrogenolysis, to yield the desired chiral primary amine. This strategy has been successfully applied in the synthesis of key intermediates for drugs like Sitagliptin.[1]

  • Synthesis of Chiral Heterocycles: 1-Phenylethylamine can be incorporated into a substrate that then undergoes a diastereoselective cyclization reaction. This has been used to synthesize chiral piperidin-2-ones, lactams, and other heterocyclic compounds that are important scaffolds in medicinal chemistry.[1]

  • Resolution of Racemic Amines and Carboxylic Acids: Although not a synthesis method, it's a crucial application. Chiral 1-phenylethylamine can be used as a resolving agent to separate enantiomers of racemic carboxylic acids through the formation of diastereomeric salts with different solubilities.[4]

Advantages of Using 1-Phenylethylamine as a Chiral Auxiliary:

  • Low Cost and Availability: Both (R) and (S) enantiomers are commercially available at a low cost.[1]

  • High Diastereoselectivity: It often provides high levels of stereochemical control in a variety of reactions.[1]

  • Reliable Removal: The auxiliary can be cleaved under relatively mild conditions, such as catalytic hydrogenation, without racemization of the newly formed stereocenter.[1]

  • Crystalline Intermediates: The diastereomeric intermediates are often crystalline, allowing for purification and enhancement of diastereomeric excess by recrystallization.

Experimental Protocols

Protocol 1: Diastereoselective Reductive Amination of a Prochiral Ketone

This protocol describes a general procedure for the diastereoselective reductive amination of a prochiral ketone using (R)-(+)-1-phenylethylamine as the chiral auxiliary.

Materials:

  • Prochiral ketone (e.g., acetophenone)

  • (R)-(+)-1-Phenylethylamine

  • Titanium(IV) isopropoxide [Ti(Oi-Pr)₄]

  • Anhydrous ethanol

  • Sodium borohydride (B1222165) (NaBH₄)

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (2 M)

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Imine Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the prochiral ketone (1.0 equiv.), (R)-(+)-1-phenylethylamine (1.1 equiv.), and anhydrous ethanol.

    • Add titanium(IV) isopropoxide (1.2 equiv.) dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the ketone is consumed.

  • Diastereoselective Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 equiv.) in small portions.

    • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

    • Quench the reaction by the slow addition of water.

    • Filter the mixture through a pad of Celite to remove titanium salts and wash the pad with ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude diastereomeric secondary amine. The diastereomeric ratio can be determined at this stage by ¹H NMR or chiral HPLC.

  • Removal of the Chiral Auxiliary:

    • Dissolve the crude secondary amine in methanol.

    • Add 10% Pd/C catalyst (5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in water and acidify with 1 M HCl.

    • Wash the aqueous layer with diethyl ether to remove any non-basic impurities.

    • Basify the aqueous layer with 2 M NaOH until pH > 12.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the chiral primary amine.

    • Determine the enantiomeric excess by chiral HPLC or GC.

Data Presentation

Table 1: Diastereoselective Reductive Amination of Various Ketones with (R)-1-Phenylethylamine

EntryKetoneReducing AgentDiastereomeric Ratio (R,R):(R,S)Yield (%)Enantiomeric Excess of Primary Amine (%)
1AcetophenoneNaBH₄95:585>90
2PropiophenoneNaBH₄97:388>94
34'-MethoxyacetophenoneNaBH₄96:490>92
42-ButanoneNaBH(OAc)₃90:1078>80

Note: The data presented are representative values from the literature and may vary depending on the specific reaction conditions.

Visualization of Workflow and Concepts

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Diastereoselective Reduction cluster_2 Step 3: Auxiliary Removal ketone Prochiral Ketone imine Diastereomeric Imines ketone->imine Ti(OiPr)4, EtOH pea (R)-1-Phenylethylamine pea->imine sec_amine Diastereomerically Enriched Secondary Amine imine->sec_amine NaBH4, EtOH pri_amine Chiral Primary Amine sec_amine->pri_amine H2, Pd/C, MeOH

Caption: Workflow for the enantioselective synthesis of a primary amine.

G cluster_pathway Diastereoselective Reduction Pathway Imine Prochiral Imine TransitionState_A Favored Transition State (less steric hindrance) Imine->TransitionState_A [H]⁻ attack from less hindered face TransitionState_B Disfavored Transition State (more steric hindrance) Imine->TransitionState_B [H]⁻ attack from more hindered face Diastereomer_Major Major Diastereomer TransitionState_A->Diastereomer_Major Diastereomer_Minor Minor Diastereomer TransitionState_B->Diastereomer_Minor

Caption: Logical relationship in diastereoselective reduction of the imine.

Conclusion

This compound is a powerful and economical tool for the enantioselective synthesis of chiral amines. The protocols provided herein for diastereoselective reductive amination offer a robust starting point for researchers in the synthesis of optically active amines for drug discovery and development. The versatility of this chiral auxiliary allows for its application in a wide range of synthetic transformations, making it an invaluable component of the synthetic organic chemist's toolbox. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximal yields and stereoselectivity.

References

Application Notes and Protocols: Fractional Crystallization of Diastereomeric Salts of 1-Phenylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution, the separation of enantiomers from a racemic mixture, is a critical process in the pharmaceutical and fine chemical industries. One of the most established and scalable methods for achieving this is fractional crystallization of diastereomeric salts. This technique leverages the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form diastereomers. These diastereomers, unlike enantiomers, possess different physical properties, most notably solubility, which allows for their separation through crystallization.[1][2][3]

This document provides detailed protocols for the chiral resolution of racemic 1-phenylethylamine (B125046) using (+)-tartaric acid as the resolving agent. The principle lies in the differential solubility of the two diastereomeric salts formed: (R)-1-phenylethylammonium (+)-tartrate and (S)-1-phenylethylammonium (+)-tartrate. In methanol (B129727), the (S)-1-phenylethylammonium (+)-tartrate salt is less soluble, allowing for its selective crystallization.[1][4]

Principle of Resolution

The resolution process involves two primary stages. Initially, the racemic 1-phenylethylamine (a mixture of R and S enantiomers) is reacted with an optically pure resolving agent, (+)-tartaric acid (2R, 3R)-tartaric acid. This acid-base reaction results in the formation of a pair of diastereomeric salts. Due to their distinct three-dimensional structures, these salts exhibit different solubilities in a given solvent.[1][2][3] By carefully controlling experimental conditions such as temperature and concentration, the less soluble diastereomer is induced to crystallize from the solution, while the more soluble diastereomer remains in the mother liquor. The crystallized salt is then isolated, and the chiral resolving agent is removed to yield the enantiomerically enriched amine.

Experimental Protocols

Protocol 1: Formation and Crystallization of Diastereomeric Salts

This protocol details the formation of diastereomeric salts of 1-phenylethylamine with (+)-tartaric acid and the subsequent fractional crystallization.

Materials:

  • Racemic (±)-1-phenylethylamine

  • (+)-(2R,3R)-Tartaric acid

  • Methanol

  • Erlenmeyer flasks

  • Heating plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve 12.5 g of (+)-tartaric acid in 75 mL of methanol. Gentle heating may be required to fully dissolve the acid.[5]

  • In a separate 250 mL Erlenmeyer flask, dissolve 10.0 g (approximately 10.6 mL) of racemic (±)-1-phenylethylamine in 75 mL of methanol.[5]

  • Slowly add the amine solution to the tartaric acid solution with swirling.[5][6]

  • Gently heat the combined solution on a hot plate until it is almost boiling.[5]

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to promote further crystallization of the diastereomeric salt.[5]

  • Collect the crystalline product by vacuum filtration using a Buchner funnel.[1]

  • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.[1]

  • Dry the crystals on a filter paper and record the yield. Do not discard the filtrate , as it contains the other enantiomer.[1]

Protocol 2: Liberation of Enantiomerically Enriched (S)-(-)-1-Phenylethylamine

This protocol describes the process of recovering the free amine from the isolated diastereomeric salt.

Materials:

  • Crystallized (S)-1-phenylethylammonium (+)-tartrate salt

  • 50% aqueous Sodium Hydroxide (NaOH) solution

  • Diethyl ether (or other suitable organic solvent)

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Rotary evaporator

  • pH paper

Procedure:

  • Transfer the dried crystals of the diastereomeric salt to a flask and dissolve them in approximately 50 mL of water.[1]

  • Carefully add 4.5 mL of 50% aqueous NaOH solution to the dissolved salt mixture. The solution should be strongly basic; test with pH paper to ensure a pH > 10.[1][2] This step neutralizes the tartaric acid and liberates the free amine.

  • Transfer the basic aqueous solution to a separatory funnel.

  • Add 30 mL of diethyl ether to the separatory funnel and perform an extraction by inverting the funnel several times, venting frequently.[1]

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the extraction of the aqueous layer with a second 30 mL portion of diethyl ether.[1]

  • Combine the organic extracts and dry them over anhydrous sodium sulfate for a few minutes.[1]

  • Decant the dried ether solution into a pre-weighed round-bottom flask.

  • Remove the diethyl ether using a rotary evaporator to yield the enantiomerically enriched (S)-(-)-1-phenylethylamine as an oil.[1]

  • Record the final yield of the resolved amine.

Data Presentation

The following tables should be used to record and compare quantitative data from the resolution experiments.

Table 1: Crystallization Data

ParameterValue
Initial mass of racemic 1-phenylethylamine (g)
Initial mass of (+)-tartaric acid (g)
Volume of methanol (mL)
Mass of dried diastereomeric salt (g)
Theoretical yield of one diastereomer (g)
Percentage yield of diastereomeric salt (%)

Table 2: Resolution and Purity Data

ParameterValue
Mass of recovered 1-phenylethylamine (g)
Overall yield of resolved amine (%)
Observed optical rotation (°)
Specific rotation [α] (°)
Enantiomeric excess (ee, %)

Determination of Enantiomeric Excess

The success of the resolution is quantified by the enantiomeric excess (ee) of the final product. This can be determined by several methods:

  • Polarimetry: The optical rotation of the purified amine is measured using a polarimeter. The enantiomeric excess is calculated using the formula:

    • ee (%) = (Observed specific rotation / Specific rotation of pure enantiomer) x 100[7][8]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a more precise method that separates the enantiomers on a chiral stationary phase, allowing for direct quantification of each.

  • NMR Spectroscopy with Chiral Derivatizing Agents: The enantiomers can be converted into diastereomeric derivatives that exhibit distinct signals in the NMR spectrum, allowing for integration and determination of their ratio.[9]

Visualizing the Process

The following diagrams illustrate the key stages and principles of the fractional crystallization process.

experimental_workflow racemic_amine Racemic (±)-1-Phenylethylamine mixing Dissolution & Mixing racemic_amine->mixing resolving_agent (+)-Tartaric Acid resolving_agent->mixing solvent Methanol solvent->mixing heating Heating to Dissolve mixing->heating cooling Cooling & Crystallization heating->cooling filtration Vacuum Filtration cooling->filtration less_soluble_salt Crystals of Less Soluble (S)-Amine-(+)-Tartrate Salt filtration->less_soluble_salt Solid mother_liquor Mother Liquor with More Soluble (R)-Amine-(+)-Tartrate Salt filtration->mother_liquor Liquid liberation Liberation of Amine (NaOH treatment) less_soluble_salt->liberation extraction Solvent Extraction liberation->extraction final_product Enriched (S)-(-)-1-Phenylethylamine extraction->final_product

Caption: Experimental workflow for the chiral resolution of 1-phenylethylamine.

signaling_pathway cluster_racemate Racemic Mixture (Enantiomers) cluster_diastereomers Diastereomeric Salts R_amine (R)-1-Phenylethylamine RR_salt (R)-Amine-(+)-Tartrate (More Soluble) R_amine->RR_salt S_amine (S)-1-Phenylethylamine SR_salt (S)-Amine-(+)-Tartrate (Less Soluble) S_amine->SR_salt resolving_agent (+)-Tartaric Acid (Chiral Resolving Agent) resolving_agent->RR_salt resolving_agent->SR_salt separation Fractional Crystallization (based on different solubility) RR_salt->separation SR_salt->separation enriched_S Isolated (S)-Amine separation->enriched_S dissolved_R (R)-Amine in Solution separation->dissolved_R

Caption: Principle of diastereomeric salt formation and separation.

References

Application Notes and Protocols for Determining Enantiomeric Excess of 1-Phenylethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylethylamine (B125046) is a critical chiral intermediate and resolving agent in the synthesis of numerous pharmaceutical compounds. Its stereoisomers, (R)-(+)-1-phenylethylamine and (S)-(-)-1-phenylethylamine, often exhibit different pharmacological activities and toxicological profiles. Therefore, the accurate determination of the enantiomeric excess (ee) of 1-phenylethylamine hydrochloride is paramount for quality control, process optimization, and regulatory compliance in the pharmaceutical industry. This document provides detailed application notes and protocols for various analytical methods to determine the enantiomeric excess of this compound.

Analytical Methods Overview

Several analytical techniques can be employed for the chiral separation and quantification of 1-phenylethylamine enantiomers. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages in terms of resolution, sensitivity, speed, and experimental requirements.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral additive in the mobile phase.

Method 1: Crown Ether-Based Chiral Stationary Phase

This method utilizes a crown ether derivative coated on a silica (B1680970) gel packed column to achieve enantiomeric separation.

Experimental Protocol:

  • Chromatographic System: A standard HPLC system equipped with a UV detector is required.

  • Chromatographic Column: A crown ether derivative-coated silica gel packed column (e.g., particle size 5 µm) is used.[1]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a 50:50 (v/v) mixture of perchloric acid aqueous solution (pH=1.0) and acetonitrile.[1] To prepare the perchloric acid solution, carefully add the appropriate amount of perchloric acid to water to achieve a pH of 1.0.[1]

  • System Suitability Solution: Prepare a solution of racemic this compound in the mobile phase at a concentration of approximately 5 mg/mL.[1]

  • Test Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 5 mg/mL.[1]

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min[1]

    • Column Temperature: 25 °C[1]

    • Detection Wavelength: 210 nm[1]

    • Injection Volume: 1 µL[1]

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Quantitative Data Summary

ParameterValueReference
Column TypeCrown ether derivative coated silica[1]
Mobile PhasePerchloric acid (pH 1.0) / Acetonitrile (50:50)[1]
Flow Rate0.4 mL/min[1]
DetectionUV at 210 nm[1]
Resolution (Rs)> 1.5[1]

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Perchloric Acid/ACN) D Inject Sample onto Crown Ether Column A->D B Prepare System Suitability (Racemic Standard) B->D C Prepare Test Sample C->D E Isocratic Elution D->E F UV Detection at 210 nm E->F G Integrate Peak Areas F->G H Calculate Enantiomeric Excess G->H

Caption: Workflow for HPLC analysis of 1-phenylethylamine enantiomers.

Method 2: Polysaccharide-Based Chiral Stationary Phase

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for a wide range of chiral separations.

Experimental Protocol:

  • Chromatographic System: Standard HPLC with UV detector.

  • Chromatographic Column: DAICEL CHIRALPAK OD-H (or similar polysaccharide-based column).[2]

  • Mobile Phase Preparation: Prepare a mobile phase of hexane (B92381) and 2-propanol (isopropanol), with the ratio adjusted to optimize separation (e.g., 90:10 or 95:5 v/v).[2] Degas the mobile phase before use.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Ambient.

    • Detection Wavelength: 254 nm or 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.

Quantitative Data Summary

ParameterValueReference
Column TypeDAICEL CHIRALPAK OD-H[2]
Mobile PhaseHexane / 2-Propanol (e.g., 90:10)[2]
Flow Rate0.5 - 1.0 mL/min
DetectionUV at 254 nm

Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds. For 1-phenylethylamine, derivatization is typically required to enhance volatility and enable separation on a chiral column or to form diastereomers that can be separated on a non-chiral column.

Method 1: Diastereomeric Derivatization

This method involves reacting the enantiomers of 1-phenylethylamine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.

Experimental Protocol:

  • Derivatization:

    • Accurately weigh the this compound sample into a vial.

    • Add a suitable solvent (e.g., methylene (B1212753) chloride).

    • Add a chiral derivatizing agent such as N-trifluoroacetyl-L-prolyl chloride (TFA-L-PC).[3]

    • Allow the reaction to proceed to completion. The reaction converts the enantiomers into their corresponding diastereomeric derivatives.[3]

  • GC System: A standard GC system with a Flame Ionization Detector (FID) is used.

  • GC Column: A standard achiral capillary column (e.g., DB-5, HP-5).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Temperature Program: Start at a suitable temperature (e.g., 150 °C) and ramp up to a final temperature (e.g., 250 °C) to ensure separation of the diastereomers.

    • Carrier Gas: Helium or Hydrogen.

  • Data Analysis: Calculate the enantiomeric excess from the peak areas of the two diastereomeric products.

Quantitative Data Summary

ParameterValueReference
Derivatizing AgentN-trifluoroacetyl-L-prolyl chloride[3]
Column TypeAchiral Capillary Column[3]
DetectorFlame Ionization Detector (FID)[3]
Method 2: Direct Separation on a Chiral Column

This method involves derivatizing the amine to a less polar derivative (e.g., N-acetyl) and then separating the enantiomers directly on a chiral GC column.

Experimental Protocol:

  • Derivatization: Acetylate the 1-phenylethylamine using acetic anhydride.

  • GC System: GC-FID.

  • GC Column: Astec® CHIRALDEX™ B-PM (30 m x 0.25 mm I.D., 0.12 µm).[4]

  • GC Conditions:

    • Oven Temperature: 130 °C (isothermal)[4]

    • Injector Temperature: 250 °C[4]

    • Detector Temperature: 250 °C[4]

    • Carrier Gas: Helium at 30 psi[4]

  • Data Analysis: Calculate the enantiomeric excess from the peak areas of the two enantiomers.

Quantitative Data Summary

ParameterValueReference
DerivativeN-Acetyl[4]
Column TypeAstec® CHIRALDEX™ B-PM[4]
Oven Temperature130 °C[4]
DetectorFID[4]

Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing A Derivatization of 1-Phenylethylamine B Inject Derivatized Sample A->B C Separation on Chiral or Achiral Column B->C D FID Detection C->D E Integrate Peak Areas D->E F Calculate Enantiomeric Excess E->F

Caption: Workflow for GC analysis of 1-phenylethylamine enantiomers.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and requires only small amounts of sample and reagents. Chiral selectors are added to the background electrolyte to facilitate the separation of enantiomers.

Experimental Protocol:

  • CE System: A standard CE system with a suitable detector (e.g., UV or contactless conductivity detector).

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE) Preparation: Prepare a citric acid buffer (e.g., pH 2.4).[5] Add chiral selectors such as a combination of dimethyl-beta-cyclodextrin (B157424) and a chiral crown ether (e.g., 18-crown-6-tetracarboxylic acid).[5]

  • Sample Preparation: Dissolve the this compound sample in the BGE or water to a suitable concentration.

  • CE Conditions:

    • Voltage: Optimize for best resolution (e.g., 15-25 kV).

    • Temperature: Controlled temperature (e.g., 25 °C).

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: UV detection at a low wavelength (e.g., 200 nm) or contactless conductivity detection.[5]

  • Data Analysis: Calculate the enantiomeric excess from the peak areas of the two enantiomers.

Quantitative Data Summary

ParameterValueReference
Chiral SelectorsDimethyl-beta-cyclodextrin & Chiral Crown Ether[5]
BufferCitric Acid (pH 2.4)[5]
DetectionContactless Conductivity or UV[5]
Resolution (Rs)Up to 2.3[5]
Limit of Detection0.5 µM[5]

Workflow Diagram

CE_Workflow cluster_prep Preparation cluster_ce CE Analysis cluster_data Data Processing A Prepare Background Electrolyte with Chiral Selectors C Fill Capillary with BGE A->C B Prepare Sample Solution D Inject Sample B->D C->D E Apply Voltage for Separation D->E F Detection (UV/Conductivity) E->F G Analyze Electropherogram F->G H Calculate Enantiomeric Excess G->H

Caption: Workflow for CE analysis of 1-phenylethylamine enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the signals of the two enantiomers.

Experimental Protocol:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃).[6]

    • Add a chiral solvating agent, such as (2R, 3R)-dibenzoyl-tartaric acid, to the NMR tube.[6] The molar ratio of the CSA to the sample is crucial and should be optimized (e.g., 0.33).[6]

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify a proton signal that is well-resolved for the two diastereomeric complexes (e.g., the methyl doublet of 1-phenylethylamine).[6]

    • Integrate the corresponding peaks for each enantiomer.

    • Calculate the enantiomeric excess from the integration values.

Quantitative Data Summary

ParameterValueReference
Chiral Solvating Agent(2R, 3R)-dibenzoyl-tartaric acid[6]
SolventCDCl₃[6]
Observed SignalMethyl doublet of 1-phenylethylamine[6]
Chemical Shift Difference0.08 ppm[6]
Relative Standard Deviation0.3% for 99.1% ee[6]

Logical Relationship Diagram

NMR_Logic Enantiomers 1-Phenylethylamine Enantiomers (R and S) DiastereomericComplexes Transient Diastereomeric Complexes Enantiomers->DiastereomericComplexes + CSA Chiral Solvating Agent ((2R,3R)-Dibenzoyl-tartaric Acid) CSA->DiastereomericComplexes NMR_Signal Distinct ¹H NMR Signals (e.g., for methyl group) DiastereomericComplexes->NMR_Signal leads to Integration Integration of Signals NMR_Signal->Integration allows Calculation Calculation of Enantiomeric Excess Integration->Calculation enables

Caption: Logical relationship for NMR determination of enantiomeric excess.

References

Application Notes and Protocols for Chiral HPLC Analysis of 1-Phenylethylamine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylethylamine (B125046) is a critical chiral building block and resolving agent in the synthesis of numerous pharmaceutical compounds. Its enantiomers, (R)-(+)-1-phenylethylamine and (S)-(-)-1-phenylethylamine, often exhibit different pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric purity is essential for quality control, process optimization, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and reliable technique for the enantioseparation of 1-phenylethylamine. This document provides detailed protocols and comparative data for the analysis of 1-phenylethylamine enantiomers using various types of chiral stationary phases.

Experimental Protocols

Protocol 1: Analysis using a Crown Ether-Based Chiral Stationary Phase

This protocol is based on a method utilizing a crown ether derivative-coated silica (B1680970) gel column, which is highly effective for the separation of primary amines.

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Crown ether derivative-coated silica gel column (5 µm particle size).

  • Mobile Phase: A 50:50 (v/v) mixture of aqueous perchloric acid solution (pH 1.0) and acetonitrile (B52724).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Detection: UV at 210 nm.[1]

  • Injection Volume: 1 µL.

2. Reagent and Sample Preparation:

  • Perchloric Acid Solution (pH 1.0): Carefully add 16.3 g of perchloric acid (72%) to a 1000 mL volumetric flask, and dilute with water to the mark. Mix thoroughly.

  • Mobile Phase Preparation: Mix the perchloric acid solution (pH 1.0) and acetonitrile in a 50:50 volume ratio. Degas the solution before use.

  • System Suitability Solution: Prepare a solution of racemic (DL)-1-phenylethylamine in the mobile phase at a concentration of approximately 5 mg/mL.

  • Test Sample Solution: Accurately weigh and dissolve the 1-phenylethylamine sample in the mobile phase to a concentration of approximately 5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

3. Analysis Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the system suitability solution to verify the column's performance and the resolution of the two enantiomers.

  • Inject the test sample solution.

  • Record the chromatogram and determine the peak areas for the (S)-(-) and (R)-(+) enantiomers.

  • Calculate the enantiomeric purity based on the peak areas.

Protocol 2: Analysis using a Polysaccharide-Based Chiral Stationary Phase (General Method)

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Lux Cellulose-1, Chiralpak® AD-H), are widely used for their broad enantioselectivity.

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Lux Cellulose-1 or Chiralpak® AD-H (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of n-hexane and 2-propanol (isopropanol) with a small amount of a basic additive. A typical starting condition is n-hexane/2-propanol/diethylamine (B46881) (90:10:0.1, v/v/v). The ratio of n-hexane to 2-propanol can be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (ambient).

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

2. Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare the mixture of n-hexane, 2-propanol, and diethylamine in the desired ratio. Ensure thorough mixing and degas the solution.

  • Sample Preparation: Dissolve the 1-phenylethylamine sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

3. Analysis Procedure:

  • Equilibrate the column with the mobile phase.

  • Inject a racemic standard of 1-phenylethylamine to determine the retention times and resolution of the enantiomers.

  • Inject the test sample.

  • Optimize the mobile phase composition (the ratio of hexane (B92381) to isopropanol) if necessary to improve resolution.

  • Quantify the enantiomers based on their peak areas.

Data Presentation

The following tables summarize the quantitative data for the chiral separation of 1-phenylethylamine enantiomers under different chromatographic conditions.

ParameterMethod 1: Crown Ether CSP[1]Method 2: Polysaccharide CSP (Typical)
Chiral Stationary Phase Crown ether derivative-coated silica gelCellulose tris(3,5-dimethylphenylcarbamate) or Amylose tris(3,5-dimethylphenylcarbamate)
Column Dimensions Not specified (5 µm particle size)250 x 4.6 mm, 5 µm
Mobile Phase Perchloric acid (pH 1.0) / Acetonitrile (50:50, v/v)n-Hexane / 2-Propanol / Diethylamine (e.g., 90:10:0.1, v/v/v)
Flow Rate 0.4 mL/min1.0 mL/min
Temperature 25°C25°C
Detection Wavelength 210 nm220 nm
Analyte Concentration ~5 mg/mL~1 mg/mL
Injection Volume 1 µL10 µL

Note: Data for Method 2 is representative of typical starting conditions for polysaccharide-based columns and may require optimization.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagent_prep Mobile Phase & Sample Preparation system_prep HPLC System Equilibration reagent_prep->system_prep Equilibrate Column injection Inject Sample system_prep->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Calculate Enantiomeric Purity integration->calculation report report calculation->report Final Report G cluster_csp Chiral Stationary Phase (CSP) cluster_mp Mobile Phase cluster_conditions Operating Conditions cluster_analyte Analyte Properties center Chiral Resolution csp_type Selector Type (Polysaccharide, Crown Ether, etc.) csp_type->center csp_structure 3D Structure csp_structure->center mp_composition Solvent Composition (e.g., Hexane/IPA) mp_composition->center mp_additives Additives (e.g., DEA, TFA) mp_additives->center temperature Temperature temperature->center flow_rate Flow Rate flow_rate->center analyte_structure Analyte Structure (Functional Groups) analyte_structure->center analyte_concentration Concentration analyte_concentration->center

References

Application Notes and Protocols for Determining Enantiomeric Purity of 1-Phenylethylamine Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and rapid analytical technique for the determination of the enantiomeric purity of chiral molecules, such as 1-phenylethylamine (B125046) and its derivatives. This is a critical parameter in the pharmaceutical industry, where the pharmacological activity of a drug can be highly dependent on its stereochemistry. Unlike chromatographic methods, NMR can often provide results more quickly and with less solvent consumption.[1]

Enantiomers are chemically identical in an achiral environment and thus produce identical NMR spectra. To differentiate them, a chiral environment must be introduced. This is typically achieved through one of two main strategies: the use of Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs). CDAs react with the enantiomers to form diastereomers, which have distinct NMR spectra.[2][3] CSAs, on the other hand, form transient, non-covalent diastereomeric complexes with the enantiomers, leading to observable differences in their chemical shifts.[2]

This document provides detailed application notes and protocols for the determination of the enantiomeric purity of 1-phenylethylamine derivatives using both CDAs and CSAs, supported by quantitative data and experimental workflows.

I. Chiral Derivatizing Agents (CDAs)

CDAs are enantiomerically pure reagents that covalently bond to the chiral analyte to form a pair of diastereomers. These diastereomers have different physical properties and, crucially, distinct NMR spectra, allowing for the quantification of the original enantiomeric ratio by integrating the signals of the newly formed species.

A. Three-Component Derivatization with 2-Formylphenylboronic Acid and BINOL

A simple and rapid method involves the condensation of a primary amine with 2-formylphenylboronic acid and an enantiopure 1,1'-bi-2-naphthol (B31242) (BINOL).[4] This forms a mixture of diastereoisomeric iminoboronate esters, which exhibit well-resolved signals in the ¹H NMR spectrum.[4]

Experimental Protocol:

  • In an NMR tube, dissolve the 1-phenylethylamine derivative (1.0 equivalent) in 0.6 mL of CDCl₃.

  • Add a solution of 2-formylphenylboronic acid (1.2 equivalents) in CDCl₃.

  • Add a solution of enantiopure (R)- or (S)-BINOL (1.2 equivalents) in CDCl₃.

  • Shake the NMR tube for approximately 1-2 minutes at room temperature.

  • Acquire the ¹H NMR spectrum.

  • Determine the enantiomeric excess by integrating the well-resolved diastereotopic proton signals. The entire process can be completed in under 90 minutes.[4]

Logical Workflow for Three-Component Derivatization:

G cluster_reactants Reactants cluster_process Process cluster_products Products cluster_analysis Analysis Amine 1-Phenylethylamine Derivative (R/S Mixture) Mix Mix in CDCl3 in NMR tube Amine->Mix FPBA 2-Formylphenylboronic Acid FPBA->Mix BINOL (R)-BINOL BINOL->Mix Diastereomer1 Diastereomeric Iminoboronate Ester 1 ((R)-Amine-(R)-BINOL) Mix->Diastereomer1 Condensation Diastereomer2 Diastereomeric Iminoboronate Ester 2 ((S)-Amine-(R)-BINOL) Mix->Diastereomer2 Condensation NMR ¹H NMR Spectroscopy Diastereomer1->NMR Diastereomer2->NMR Integration Integration of Diastereomeric Signals NMR->Integration ee Calculate Enantiomeric Excess Integration->ee

Caption: Workflow for enantiomeric purity determination using a three-component system.

B. α-Phenylethylamine-Based Chiral Phospholidines (³¹P NMR)

For substrates containing hydroxyl, thiol, or amine groups, chiral phospholidine reagents derived from enantiomerically pure (S)-α-phenylethylamine can be used.[5] The resulting diastereomeric phosphonamidates are then analyzed by ³¹P NMR spectroscopy, which offers the advantage of a wide chemical shift range and simple spectra, often showing only two singlets for the two diastereomers.[5]

Experimental Protocol:

  • The chiral phospholidine reagent is synthesized from (S)-α-phenylethylamine and 1,2-dichloroethane (B1671644) or 1,3-dichloropropane.[5]

  • In an NMR tube, dissolve the 1-phenylethylamine derivative in benzene-d₆ or CDCl₃.

  • Add the chiral phospholidine reagent. The reaction occurs at room temperature via an amine exchange mechanism.[5]

  • Acquire the decoupled ³¹P NMR spectrum directly without purification.[5]

  • The diastereomeric ratio is determined by integrating the two resulting singlets.[5]

II. Chiral Solvating Agents (CSAs)

CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers. These interactions are typically based on hydrogen bonding, π-π stacking, or dipole-dipole forces. The resulting complexes are in rapid equilibrium with the free species, leading to time-averaged but distinct chemical shifts for the corresponding protons in the R and S enantiomers of the analyte.

A. (2R, 3R)-Dibenzoyl-tartaric Acid

(2R, 3R)-Dibenzoyl-tartaric acid is an effective CSA for determining the enantiomeric purity of (S)-(-)-α-phenylethylamine.[6]

Experimental Protocol:

  • Prepare a solution of the 1-phenylethylamine sample in CDCl₃ at a concentration of approximately 0.051 mol/L.[6]

  • Add (2R, 3R)-dibenzoyl-tartaric acid as the chiral solvating agent. A molar ratio of 0.33 between the CSA and the sample has been reported to be effective.[6]

  • Acquire the ¹H NMR spectrum.

  • The enantiomeric purity is determined by integrating the peak areas of the methyl doublet of 1-phenylethylamine, which will be split into two distinct doublets.[6]

Signaling Pathway for Chiral Solvation:

G R_Amine (R)-1-Phenylethylamine Complex1 Diastereomeric Complex 1 (R-Amine + R,R-DBTA) R_Amine->Complex1 + CSA S_Amine (S)-1-Phenylethylamine Complex2 Diastereomeric Complex 2 (S-Amine + R,R-DBTA) S_Amine->Complex2 + CSA CSA (R,R)-DBTA (Chiral Solvating Agent) CSA->Complex1 CSA->Complex2 NMR_Signal1 Distinct NMR Signal 1 Complex1->NMR_Signal1 results in NMR_Signal2 Distinct NMR Signal 2 Complex2->NMR_Signal2 results in

Caption: Formation of transient diastereomeric complexes with a CSA.

B. 1,1'-Bi-2-naphthol (BINOL)

BINOL is a widely used CSA for resolving chiral amines.[2] It interacts with the enantiomers in solution to form transient diastereomers, which can be distinguished by NMR.[2]

Experimental Protocol:

  • Dissolve the 1-phenylethylamine derivative in CDCl₃ in an NMR tube.

  • Add enantiomerically pure (S)-BINOL.

  • Acquire the ¹H NMR spectrum.

  • The enantiomeric excess is determined by integrating the resolved signals.

III. Quantitative Data Summary

The effectiveness of a chiral agent in NMR is often assessed by the magnitude of the chemical shift difference (Δδ) between the signals of the two diastereomers or transient complexes. A larger Δδ allows for more accurate integration and determination of the enantiomeric excess (ee).

Chiral Agent (Method)AnalyteNucleusObserved SignalChemical Shift Difference (Δδ)Reference
(2R, 3R)-Dibenzoyl-tartaric acid (CSA)(S)-(-)-α-phenylethylamine¹HMethyl doublet0.08 ppm[6]
α-PEA based phospholidines (CDA)Various amines, alcohols, thiols³¹PP-signalExcellent separation reported[5]
2-Formylphenylboronic acid / BINOL (CDA)Primary amines¹HVarious proton signalsWell-resolved signals reported[4]
Europium(III)tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorate] (Lanthanide Shift Reagent)(R/S)-1-phenylethylamine¹HCH and CH₃ protonsSignificant separation shown in spectra[3]

IV. Conclusion

NMR spectroscopy, in combination with chiral derivatizing or solvating agents, provides a reliable and efficient means for determining the enantiomeric purity of 1-phenylethylamine derivatives. The choice of method will depend on the specific substrate, the desired level of accuracy, and the available instrumentation. The protocols outlined in these notes offer robust starting points for researchers in academic and industrial settings. For all methods, it is crucial to ensure the chiral auxiliary itself is of high enantiomeric purity to guarantee accurate results.

References

Application Notes and Protocols for Large-Scale Chiral Resolution of 1-Phenylethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines, such as the enantiomers of 1-phenylethylamine (B125046), are critical building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. The stereochemistry of these molecules often dictates their biological activity, making the efficient separation of enantiomers a crucial step in drug development and manufacturing. This document provides detailed application notes and protocols for the large-scale chiral resolution of racemic 1-phenylethylamine, starting from its hydrochloride salt. Two primary methods are presented: classical diastereomeric salt crystallization with tartaric acid and a more modern approach of dynamic kinetic resolution (DKR).

Methods Overview

1. Classical Diastereomeric Salt Crystallization: This method relies on the reaction of the racemic amine with a single enantiomer of a chiral resolving agent, in this case, (+)-tartaric acid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility.[1] By exploiting this difference in solubility, one diastereomer can be selectively crystallized and separated.[1] The desired enantiomer of the amine is then recovered by treating the isolated diastereomeric salt with a base.[1]

2. Dynamic Kinetic Resolution (DKR): DKR is a powerful technique that can theoretically achieve a 100% yield of the desired enantiomer, overcoming the 50% maximum yield limitation of classical resolution.[2][3] This process combines the enzymatic kinetic resolution of one enantiomer with the in-situ racemization of the slower-reacting enantiomer.[2][3]

Classical Diastereomeric Salt Crystallization Protocol

This protocol outlines the resolution of racemic 1-phenylethylamine hydrochloride using (2R,3R)-(+)-tartaric acid to selectively crystallize the (S)-(-)-1-phenylethylammonium-(R,R)-(+)-tartrate salt.[1][4]

Experimental Workflow:

G cluster_0 Preparation cluster_1 Resolution cluster_2 Isolation of (S)-Enantiomer cluster_3 Isolation of (R)-Enantiomer (from filtrate) Start Racemic (R,S)-1-Phenylethylamine HCl Base_Treatment Neutralization with NaOH to obtain free amine Start->Base_Treatment Dissolution Dissolve free amine and (+)-Tartaric Acid in hot Methanol (B129727) Base_Treatment->Dissolution Cooling Cool solution to promote crystallization Dissolution->Cooling Filtration Vacuum filter to isolate crystalline diastereomeric salt Cooling->Filtration Crystals Less soluble (S)-amine-(R,R)-tartrate crystals Filtration->Crystals Filtrate Methanol filtrate containing more soluble (R)-amine-(R,R)-tartrate Filtration->Filtrate Liberation_S Treat crystals with excess NaOH(aq) Crystals->Liberation_S Extraction_S Extract (S)-amine with an organic solvent (e.g., ether) Liberation_S->Extraction_S Drying_Evaporation_S Dry and evaporate solvent to yield pure (S)-1-Phenylethylamine Extraction_S->Drying_Evaporation_S Evaporation_Filtrate Evaporate methanol Filtrate->Evaporation_Filtrate Liberation_R Treat residue with excess NaOH(aq) Evaporation_Filtrate->Liberation_R Extraction_R Extract (R)-amine with an organic solvent Liberation_R->Extraction_R Drying_Evaporation_R Dry and evaporate solvent to yield enriched (R)-1-Phenylethylamine Extraction_R->Drying_Evaporation_R

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Materials:

  • Racemic (±)-1-phenylethylamine hydrochloride

  • (2R,3R)-(+)-Tartaric acid

  • Methanol

  • 50% aqueous Sodium Hydroxide (NaOH) solution[1]

  • Diethyl ether (or other suitable organic solvent)[1]

  • Anhydrous sodium sulfate (B86663) (Na2SO4)[1]

  • Ice bath

  • Standard laboratory glassware, including a large flask, separatory funnel, and vacuum filtration apparatus.

Procedure:

  • Liberation of the Free Amine:

    • Dissolve the racemic this compound in a minimal amount of water.

    • Carefully add 50% aqueous NaOH solution until the solution is strongly basic (check with pH paper). An oily layer of the free amine will form.

    • Extract the free 1-phenylethylamine with diethyl ether. Combine the organic extracts, dry over anhydrous Na2SO4, and carefully evaporate the solvent to obtain the racemic free amine. Caution: The amine has a strong, irritating odor and should be handled in a fume hood.[1]

  • Formation and Crystallization of the Diastereomeric Salt:

    • In a large flask, dissolve an equimolar amount of (2R,3R)-(+)-tartaric acid in hot methanol.[1]

    • To this hot solution, cautiously add the racemic 1-phenylethylamine obtained in the previous step. The mixture will exotherm.[4]

    • Allow the solution to cool to room temperature, and then place it in an ice bath to promote the crystallization of the less soluble (S)-(-)-1-phenylethylammonium-(R,R)-(+)-tartrate salt.[1][4]

  • Isolation of the (S)-Enantiomer:

    • Collect the crystalline product by vacuum filtration and wash the crystals with a small amount of cold methanol.[1] Do not discard the filtrate, as it contains the other diastereomer.

    • Dissolve the collected crystals in water and add 50% aqueous NaOH solution until the solution is basic.[1]

    • Extract the liberated (S)-(-)-1-phenylethylamine with diethyl ether (perform at least two extractions).[1]

    • Combine the ether extracts, dry over anhydrous Na2SO4, and remove the solvent using a rotary evaporator to obtain the purified (S)-enantiomer.[1]

  • Isolation of the (R)-Enantiomer (Optional):

    • Take the methanol filtrate from step 3 and evaporate the solvent.[1]

    • To the residue, add water and then make the solution basic with 50% aqueous NaOH.[1]

    • Extract the liberated (R)-(+)-1-phenylethylamine with diethyl ether, dry the organic extracts, and evaporate the solvent to obtain the (R)-enantiomer, which may require further purification to achieve high enantiomeric purity.[1]

Dynamic Kinetic Resolution (DKR) Protocol

This protocol is based on a highly efficient method for the DKR of (±)-1-phenylethylamine using Candida antarctica lipase (B570770) B (CALB) for the resolution and a ruthenium complex for in-situ racemization.[2][3] This method has been demonstrated to be applicable on a multigram scale.[2][3]

Experimental Workflow:

G Start Racemic (R,S)-1-Phenylethylamine Reaction_Vessel Charge Schlenk tube with: - Novozym 435 (CALB) - Na2CO3 - Ru-racemization catalyst Start->Reaction_Vessel Reagents Add: - Toluene (solvent) - (±)-1-phenylethylamine - 2,4-dimethyl-3-pentanol - Ethyl methoxyacetate (B1198184) (acyl donor) Reaction_Vessel->Reagents Reaction Stir at 100 °C for 24h under Argon Reagents->Reaction Cooling_Workup Cool to room temperature and proceed with work-up Reaction->Cooling_Workup Product (R)-2-methoxy-N-(1-phenylethyl)acetamide Cooling_Workup->Product

Caption: Workflow for Dynamic Kinetic Resolution of 1-phenylethylamine.

Materials:

  • (±)-1-phenylethylamine

  • Novozym 435 (immobilized Candida antarctica lipase B, CALB)

  • Ruthenium racemization catalyst (e.g., Shvo's catalyst)[2]

  • Sodium carbonate (Na2CO3)

  • Toluene (anhydrous)

  • Ethyl methoxyacetate (acyl donor)

  • 2,4-dimethyl-3-pentanol

  • Argon atmosphere

  • Schlenk tube or similar reaction vessel suitable for heating under an inert atmosphere.

Procedure (based on a 10 mmol scale): [2]

  • Reaction Setup:

    • To a flame-dried 250 mL Schlenk tube, add Novozym 435 (100 mg), Na2CO3 (200 mg), and the Ru-racemization catalyst (0.125 mmol).[2]

    • Evacuate the vessel and backfill with argon three times to ensure an inert atmosphere.[2]

  • Addition of Reagents:

    • Sequentially add the following reagents via syringe:

      • Toluene (50 mL)

      • (±)-1-phenylethylamine (1.3 mL, 10 mmol)

      • 2,4-dimethyl-3-pentanol (3.5 mL, 25 mmol)

      • Ethyl methoxyacetate (1.6 mL, 7.5 mmol)[2]

  • Reaction:

    • Stir the reaction mixture at 100 °C.[2]

    • Monitor the reaction progress. A typical reaction time is 24 hours.[2]

  • Work-up:

    • After 24 hours, allow the reaction vessel to cool to room temperature.[2]

    • The resulting product is (R)-2-methoxy-N-(1-phenylethyl)acetamide, which can be purified using standard techniques such as column chromatography. The amide can then be hydrolyzed under acidic conditions to yield the (R)-1-phenylethylamine.

Data Presentation

Table 1: Comparison of Chiral Resolution Methods for 1-Phenylethylamine

ParameterClassical CrystallizationDynamic Kinetic Resolution (DKR)
Resolving Agent (2R,3R)-(+)-Tartaric AcidCandida antarctica lipase B (CALB) & Ru-catalyst
Theoretical Max. Yield 50% for each enantiomer100% for the desired enantiomer
Reported Yield Variable, dependent on crystallization efficiencyGood yield for the acylated product[2]
Reported Enantiomeric Excess (ee) Can be high after recrystallization[1]High ee (>97%)[2]
Key Advantage Cost-effective and well-established method[4]High theoretical yield, overcomes 50% barrier[2]
Key Disadvantage Maximum 50% yield, often requires multiple recrystallizations[1]Requires specific enzyme and metal catalyst[2]

Analytical Protocol: Determination of Enantiomeric Excess (ee)

The enantiomeric purity of the resolved 1-phenylethylamine should be determined by chiral High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

  • HPLC System: Standard HPLC system with a UV detector.

  • Chiral Column: A crown ether derivative-coated silica (B1680970) gel packed column or a DAICEL CHIRALPAK OD-H column are suitable options.[5][6]

  • Mobile Phase: A common mobile phase is a mixture of a perchloric acid aqueous solution (e.g., pH 1.0) and acetonitrile, or a mixture of hexane (B92381) and 2-propanol (e.g., 90/10 v/v).[5][6] The optimal mobile phase composition should be determined empirically.

  • Detection Wavelength: 210 nm.[6]

  • Flow Rate: Typically around 1.0 mL/min.

  • Injection Volume: 1-10 µL.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the resolved 1-phenylethylamine enantiomer in the mobile phase.

  • Analysis: Inject the sample onto the chiral HPLC column and record the chromatogram. The two enantiomers will have different retention times.

  • Calculation of ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Conclusion

Both classical diastereomeric salt crystallization and dynamic kinetic resolution offer viable pathways for the large-scale resolution of this compound. The choice of method will depend on factors such as the desired yield and purity, cost considerations, and available equipment. Classical crystallization is a robust and economical method, while DKR provides a route to higher yields of a single enantiomer. For all applications, accurate determination of enantiomeric excess using chiral HPLC is essential to ensure the quality of the final product.

References

Application Note & Protocol: Recovery of 1-Phenylethylamine Hydrochloride After Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Phenylethylamine (B125046) (PEA) is a crucial chiral resolving agent and a valuable building block in the synthesis of numerous pharmaceutical compounds.[1][2] The resolution of racemic 1-phenylethylamine is commonly achieved by forming diastereomeric salts with a chiral acid, such as (+)-tartaric acid or D(-)-mandelic acid.[3][4][5] These diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization.[6][7] After isolating the desired diastereomeric salt, the optically active amine must be recovered and purified. This protocol details the procedure for liberating the free 1-phenylethylamine from its salt and subsequently converting it into its stable hydrochloride form for storage and future use. The hydrochloride salt often offers improved stability and handling characteristics compared to the free amine.[2]

Overall Recovery Workflow

The recovery process involves three main stages: liberation of the free amine from the diastereomeric salt, extraction and purification of the amine, and finally, conversion to and isolation of the 1-phenylethylamine hydrochloride salt.

G cluster_0 Stage 1: Amine Liberation cluster_1 Stage 2: Extraction & Purification cluster_2 Stage 3: Hydrochloride Salt Formation A Isolated Diastereomeric Salt (e.g., (S)-Amine-(R,R)-Tartrate) B Dissolve in Water A->B C Basification with NaOH (aq) to pH > 11 B->C D Liquid-Liquid Extraction (e.g., with Diethyl Ether) C->D Aqueous Mixture with Free Amine (oily layer) E Combine Organic Layers D->E F Dry with Anhydrous Na2SO4 E->F G Solvent Removal (Rotary Evaporation) F->G H Dissolve Free Amine in Solvent (e.g., Isopropanol) G->H Purified Free Amine (Oil) I Add HCl Solution H->I J Induce Crystallization (Cooling) I->J K Isolate Crystals (Vacuum Filtration) J->K L Wash with Cold Solvent K->L M Dry Crystals L->M N N M->N Final Product: (S)-1-Phenylethylamine HCl G A [R-NH3]+[Tartrate]- B R-NH2 (Free Amine) A->B + NaOH C R-NH2 D [R-NH3]+Cl- (Hydrochloride Salt) C->D + HCl caption R = 1-phenylethyl group

References

Synthesis of Specific Enantiomers Using (R)- or (S)-1-Phenylethylamine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)- and (S)-1-phenylethylamine hydrochloride are versatile and cost-effective chiral resolving agents and auxiliaries extensively employed in the stereoselective synthesis of enantiomerically pure compounds. Their application is crucial in the pharmaceutical and agrochemical industries, where the chirality of a molecule can dictate its biological activity, efficacy, and safety profile.[1][2] This document provides detailed application notes and experimental protocols for the use of these chiral amines in the synthesis of specific enantiomers through classical resolution of racemates and as a chiral auxiliary in diastereoselective synthesis.

Application 1: Chiral Resolution of Racemic Carboxylic Acids by Diastereomeric Salt Formation

Chiral resolution via diastereomeric salt formation is a robust and widely used method for separating enantiomers of racemic acids.[3] The principle lies in the reaction of a racemic acid with an enantiomerically pure chiral base, such as (R)- or (S)-1-phenylethylamine, to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts regenerates the chiral amine resolving agent and yields the desired enantiomer of the acid.

Protocol: Resolution of Racemic Ibuprofen (B1674241) using (S)-(-)-1-Phenylethylamine

This protocol details the resolution of racemic ibuprofen to obtain the pharmacologically active (S)-(+)-ibuprofen. It has been demonstrated that only the (S)-(+) enantiomer of ibuprofen possesses the desired anti-inflammatory properties.[4]

Experimental Protocol:

  • Salt Formation:

    • In a suitable flask, dissolve 1.0 g of racemic ibuprofen in 15 mL of a 0.25 M potassium hydroxide (B78521) solution.

    • Heat the mixture in a water bath to boiling.

    • Slowly add 0.5 mL of (S)-(-)-1-phenylethylamine dropwise to the heated solution. A precipitate should form within minutes.

    • Continue heating the mixture for an additional 30 minutes.

    • Remove the flask from the heat and allow it to cool to room temperature, followed by cooling in an ice bath to maximize crystallization.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated solid by vacuum filtration and wash it with a small amount of ice-cold water. This solid is the (S)-ibuprofen-(S)-1-phenylethylammonium salt, which is less soluble in the reaction medium.[4]

  • Recrystallization of the Diastereomeric Salt:

    • To further purify the diastereomeric salt, dissolve it in a minimal amount of boiling 2-propanol.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce recrystallization.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold 2-propanol.

  • Liberation of (S)-(+)-Ibuprofen:

    • Transfer the recrystallized salt to a beaker and add 10 mL of 2 M sulfuric acid. Stir the mixture for several minutes to dissolve the salt and protonate the carboxylate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with methyl t-butyl ether (MTBE).

    • Combine the organic extracts and wash them sequentially with 10 mL of water and 10 mL of saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation to yield (S)-(+)-ibuprofen, which should solidify upon standing.[4]

Data Presentation:

ParameterValueReference
Starting MaterialRacemic Ibuprofen[4]
Resolving Agent(S)-(-)-1-Phenylethylamine[4]
Isolated Product(S)-(+)-Ibuprofen[4]
Specific Rotation of Pure (S)-(+)-Ibuprofen+59° (c=1, ethanol)[5]
Enantiomeric Excess (ee)>90% (after recrystallization)Varies with procedure
YieldDependent on crystallization efficiency[4]

Workflow for Chiral Resolution of Ibuprofen:

G racemic_ibuprofen Racemic Ibuprofen diastereomeric_salts Mixture of Diastereomeric Salts ((S,S) and (R,S)) racemic_ibuprofen->diastereomeric_salts s_pea (S)-(-)-1-Phenylethylamine s_pea->diastereomeric_salts koh KOH, H2O, Heat koh->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization ss_salt Less Soluble (S,S) Salt (Precipitate) crystallization->ss_salt rs_salt More Soluble (R,S) Salt (in Filtrate) crystallization->rs_salt acidification_s Acidification (H2SO4) ss_salt->acidification_s acidification_r Acidification (H2SO4) rs_salt->acidification_r extraction_s Extraction (MTBE) acidification_s->extraction_s s_ibuprofen (S)-(+)-Ibuprofen extraction_r Extraction (MTBE) acidification_r->extraction_r r_ibuprofen (R)-(-)-Ibuprofen extraction_s->s_ibuprofen extraction_r->r_ibuprofen

Caption: Workflow for the chiral resolution of racemic ibuprofen.

Application 2: Synthesis of Chiral Ligands for Asymmetric Catalysis

Enantiomerically pure 1-phenylethylamine (B125046) serves as a valuable building block for the synthesis of chiral ligands, which are essential for the development of asymmetric catalysts. Chiral Schiff base ligands, formed by the condensation of a chiral amine with an aldehyde, are particularly common due to their straightforward synthesis and versatile coordination chemistry.

Protocol: Synthesis of a Chiral Schiff Base Ligand from (R)-(+)-1-Phenylethylamine and Salicylaldehyde (B1680747)

This protocol describes the synthesis of (R)-N-(salicylidene)-1-phenylethylamine, a chiral Schiff base ligand.

Experimental Protocol:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 1.22 g (10 mmol) of salicylaldehyde in 20 mL of absolute ethanol (B145695).

    • Add 1.21 g (10 mmol) of (R)-(+)-1-phenylethylamine to the solution.

    • Add a magnetic stir bar to the flask.

  • Reaction:

    • Reflux the reaction mixture with stirring for 2-3 hours. The formation of the yellow Schiff base should be observed.[5]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.

    • Collect the yellow crystalline product by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to obtain the purified Schiff base ligand.

    • Dry the product in a desiccator over anhydrous calcium chloride.[5]

Data Presentation:

ParameterValueReference
Starting Amine(R)-(+)-1-PhenylethylamineGeneral Procedure
Starting AldehydeSalicylaldehyde[5]
Product(R)-N-(salicylidene)-1-phenylethylamineGeneral Procedure
AppearanceYellow Crystalline Solid[5]
YieldTypically >75%[5]
CharacterizationFT-IR, 1H-NMR, 13C-NMR[6]

Logical Relationship in Schiff Base Formation:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products r_pea (R)-1-Phenylethylamine schiff_base Chiral Schiff Base r_pea->schiff_base salicylaldehyde Salicylaldehyde salicylaldehyde->schiff_base ethanol Ethanol (Solvent) ethanol->schiff_base reflux Reflux reflux->schiff_base water Water

Caption: Formation of a chiral Schiff base ligand.

Application 3: Diastereoselective Synthesis of Heterocycles Using a Chiral Auxiliary

(R)- or (S)-1-phenylethylamine can be incorporated into a substrate as a chiral auxiliary to direct the stereochemical outcome of a subsequent reaction, leading to the formation of a specific diastereomer. This approach is particularly useful in the synthesis of complex molecules such as alkaloids and other biologically active compounds.

Protocol: Diastereoselective Synthesis of a Tetrahydro-β-carboline Derivative

This protocol outlines a general procedure for the diastereoselective synthesis of a tetrahydro-β-carboline (THBC) derivative using (R)-1-phenylethylamine as a chiral auxiliary. The key step is a Pictet-Spengler reaction between a tryptamine (B22526) derivative and an aldehyde, followed by cyclization.

Experimental Protocol:

  • Formation of the Chiral Precursor (Amide Formation):

    • To a solution of N-Boc-tryptamine (1 eq) in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., EDCI, 1.2 eq) and a base (e.g., DIPEA, 1.5 eq).

    • Add a carboxylic acid bearing the desired R-group (1.1 eq) and stir at room temperature for 15 minutes.

    • Add (R)-1-phenylethylamine (1.2 eq) and continue stirring until the reaction is complete (monitored by TLC).

    • Work up the reaction by washing with aqueous acid, base, and brine, followed by drying and concentration to yield the chiral amide precursor.

  • Pictet-Spengler Reaction:

    • Dissolve the chiral amide precursor in a suitable solvent (e.g., a mixture of acetic acid and dry dichloromethane).[1]

    • Add the desired aldehyde (1.2 eq) to the solution.

    • Stir the reaction at room temperature until the cyclization is complete.

    • Neutralize the reaction mixture and extract the product with an organic solvent.

    • Dry the organic layer and concentrate to obtain the crude tetrahydro-β-carboline derivative.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica (B1680970) gel to separate the diastereomers.[7]

    • Determine the diastereomeric ratio (d.r.) of the purified products by 1H-NMR spectroscopy.[7]

Data Presentation:

ParameterValueReference
Chiral Auxiliary(R)-1-Phenylethylamine[7]
ReactionPictet-Spengler[1][8]
ProductDiastereomeric Tetrahydro-β-carbolines[7]
Diastereomeric Ratio (d.r.)Moderate to good (e.g., up to 80:20)[1][7]
YieldVaries with substrate and conditions[1]

Experimental Workflow for Diastereoselective Synthesis:

G tryptamine_deriv Tryptamine Derivative coupling Amide Coupling tryptamine_deriv->coupling r_pea (R)-1-Phenylethylamine r_pea->coupling chiral_precursor Chiral Precursor coupling->chiral_precursor pictet_spengler Pictet-Spengler Reaction chiral_precursor->pictet_spengler aldehyde Aldehyde aldehyde->pictet_spengler diastereomers Mixture of Diastereomers pictet_spengler->diastereomers chromatography Column Chromatography diastereomers->chromatography major_diastereomer Major Diastereomer chromatography->major_diastereomer minor_diastereomer Minor Diastereomer chromatography->minor_diastereomer

Caption: Diastereoselective synthesis of tetrahydro-β-carbolines.

References

Application Notes and Protocols: 1-Phenylethylamine Hydrochloride in the Preparation of Chiral Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utilization of 1-phenylethylamine (B125046) hydrochloride in the synthesis of chiral catalysts. 1-Phenylethylamine (α-PEA) is a versatile and cost-effective chiral building block widely employed in asymmetric synthesis.[1][2][3] Its hydrochloride salt is a stable, crystalline solid that is easily handled and can be readily converted to the free amine for use in catalyst preparation. These catalysts are instrumental in producing enantiomerically pure compounds, a critical aspect of drug development and fine chemical synthesis.[4][5]

Application Overview

Chiral 1-phenylethylamine is a privileged scaffold in asymmetric catalysis, serving two primary roles:

  • Chiral Auxiliary: Temporarily attached to a prochiral substrate, it directs the stereochemical outcome of a reaction, after which it is cleaved to yield the enantiomerically enriched product.[6]

  • Chiral Ligand/Organocatalyst Component: It is incorporated into the structure of a ligand that coordinates with a metal center or as a key component of a metal-free organocatalyst to create a chiral environment for a reaction.[1][2][3]

Catalysts derived from 1-phenylethylamine have demonstrated high efficacy in a variety of asymmetric transformations, including:

  • Asymmetric Hydrogenation[1]

  • Enantioselective Alkylation[6]

  • Asymmetric Aldol Reactions[1]

  • Enantioselective Epoxidation[7]

  • Asymmetric Addition of Organozinc Reagents to Aldehydes[1]

Experimental Protocols

Liberation of Free 1-Phenylethylamine from its Hydrochloride Salt

Objective: To obtain the free (R)- or (S)-1-phenylethylamine from its corresponding hydrochloride salt for subsequent use in catalyst synthesis.

Materials:

  • (R)- or (S)-1-Phenylethylamine hydrochloride

  • 50% aqueous Sodium Hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized water

  • Separatory funnel, beakers, round-bottom flask, rotary evaporator

Procedure:

  • Dissolve the 1-phenylethylamine hydrochloride salt in deionized water.

  • Carefully add 50% aqueous NaOH solution dropwise while stirring until the solution is strongly basic (confirm with pH paper).

  • Transfer the solution to a separatory funnel and extract the liberated 1-phenylethylamine with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the solution to remove the drying agent.

  • Remove the solvent by rotary evaporation to yield the pure, free 1-phenylethylamine.[6]

Synthesis of a Chiral Phosphine-Aminophosphine Ligand from (S)-1-Phenylethylamine

Objective: To synthesize a chiral phosphine-aminophosphine ligand for use in Rh-catalyzed asymmetric hydrogenation reactions. This protocol is based on methodologies described by the Xiao-Mao Zhou group.[1]

Materials:

Procedure:

  • To a solution of (S)-1-phenylethylamine (1 equivalent) in toluene, add formaldehyde solution (1.1 equivalents) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2 hours.

  • Add diphenylphosphine (1 equivalent) and continue stirring for an additional 12 hours at room temperature.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the chiral phosphine-aminophosphine ligand.

Asymmetric Epoxidation of Styrene (B11656) using a Chiral Phosphotungstate Catalyst

Objective: To perform the asymmetric epoxidation of styrene using a heterogeneous catalyst prepared by functionalizing a copper-substituted phosphotungstate with (S)-1-phenylethylamine.[7]

Materials:

  • Chiral phosphotungstate catalyst functionalized with (S)-1-phenylethylamine

  • Styrene

  • Molecular oxygen (as the oxidant)

  • Solvent (e.g., acetonitrile)

  • Standard reaction vessel equipped with a gas inlet

Procedure:

  • In a reaction vessel, suspend the chiral phosphotungstate catalyst in the chosen solvent.

  • Add styrene to the suspension.

  • Pressurize the vessel with molecular oxygen and maintain the pressure throughout the reaction.

  • Stir the reaction mixture at the desired temperature for the specified time.

  • After the reaction is complete, depressurize the vessel and filter to recover the heterogeneous catalyst.

  • Analyze the filtrate by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess (ee) of the styrene oxide product.

Quantitative Data Summary

The following tables summarize representative quantitative data for reactions utilizing catalysts derived from 1-phenylethylamine.

Table 1: Diastereoselective Alkylation of Amides using 1-Phenylethylamine as a Chiral Auxiliary [6]

EntryElectrophile (R-X)Product (R)Yield (%)Diastereomeric Ratio (d.r.)
1MeIMe95>99:1
2EtIEt96>99:1
3n-PrIn-Pr99>99:1
4CH₂=CHCH₂BrAllyl98>99:1

Table 2: Asymmetric Hydrogenation of Olefins using Rh-Phosphine-Aminophosphine Catalysts [1]

SubstrateCatalyst Loading (mol%)SolventPressure (atm)Time (h)Conversion (%)Enantiomeric Excess (ee, %)
Methyl α-acetamidocinnamate1THF1012>9995
Itaconic acid1Methanol1024>9992

Table 3: Asymmetric Epoxidation of Styrene [7]

CatalystOxidantSolventTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess (ee, %)
PW₁₁Cu-(S)-PEAMolecular OxygenAcetonitrile60248592
PW₁₁Cu-(S)-PEAH₂O₂Acetonitrile60249278

Visualized Workflows

The following diagrams illustrate the key processes involved in the utilization of 1-phenylethylamine for chiral catalyst preparation.

G cluster_0 Preparation of Chiral Amine cluster_1 Catalyst Synthesis cluster_2 Asymmetric Catalysis Racemic 1-Phenylethylamine Racemic 1-Phenylethylamine Resolution Resolution Racemic 1-Phenylethylamine->Resolution (R)-1-Phenylethylamine (R)-1-Phenylethylamine Resolution->(R)-1-Phenylethylamine (S)-1-Phenylethylamine (S)-1-Phenylethylamine Resolution->(S)-1-Phenylethylamine Synthesis Synthesis (S)-1-Phenylethylamine->Synthesis Chiral Ligand Precursors Chiral Ligand Precursors Chiral Ligand Precursors->Synthesis Chiral Ligand Chiral Ligand Synthesis->Chiral Ligand Coordination Coordination Chiral Ligand->Coordination Metal Precursor Metal Precursor Metal Precursor->Coordination Chiral Metal Catalyst Chiral Metal Catalyst Coordination->Chiral Metal Catalyst Asymmetric Reaction Asymmetric Reaction Chiral Metal Catalyst->Asymmetric Reaction Substrate Substrate Substrate->Asymmetric Reaction Reagent Reagent Reagent->Asymmetric Reaction Enantiomerically Enriched Product Enantiomerically Enriched Product Asymmetric Reaction->Enantiomerically Enriched Product

Caption: Workflow for Chiral Catalyst Preparation and Application.

G Start Start 1-Phenylethylamine HCl 1-Phenylethylamine HCl Start->1-Phenylethylamine HCl Basification (e.g., NaOH) Basification (e.g., NaOH) 1-Phenylethylamine HCl->Basification (e.g., NaOH) Free 1-Phenylethylamine Free 1-Phenylethylamine Basification (e.g., NaOH)->Free 1-Phenylethylamine Reaction with Ligand Precursor Reaction with Ligand Precursor Free 1-Phenylethylamine->Reaction with Ligand Precursor Chiral Ligand Chiral Ligand Reaction with Ligand Precursor->Chiral Ligand Complexation with Metal Complexation with Metal Chiral Ligand->Complexation with Metal Chiral Catalyst Chiral Catalyst Complexation with Metal->Chiral Catalyst End End Chiral Catalyst->End

Caption: Synthesis Pathway from 1-Phenylethylamine HCl to a Chiral Catalyst.

References

Troubleshooting & Optimization

Common problems in diastereomeric salt resolution with 1-Phenylethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering common issues during the diastereomeric salt resolution of chiral amines, with a specific focus on starting with 1-Phenylethylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Can I directly use this compound for diastereomeric salt resolution with a chiral acid?

A1: No, you cannot directly use this compound for diastereomeric salt resolution with a chiral acid. The amine must first be converted to its free base form. This is because the amine nitrogen is already protonated in the hydrochloride salt, preventing it from reacting with the chiral resolving acid to form the necessary diastereomeric salt.

Q2: How do I convert this compound to its free base?

A2: To convert this compound to its free base, you need to neutralize the salt with a base. A common procedure involves dissolving the hydrochloride salt in water and adding a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), until the solution is basic. The free amine, which is less soluble in water, can then be extracted with an organic solvent like diethyl ether or dichloromethane.

Q3: What are the most common chiral acids used to resolve 1-Phenylethylamine?

A3: The most common and effective chiral resolving agents for 1-Phenylethylamine are (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. The choice of resolving agent is often determined empirically to find the one that forms diastereomeric salts with the largest difference in solubility.

Q4: What is "oiling out" and why does it happen?

A4: "Oiling out" is the separation of the diastereomeric salt from the solution as a liquid or oil instead of a crystalline solid. This often happens when the supersaturation of the solution is too high, or the crystallization temperature is above the melting point of the solvated salt.

Q5: What is a typical enantiomeric excess (ee) I can expect from a single crystallization?

A5: The enantiomeric excess from a single crystallization can vary significantly depending on the specific conditions, but it is common to achieve an ee of over 85% for the resolution of amines via diastereomeric salt formation. Further recrystallizations can be performed to enhance the enantiomeric purity.

Troubleshooting Guides

Problem 1: No crystallization of diastereomeric salt.
Potential Cause Troubleshooting Steps
Incomplete neutralization of hydrochloride Ensure the pH of the aqueous solution is sufficiently basic (pH > 10) after adding the base to liberate the free amine completely.
High solubility of diastereomeric salts - Solvent Screening: Test a variety of solvents with different polarities. The ideal solvent will have a significant solubility difference between the two diastereomeric salts. - Increase Concentration: Carefully evaporate some of the solvent. - Anti-Solvent Addition: Slowly add a solvent in which the salts are less soluble to induce precipitation.
Insufficient supersaturation - Cooling: Lower the crystallization temperature. - Concentration: Increase the concentration of the salt in the solution.
Inhibition of nucleation - Purity: Ensure the starting materials (amine and resolving agent) are pure. - Seeding: Add a small crystal of the desired diastereomeric salt to induce crystallization. If unavailable, scratching the inside of the flask can sometimes help.
Problem 2: Low yield of the desired diastereomeric salt.
Potential Cause Troubleshooting Steps
Suboptimal solubility Screen for solvents that further decrease the solubility of the target salt and experiment with lower final crystallization temperatures.
Premature isolation Allow for a sufficient equilibration time during crystallization.
Incorrect stoichiometry Ensure the molar ratio of the free amine to the resolving agent is optimal. A 1:1 ratio is a good starting point, but sometimes using a sub-stoichiometric amount of the resolving agent can be beneficial.
Problem 3: Low diastereomeric excess (d.e.) of the crystallized salt.
Potential Cause Troubleshooting Steps
Co-crystallization of both diastereomers - Slower Cooling: Employ a slower cooling rate to allow for more selective crystallization. - Solvent Optimization: Find a solvent system that maximizes the solubility difference between the two diastereomers. - Recrystallization: Recrystallize the obtained salt, which will enrich the less soluble diastereomer.
Inaccurate analysis Ensure the method for determining d.e. (e.g., chiral HPLC, NMR with a chiral shift reagent) is properly calibrated and validated.

Experimental Protocols

Protocol 1: Liberation of Free 1-Phenylethylamine from its Hydrochloride Salt
  • Dissolution: Dissolve this compound in deionized water.

  • Basification: Cool the solution in an ice bath and slowly add a 2 M solution of sodium hydroxide (NaOH) with stirring until the pH of the solution is greater than 10.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate (B86663) (MgSO4).

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the free 1-Phenylethylamine.

Protocol 2: Diastereomeric Salt Resolution of 1-Phenylethylamine with (+)-Tartaric Acid
  • Salt Formation: Dissolve the racemic 1-Phenylethylamine in methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in methanol, gently heating if necessary.

  • Mixing: Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization: Allow the solution to cool to room temperature slowly. The less soluble diastereomeric salt will start to crystallize. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Liberation of the Enantiomerically Pure Amine: Dissolve the collected crystals in water and add a 2 M NaOH solution until the pH is > 10. Extract the liberated enantiomerically pure 1-Phenylethylamine with diethyl ether, dry the organic layer, and remove the solvent as described in Protocol 1.

Data Presentation

Table 1: Illustrative Solubility of 1-Phenylethylamine Diastereomeric Salts

Diastereomeric SaltResolving AgentSolventSolubility
(R)-1-phenylethylammonium tartrate(+)-Tartaric AcidMethanolLess Soluble
(S)-1-phenylethylammonium tartrate(+)-Tartaric AcidMethanolMore Soluble
(R)-1-phenylethylammonium mandelate(-)-Mandelic AcidEthanolMore Soluble
(S)-1-phenylethylammonium mandelate(-)-Mandelic AcidEthanolLess Soluble

Table 2: Typical Quantitative Data for Resolution of 1-Phenylethylamine with (+)-Tartaric Acid

ParameterValue
Initial Amine Racemic 1-Phenylethylamine
Resolving Agent (+)-Tartaric Acid
Yield of Diastereomeric Salt (single crystallization) ~97% (based on one enantiomer)
Enantiomeric Excess (ee) of resolved amine 84% (R-isomer)
Specific Rotation of (R)-(+)-1-phenylethylamine [α]D = +20.4°

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_liberation Step 1: Liberation of Free Amine cluster_resolution Step 2: Diastereomeric Salt Resolution cluster_final Step 3: Recovery of Pure Enantiomer start 1-Phenylethylamine Hydrochloride dissolve Dissolve in H2O start->dissolve basify Add NaOH (pH > 10) dissolve->basify extract Extract with Organic Solvent basify->extract free_amine Racemic 1-Phenylethylamine extract->free_amine add_acid Add Chiral Resolving Acid free_amine->add_acid crystallize Crystallization add_acid->crystallize filter Filtration crystallize->filter less_soluble Less Soluble Diastereomeric Salt (Solid) filter->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (in Filtrate) filter->more_soluble Filtrate liberate_enantiomer Liberate Amine (add Base) less_soluble->liberate_enantiomer final_extract Extract with Organic Solvent liberate_enantiomer->final_extract pure_enantiomer Enantiomerically Pure Amine final_extract->pure_enantiomer troubleshooting_logic start Problem: No Crystallization check_neutralization Was the amine hydrochloride fully neutralized? start->check_neutralization check_supersaturation Is the solution supersaturated? check_neutralization->check_supersaturation Yes solution_neutralize Action: Ensure pH > 10 during free amine liberation. check_neutralization->solution_neutralize No check_purity Are starting materials pure? check_supersaturation->check_purity Yes solution_supersaturate Actions: - Increase concentration - Cool the solution - Add anti-solvent check_supersaturation->solution_supersaturate No solution_purify Action: Purify starting materials. check_purity->solution_purify No solution_seed Action: Add seed crystals or scratch the flask. check_purity->solution_seed Yes

How to improve yield in chiral resolution using 1-Phenylethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the yield and purity in chiral resolutions utilizing (R)- or (S)-1-phenylethylamine hydrochloride as a resolving agent.

Troubleshooting Guide

This guide addresses common issues encountered during the diastereomeric salt crystallization process.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Precipitation of Diastereomeric Salt 1. Improper Solvent Selection: The diastereomeric salts may be too soluble in the chosen solvent. 2. Insufficient Supersaturation: The concentration of the salt is below its solubility limit at the given temperature. 3. Inhibition of Nucleation: Impurities in the mixture can prevent crystal formation.1. Solvent Screening: Systematically screen a variety of solvents with different polarities. For resolving acidic compounds, alcohols like methanol (B129727) or ethanol (B145695) are common starting points. 2. Increase Concentration: Carefully evaporate a portion of the solvent to increase the solute concentration. 3. Anti-Solvent Addition: Slowly add a solvent in which the diastereomeric salt is less soluble to induce precipitation. 4. Lower Temperature: Gradually decrease the crystallization temperature, as solubility typically decreases with temperature. 5. Seeding: Introduce a small crystal of the desired diastereomeric salt to act as a nucleation site.
"Oiling Out" Instead of Crystallization 1. High Supersaturation: The solution is too concentrated, causing the solute to separate as a liquid instead of a solid. 2. Inappropriate Temperature: The crystallization temperature might be too high.1. Reduce Supersaturation: Use a more dilute solution or cool the solution at a much slower rate. 2. Optimize Temperature: Experiment with different temperature profiles for crystallization. 3. Agitation Control: Gentle stirring can promote crystallization over oiling out.
Low Yield of the Desired Diastereomeric Salt 1. Suboptimal Solubility: The desired salt is still too soluble in the mother liquor. 2. Premature Isolation: The crystallization process was not allowed to proceed to completion. 3. Equilibrium Limitations: The separation may be limited by the eutectic point of the diastereomeric mixture.1. Optimize Solvent and Temperature: Screen for solvents that further decrease the solubility of the target salt and experiment with lower final crystallization temperatures. 2. Increase Crystallization Time: Allow the solution to stir for a longer period at the final temperature to maximize crystal formation. 3. Recycle Mother Liquor: The unwanted enantiomer in the mother liquor can often be racemized and recycled to improve the overall process yield.
Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.) 1. Co-precipitation: The more soluble diastereomer crystallizes along with the desired less soluble one. 2. Inefficient Chiral Discrimination: The chosen resolving agent may not be optimal for the target molecule.1. Recrystallization: One or more recrystallizations of the obtained diastereomeric salt can significantly improve its purity. 2. Vary Stoichiometry: Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes improve selectivity. 3. Consider Alternative Resolving Agents: If optimization fails, a different resolving agent might be necessary. For some acidic compounds, N-benzyl-1-phenylethylamine has shown improved efficiency due to enhanced π-π stacking interactions.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind chiral resolution by diastereomeric salt formation?

A1: The process involves reacting a racemic mixture (a 50:50 mixture of two enantiomers) with a single, pure enantiomer of a resolving agent, in this case, 1-phenylethylamine (B125046).[2] This acid-base reaction forms a mixture of two diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers have different physical properties, such as solubility.[2][3] This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomer will crystallize out of the solution first, allowing for its isolation. Subsequently, the pure enantiomer can be regenerated from the separated diastereomeric salt.

Q2: How do I choose the right solvent for my chiral resolution?

A2: Solvent selection is a critical parameter. The ideal solvent should exhibit a significant difference in solubility for the two diastereomeric salts. A systematic screening of various solvents with different polarities is the most effective approach. Protic solvents like methanol and ethanol are often good starting points for the resolution of racemic acids with amine resolving agents.

Q3: How can I recover the resolved enantiomer and the resolving agent after separation?

A3: Once the less soluble diastereomeric salt is isolated and purified, the resolved enantiomer can be liberated. This is typically achieved by treating the salt with a strong acid (if resolving a base) or a strong base (if resolving an acid) to break the ionic bond. The liberated enantiomer can then be extracted into an organic solvent. The resolving agent can also be recovered from both the mother liquor and the liberation step for reuse, making the process more economical.

Q4: What is "Resolution-Racemization-Recycle" (RRR) and how can it improve my overall yield?

A4: In a classical resolution, the maximum yield for the desired enantiomer is 50%. The unwanted enantiomer from the mother liquor is often discarded. RRR is a strategy to improve the overall yield beyond this 50% limit. It involves isolating the unwanted enantiomer from the mother liquor, racemizing it back to the 50:50 mixture, and then recycling it back into the resolution process. This dynamic kinetic resolution approach can theoretically lead to a 100% yield of the desired enantiomer.

Quantitative Data Summary

The following tables provide a summary of quantitative data for the chiral resolution of representative racemic acids using 1-phenylethylamine and its derivatives.

Table 1: Resolution of Ibuprofen (B1674241) with (S)-(-)-1-Phenylethylamine

ParameterValueReference
Racemic CompoundIbuprofen[4][5]
Resolving Agent(S)-(-)-1-Phenylethylamine[4][5]
SolventAqueous KOH[4]
Yield of Diastereomeric SaltNot specified
Properties of Diastereomeric Salts(S,S) salt is insoluble in aqueous solution, (R,S) salt is soluble.[4][5]

Table 2: Resolution of Mandelic Acid with 1-Phenylethylamine

ParameterValueReference
Racemic CompoundMandelic Acid[6]
Resolving Agent(S)-Mandelic Acid for resolving racemic 1-phenylethylamine[6]
SolventWater[6]
Molar Ratio (Base:Acid)1:1[6]
Less Soluble Salt(S)-1-phenylethylammonium (S)-mandelate[6]
Molar Ratio (Base:Acid)1:3[6]
Less Soluble Salt(R)-1-phenylethylammonium (S)-mandelate·dimandelic acid[6]

Experimental Protocols

Protocol 1: Resolution of Racemic Ibuprofen with (S)-(-)-1-Phenylethylamine

This protocol is adapted from the procedure for resolving racemic ibuprofen.

Materials:

  • Racemic ibuprofen (3.0 g)

  • 0.24 M Potassium Hydroxide (KOH) solution (30 mL)

  • (S)-(-)-1-phenylethylamine

  • 2 M Sulfuric Acid (H₂SO₄)

  • Methyl-t-butyl ether (MTBE)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, magnetic stirrer, hotplate, filtration apparatus.

Procedure:

  • Salt Formation:

    • In a 125-mL Erlenmeyer flask, dissolve 3.0 g of racemic ibuprofen in 30 mL of 0.24 M KOH solution with stirring and heating to 75-85°C.[4]

    • Slowly add one molar equivalent of (S)-(-)-1-phenylethylamine to the heated solution.

    • A precipitate of the (S,S)-diastereomeric salt should form. Continue heating for an additional 30 minutes.

    • Cool the mixture to room temperature and then in an ice bath to complete crystallization.

  • Isolation and Purification of Diastereomeric Salt:

    • Collect the solid precipitate by vacuum filtration and wash with a small amount of ice-cold water.

    • Recrystallize the salt from an appropriate solvent (e.g., ethanol/water mixture) to improve diastereomeric purity.

  • Liberation of (S)-(+)-Ibuprofen:

    • Transfer the recrystallized salt to a beaker and add 25 mL of 2 M H₂SO₄. Stir for 5-10 minutes.

    • The salt will dissolve, and oily droplets of ibuprofen will form.

    • Transfer the mixture to a separatory funnel and extract three times with 15 mL portions of MTBE.

    • Combine the organic layers, wash with water and then with a saturated NaCl solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the MTBE using a rotary evaporator to yield (S)-(+)-ibuprofen, which should solidify upon standing.

Visualizations

Chiral_Resolution_Workflow cluster_start Starting Materials cluster_process Resolution Process cluster_separation Separated Components cluster_final Final Products racemate Racemic Mixture (R-Acid & S-Acid) salt_formation Diastereomeric Salt Formation in Solvent racemate->salt_formation resolving_agent Chiral Resolving Agent (S-Base) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Salt (S-Acid-S-Base) filtration->less_soluble Solid mother_liquor Mother Liquor (contains R-Acid-S-Base) filtration->mother_liquor Liquid liberation1 Liberation of Enantiomer less_soluble->liberation1 liberation2 Recovery mother_liquor->liberation2 pure_enantiomer Pure S-Enantiomer liberation1->pure_enantiomer recovered_agent Recovered Resolving Agent liberation1->recovered_agent

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

Troubleshooting_Logic cluster_yield Yield Issues cluster_purity Purity Issues start Low Yield or Purity? no_xtal No Crystals Forming? start->no_xtal Yes, Yield low_de Low Diastereomeric Excess? start->low_de Yes, Purity check_solubility Screen Solvents & Adjust Concentration no_xtal->check_solubility Yes check_temp Optimize Temperature Profile check_solubility->check_temp seeding Add Seed Crystals check_temp->seeding end Improved Resolution seeding->end recrystallize Recrystallize Salt low_de->recrystallize Yes vary_stoich Vary Stoichiometry recrystallize->vary_stoich change_agent Consider Different Resolving Agent vary_stoich->change_agent change_agent->end

Caption: Troubleshooting Logic for Low Chiral Resolution Efficiency.

References

Technical Support Center: Optimizing Crystallization of 1-Phenylethylamine Diastereomeric Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the diastereomeric salt crystallization of 1-Phenylethylamine (B125046) hydrochloride.

Troubleshooting Guide

This section addresses common problems encountered during the crystallization of 1-Phenylethylamine diastereomeric salts, providing potential causes and actionable solutions in a direct question-and-answer format.

Q1: Why are no crystals forming after adding the resolving agent and cooling the solution?

A: This issue, one of the most common in crystallization, typically points to problems with supersaturation.

  • High Solubility of Diastereomeric Salts: The salt pair may be too soluble in the selected solvent, which prevents the solution from becoming supersaturated upon cooling.

  • Insufficient Concentration: The concentration of the diastereomeric salt might be below its solubility limit at the given temperature, meaning the solution is subsaturated.

  • Inhibition of Nucleation: Impurities present in the racemic mixture, resolving agent, or solvent can inhibit the formation of crystal nuclei.

  • Incorrect Stoichiometry: An improper molar ratio between the racemic amine and the resolving agent can hinder the formation of the desired salt and subsequent crystallization.

Troubleshooting Steps:

  • Solvent Screening: Experiment with a range of solvents that have varying polarities. The ideal solvent will dissolve the salt at an elevated temperature but have limited solubility at lower temperatures.

  • Increase Concentration: Carefully evaporate a portion of the solvent to increase the solute concentration.

  • Anti-Solvent Addition: Gradually introduce an "anti-solvent" (a solvent in which the diastereomeric salt is poorly soluble) to induce precipitation.

  • Lower Temperature: Decrease the crystallization temperature, as solubility generally decreases with temperature.

  • Seeding: If available, add a few seed crystals of the desired diastereomeric salt to promote crystallization.

Q2: The product has "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid. This is often a result of excessive supersaturation or the crystallization temperature being above the melting point of the solvated solid.

Troubleshooting Steps:

  • Reduce Supersaturation:

    • Use a more dilute solution.

    • Employ a significantly slower cooling rate to allow for controlled crystal growth.

    • If using an anti-solvent, add it at a higher temperature and at a much slower rate.

  • Increase Crystallization Temperature: Select a solvent system that allows for crystallization to occur at a higher temperature.

  • Ensure Proper Agitation: Gentle stirring can sometimes prevent oiling out by promoting molecular diffusion and encouraging the formation of an ordered crystal lattice.

Q3: The yield of the desired diastereomeric salt is disappointingly low. How can this be improved?

A: A low yield indicates that a substantial amount of the target diastereomer is left behind in the mother liquor.

  • Suboptimal Solubility: The desired salt may still have significant solubility in the chosen solvent, even if it is the less soluble of the two diastereomers.

  • Premature Isolation: The crystallization process might have been terminated before reaching equilibrium, leaving a significant portion of the product in solution.

Troubleshooting Steps:

  • Optimize Solvent and Temperature: Screen for solvents that further minimize the solubility of the target salt. Experimenting with lower final crystallization temperatures can also enhance the yield.

  • Adjust Resolving Agent Stoichiometry: While a 1:1 molar ratio is common, using 0.5 equivalents of the resolving agent can sometimes be more effective.

  • Recycle the Mother Liquor: The unwanted enantiomer in the mother liquor can often be racemized and recycled to improve the overall process yield.

Q4: The diastereomeric excess (d.e.) of the crystalline product is low. What is causing this and how can it be fixed?

A: Low diastereomeric excess suggests that the crystallization process is not effectively discriminating between the two diastereomers.

  • Co-crystallization: The undesired diastereomer may be crystallizing along with the desired one.

  • Rapid Crystallization: Fast crystal growth can trap impurities and the undesired diastereomer within the crystal lattice.

  • Inadequate Solvent Choice: The solvent may not provide a sufficient solubility difference between the two diastereomeric salts.

Troubleshooting Steps:

  • Recrystallization: A second crystallization of the obtained solid can often significantly improve the diastereomeric excess.

  • Slower Cooling Rate: Implement a slower and more controlled cooling profile to encourage the selective crystallization of the less soluble diastereomer.

  • Solvent Screening: Test alternative solvents or solvent mixtures to maximize the solubility difference between the diastereomeric salts.

Data Presentation

The choice of solvent is a critical parameter in the successful resolution of racemic 1-phenylethylamine using (+)-tartaric acid. The solvent influences not only which diastereomeric salt is less soluble but also the efficiency of the resolution.

SolventLess Soluble DiastereomerResolution EfficiencyNotes
Methanol (S)-(-)-amine-(R,R)-(+)-tartrateHighMost effective and commonly used solvent for this resolution.[1]
Water (R)-(+)-amine-(R,R)-(+)-tartrateLow to ModerateInversion of selectivity is observed compared to methanol.[1]
Ethanol (R)-(+)-amine-(R,R)-(+)-tartrateLow to ModerateSimilar to water, results in the precipitation of the opposite diastereomer.[1]
Acetonitrile (R)-(+)-amine-(R,R)-(+)-tartrateLowLess effective resolution is achieved.[1]

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization of (±)-1-Phenylethylamine with (+)-Tartaric Acid in Methanol

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

  • (±)-1-Phenylethylamine (0.206 mole)

  • (+)-Tartaric Acid (0.208 mole)

  • Methanol

Procedure:

  • In a 1-liter Erlenmeyer flask, dissolve 31.25 g (0.208 mole) of (+)-tartaric acid in 450 ml of methanol. Heat the mixture to boiling.

  • Cautiously add 25.0 g (0.206 mole) of racemic 1-phenylethylamine to the hot solution.

  • Allow the resulting solution to cool to room temperature and let it stand for 24 hours to facilitate slow crystallization.

  • Collect the resulting prismatic crystals of the (-)-amine (+)-hydrogen tartrate salt by vacuum filtration. Wash the crystals with a small amount of cold methanol.

  • To increase the yield, the mother liquor can be concentrated and a second crop of crystals can be obtained.

  • For purification, the combined crops of the diastereomeric salt can be recrystallized from boiling methanol.

Protocol 2: Liberation of the Free Amine from the Diastereomeric Salt

Materials:

  • Purified (-)-amine (+)-hydrogen tartrate salt

  • 50% (w/v) Sodium Hydroxide (B78521) solution

  • Diethyl ether

  • Water

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve the purified diastereomeric salt in water (approximately 90 ml for 18 g of salt).

  • Add 15 ml of a 50% aqueous sodium hydroxide solution to the mixture.

  • Extract the liberated free amine with four 75 ml portions of diethyl ether.

  • Combine the ether extracts and wash them with a 50 ml portion of saturated sodium chloride solution.

  • Dry the ether solution over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the ether by rotary evaporation to obtain the resolved (-)-1-phenylethylamine.

Visualizations

experimental_workflow Experimental Workflow for Chiral Resolution cluster_prep Salt Formation cluster_crystallization Crystallization & Isolation cluster_liberation Liberation of Free Amine racemic_amine Racemic 1-Phenylethylamine dissolve Dissolve in Hot Methanol racemic_amine->dissolve resolving_agent (+)-Tartaric Acid resolving_agent->dissolve mix Mix Solutions dissolve->mix cool Cool to Room Temperature (24h) mix->cool filter Vacuum Filtration cool->filter crystals (-)-Amine-(+)-Tartrate Crystals filter->crystals mother_liquor Mother Liquor (contains (+)-Amine Salt) filter->mother_liquor dissolve_salt Dissolve Crystals in Water crystals->dissolve_salt add_base Add NaOH Solution dissolve_salt->add_base extract Extract with Diethyl Ether add_base->extract dry_evaporate Dry and Evaporate Solvent extract->dry_evaporate final_product Resolved (-)-1-Phenylethylamine dry_evaporate->final_product

Caption: Workflow for Chiral Resolution of 1-Phenylethylamine.

troubleshooting_logic Troubleshooting Crystallization Issues start Crystallization Issue Encountered no_crystals No Crystals Formed start->no_crystals oiling_out Product 'Oiled Out' start->oiling_out low_yield Low Yield start->low_yield low_de Low Diastereomeric Excess start->low_de sol_supersaturation Check Supersaturation: - Increase Concentration - Add Anti-Solvent - Lower Temperature no_crystals->sol_supersaturation Yes sol_nucleation Promote Nucleation: - Seeding - Scratch Flask no_crystals->sol_nucleation If supersaturated sol_oiling Reduce Supersaturation: - Dilute Solution - Slow Cooling Rate oiling_out->sol_oiling Yes sol_yield Optimize Yield: - Change Solvent - Lower Final Temperature - Adjust Stoichiometry low_yield->sol_yield Yes sol_de Improve Purity: - Recrystallize - Slower Cooling - Screen Solvents low_de->sol_de Yes

Caption: Logical Flow for Troubleshooting Crystallization Problems.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind chiral resolution using diastereomeric salt crystallization?

A: Chiral resolution by diastereomeric salt formation is a classical chemical method used to separate enantiomers. Enantiomers have identical physical properties, making them difficult to separate. By reacting a racemic mixture (a 50:50 mixture of two enantiomers) with a single enantiomer of a chiral resolving agent, a pair of diastereomers is formed. Diastereomers have different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization.

Q2: How is the diastereomeric excess (d.e.) determined?

A: The diastereomeric excess of the crystallized salt, and subsequently the enantiomeric excess (e.e.) of the resolved amine, can be determined by several analytical techniques. The most common methods include chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent, and polarimetry, which measures the optical rotation of the final product.

Q3: Can the unwanted enantiomer from the mother liquor be recovered?

A: Yes. The mother liquor is enriched in the more soluble diastereomeric salt. The amine can be liberated from this salt using a base, as described in Protocol 2. This recovered amine will be enriched in the other enantiomer. For a more economical process, this recovered amine can be racemized (converted back to a 50:50 mixture of enantiomers) and recycled in a subsequent resolution, a process known as Resolution-Racemization-Recycle (RRR).

Q4: What is the significance of the hydrochloride salt in the topic title?

A: While the resolution is performed on the free base of 1-phenylethylamine with a chiral acid like tartaric acid, the final product or starting material may be handled as its hydrochloride salt. The hydrochloride salt is often more crystalline, stable, and easier to handle than the free amine, which is a liquid and can react with atmospheric carbon dioxide. The protocols provided focus on the resolution of the free amine, which can be obtained from its hydrochloride salt by treatment with a base prior to the resolution.

Q5: Are there alternatives to tartaric acid as a resolving agent for 1-phenylethylamine?

A: Yes, while tartaric acid is a common and cost-effective choice, other chiral acids can be used as resolving agents. Examples include mandelic acid, camphorsulfonic acid, and various N-protected amino acids. The choice of resolving agent can significantly impact the efficiency of the resolution, and screening different resolving agents is a common strategy in optimizing a chiral separation.

References

Troubleshooting low enantiomeric excess in 1-Phenylethylamine hydrochloride resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with low enantiomeric excess (ee) during the resolution of 1-phenylethylamine (B125046) hydrochloride. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your chiral resolution experiments.

Troubleshooting Guide: Low Enantiomeric Excess

Low enantiomeric excess is a common issue in the resolution of racemic mixtures. This guide provides a systematic approach to identifying and addressing the potential causes.

Q1: My crystallized diastereomeric salt shows low enantiomeric excess. What are the common causes and solutions?

Several factors during the crystallization process can lead to low enantiomeric excess. Below is a list of potential causes and their corresponding solutions.

Possible Causes & Suggested Solutions

Possible Cause Suggested Solution
Improper Solvent Choice The solubility difference between the diastereomeric salts is highly dependent on the solvent. Screen a variety of solvents (e.g., methanol, ethanol, isopropanol) or solvent mixtures to maximize this difference. Methanol is a commonly used solvent for the resolution of 1-phenylethylamine with tartaric acid.[1]
Suboptimal Temperature Profile The temperature at which crystallization occurs and the cooling rate are critical. Slow cooling generally favors the formation of purer crystals.[2] Experiment with different final crystallization temperatures and cooling profiles.
Incorrect Stoichiometry The molar ratio of the racemic amine to the resolving agent is crucial. While a 1:1 ratio is common, optimizing this ratio can sometimes improve the resolution efficiency.[3]
Rapid Crystallization If crystallization occurs too quickly, the desired diastereomer may trap impurities, including the other diastereomer, leading to lower enantiomeric excess. Employing a slower cooling rate or a solvent system where the salt is slightly more soluble can mitigate this.
Co-precipitation of the More Soluble Diastereomer Even under optimal conditions, some amount of the more soluble diastereomer may co-precipitate. Recrystallizing the obtained diastereomeric salt one or more times can significantly improve the enantiomeric excess.
Racemization The starting material or the resolving agent may racemize under the experimental conditions, especially at elevated temperatures or in the presence of acidic or basic impurities.[4] Assess the stability of your compounds under the reaction conditions.
Inaccurate Measurement of Enantiomeric Excess Errors in the analytical method used to determine the enantiomeric excess (e.g., chiral HPLC, polarimetry) can be misleading. Ensure your analytical method is properly validated and optimized for your sample.

Troubleshooting Workflow for Low Enantiomeric Excess

G Troubleshooting Low Enantiomeric Excess start Low Enantiomeric Excess Observed check_solvent Re-evaluate Solvent System start->check_solvent optimize_temp Optimize Crystallization Temperature & Cooling Rate start->optimize_temp check_ratio Verify Stoichiometry of Amine and Resolving Agent start->check_ratio check_racemization Investigate Potential Racemization start->check_racemization validate_analysis Validate Analytical Method for ee Determination start->validate_analysis recrystallize Perform Recrystallization of Diastereomeric Salt check_solvent->recrystallize optimize_temp->recrystallize check_ratio->recrystallize success High Enantiomeric Excess Achieved recrystallize->success check_racemization->optimize_temp validate_analysis->success G Resolution of 1-Phenylethylamine Workflow racemic_amine Racemic (±)-1-Phenylethylamine dissolve Dissolve in Hot Methanol racemic_amine->dissolve tartaric_acid (+)-Tartaric Acid tartaric_acid->dissolve crystallize Slow Cooling & Crystallization dissolve->crystallize filter Vacuum Filtration crystallize->filter crystals (-)-Amine-(+)-Tartrate Crystals (Enriched in one diastereomer) filter->crystals mother_liquor Mother Liquor (Enriched in other diastereomer) filter->mother_liquor liberate_amine Treat with NaOH (aq) crystals->liberate_amine extract Extract with Organic Solvent liberate_amine->extract dry_evaporate Dry & Evaporate Solvent extract->dry_evaporate resolved_amine Resolved (-)-1-Phenylethylamine dry_evaporate->resolved_amine

References

Preventing oiling out during diastereomeric salt crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing oiling out during diastereomeric salt crystallization.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" in the context of diastereomeric salt crystallization?

A1: Oiling out, also known as liquid-liquid phase separation (LLPS), is a phenomenon where a solute precipitates from a supersaturated solution as a liquid phase (an "oil") rather than a solid crystalline phase.[1] This oil is a solute-rich liquid that is immiscible with the bulk solvent. Oiling out is a significant challenge in crystallization as it often leads to the formation of amorphous solids or poorly formed crystals with low purity.[2]

Q2: What are the primary causes of oiling out?

A2: Several factors can contribute to oiling out:

  • High Supersaturation: Creating a supersaturated solution too quickly, for instance, by rapid cooling or fast addition of an anti-solvent, is a common cause.[3][4]

  • Low Melting Point of the Diastereomeric Salt: If the melting point of the salt is lower than the crystallization temperature, it will separate as a liquid.[2][5]

  • Presence of Impurities: Impurities can depress the melting point of the solid and interfere with the crystal lattice formation, promoting oiling out.[2][6] The presence of the undesired diastereomer can also contribute to this phenomenon.[6]

  • Solvent Choice: The solubility of the diastereomeric salts in the chosen solvent system plays a crucial role. Solvents that are too good at dissolving the salt can lead to high concentrations that are prone to oiling out upon cooling.[7]

  • Temperature: Higher temperatures can increase the solubility of the salt, and if the solution becomes highly supersaturated during cooling, it may lead to oiling out.[8]

Q3: How can I prevent oiling out from occurring?

A3: Proactive prevention is key to a successful crystallization. Here are some strategies:

  • Control the Rate of Supersaturation: Employ a slow cooling rate or add anti-solvent dropwise with vigorous stirring to maintain a low level of supersaturation.[4][8]

  • Solvent Screening: Conduct a thorough solvent screen to find a system where the desired diastereomeric salt has moderate solubility and a significant solubility difference from the undesired diastereomer.[7]

  • Use Seed Crystals: Introducing seed crystals of the desired diastereomer can promote heterogeneous nucleation on a solid surface, bypassing the formation of an oil phase.[4]

  • Optimize Temperature: Operate at a temperature where the system is less prone to oiling out. This may involve starting the crystallization at a higher temperature to reduce the initial supersaturation.[8]

  • Ensure High Purity of Starting Materials: Minimize impurities in the racemic mixture and the resolving agent to reduce their impact on the crystallization process.[4]

Q4: What should I do if my product has already oiled out?

A4: If you observe oiling out, you can take the following corrective actions:

  • Add More Solvent: Re-dissolve the oil by adding more of the primary solvent to reduce the concentration.[2]

  • Heat the Solution: Gently heat the mixture to dissolve the oil and then attempt to recrystallize by cooling slowly.

  • Introduce an Anti-solvent: If using a single solvent system, you can try to induce crystallization by slowly adding an anti-solvent.

  • "Seeding" the Oil: In some cases, adding seed crystals to the oil phase can induce crystallization.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues related to oiling out during diastereomeric salt crystallization.

Issue 1: Oiling out occurs upon cooling.
Possible Cause Troubleshooting Step
Cooling rate is too fast, leading to high supersaturation. Decrease the cooling rate. A slower, controlled cooling profile allows for gradual crystal growth.[4]
Initial concentration is too high. Dilute the solution by adding more solvent before cooling.[8]
The chosen solvent is too "good" for the salt. Perform a solvent screen to identify a solvent or solvent mixture where the salt is less soluble at lower temperatures.[7]
Impurities are present. Consider a pre-purification step for the racemic compound or resolving agent. Activated carbon treatment can sometimes remove problematic impurities.[2]
Issue 2: Oiling out occurs upon addition of an anti-solvent.
Possible Cause Troubleshooting Step
Anti-solvent is added too quickly. Add the anti-solvent dropwise with vigorous stirring to avoid localized high supersaturation.[8]
The temperature of addition is too low. Add the anti-solvent at a slightly elevated temperature.[8]
The chosen anti-solvent is too strong. Experiment with a weaker anti-solvent or a mixture of anti-solvents.

Data Presentation

Table 1: Illustrative Solvent Effects on Diastereomeric Salt Crystallization

The choice of solvent is a critical parameter in preventing oiling out. A suitable solvent should provide a good solubility differential between the two diastereomers while discouraging oiling out of the desired salt. The following table provides a conceptual overview of how different solvent properties can influence crystallization outcomes. Actual solubility values are highly dependent on the specific diastereomeric salts.

Solvent SystemPolarityHydrogen Bonding CapabilityGeneral Effect on Diastereomeric Salt SolubilityPropensity for Oiling Out
Alcohols (e.g., Methanol, Ethanol, Isopropanol) HighHighGenerally high solubility.Can be high if concentration is not controlled.
Ketones (e.g., Acetone, MEK) MediumAcceptorModerate to high solubility.Moderate, dependent on concentration and temperature.
Esters (e.g., Ethyl Acetate) MediumAcceptorModerate solubility.Often a good choice to balance solubility and prevent oiling out.
Ethers (e.g., MTBE, THF) LowAcceptorLower solubility.Can be used as anti-solvents.
Hydrocarbons (e.g., Heptane, Toluene) Very LowNoneVery low solubility (often used as anti-solvents).Low, but may cause rapid precipitation if added too quickly.
Mixed Solvents (e.g., Ethanol/Water, Toluene/Methanol) VariableVariableAllows for fine-tuning of solubility and supersaturation.Can be optimized to minimize oiling out.

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Crystallization with Prevention of Oiling Out
  • Dissolution: Dissolve the racemic mixture and the chiral resolving agent (typically in a 1:1 molar ratio, though stoichiometry can be optimized) in a minimum amount of a suitable solvent at an elevated temperature. Ensure complete dissolution to a clear solution.

  • Controlled Cooling: Slowly cool the solution. A programmed cooling ramp (e.g., 0.1-0.5 °C/minute) is recommended to control the rate of supersaturation.

  • Seeding (Optional but Recommended): Once the solution reaches a temperature where it is slightly supersaturated, introduce a small amount of seed crystals of the desired diastereomeric salt. This will encourage crystallization over oiling out.[4]

  • Maturation: Hold the slurry at the final crystallization temperature for a period (e.g., 2-24 hours) with gentle agitation to allow the crystallization to reach equilibrium.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum.

  • Analysis: Determine the diastereomeric excess (d.e.) of the crystalline salt using techniques such as chiral HPLC or NMR spectroscopy.[8]

Mandatory Visualizations

Diagram 1: Phase Diagram Illustrating the Oiling Out Region

G Phase Diagram for a Diastereomeric Salt System cluster_solubility cluster_metastable cluster_path X_axis Temperature (°C) Y_axis Concentration p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 solubility_label m1 m2 m1->m2 m3 m2->m3 m4 m3->m4 metastable_label undersaturated Undersaturated Region (Stable Solution) metastable Metastable Zone (Crystallization Possible) labile Labile Zone (Oiling Out Likely) start Start end End start->end path_label Cooling Path

Caption: Phase diagram showing the relationship between temperature, concentration, and the state of the solution.

Diagram 2: Troubleshooting Workflow for Oiling Out

G start Oiling Out Observed decision1 Is the solution clear after oiling out? start->decision1 action1a Add more solvent to dissolve the oil decision1->action1a Yes action1b Heat the solution gently decision1->action1b No decision2 Does the oil redissolve? action1a->decision2 action1b->decision2 action2a Proceed with slow cooling/ anti-solvent addition decision2->action2a Yes action2b Consider solvent screen or pre-purification decision2->action2b No end Successful Crystallization action2a->end end_fail Re-evaluate process action2b->end_fail

Caption: A logical workflow for troubleshooting when oiling out is observed during crystallization.

Diagram 3: Experimental Workflow for Diastereomeric Salt Crystallization

G cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Analysis racemate Racemic Compound dissolution Dissolution in Suitable Solvent racemate->dissolution resolving_agent Chiral Resolving Agent resolving_agent->dissolution cooling Controlled Cooling dissolution->cooling seeding Seeding cooling->seeding maturation Maturation seeding->maturation filtration Filtration maturation->filtration washing Washing filtration->washing drying Drying washing->drying analysis Analysis (d.e.) drying->analysis

References

Technical Support Center: Chiral Resolution of 1-Phenylethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed guidance on the pivotal role of solvent selection in the chiral resolution of 1-phenylethylamine (B125046) hydrochloride. Below, you will find troubleshooting advice, frequently asked questions, comprehensive experimental protocols, and comparative data to navigate challenges in separating enantiomers.

Troubleshooting and FAQs

This section addresses common issues encountered during the diastereomeric salt crystallization of 1-phenylethylamine hydrochloride.

Frequently Asked Questions (FAQs)

  • Q1: Why is the choice of solvent so critical for a successful resolution? A1: The solvent plays a crucial role in the differential solubility of the diastereomeric salts. An ideal solvent will maximize the solubility difference between the two diastereomers, leading to the preferential crystallization of the less soluble salt in high purity and yield.

  • Q2: What are the key solvent properties to consider for this resolution? A2: Solvent polarity, proticity (ability to donate hydrogen bonds), and the solvent's capacity to form solvates with the diastereomeric salts are all critical factors. These properties directly influence the solubility and crystal lattice energy of the salts.

  • Q3: Can the presence of water in the solvent affect the resolution? A3: Yes, water content can significantly impact the resolution efficiency. In some systems, water can be incorporated into the crystal structure of the diastereomeric salts, which may either enhance or diminish the separation.

  • Q4: Is it possible to use a mixture of solvents? A4: Yes, solvent mixtures can be highly effective. By carefully adjusting the composition of the solvent system, it is possible to fine-tune the solubility of the diastereomeric salts to achieve optimal separation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no precipitation of the diastereomeric salt The diastereomeric salt is too soluble in the chosen solvent.- Select a less polar solvent in which the salt is less soluble.- Concentrate the solution by carefully evaporating some of the solvent.- Gradually cool the solution to a lower temperature.
Oiling out of the diastereomeric salt The supersaturation level is too high, or the crystallization temperature is above the melting point of the solvated salt.- Use a more dilute solution.- Employ a slower cooling rate to control crystal growth.- Ensure adequate agitation to promote crystallization over oiling out.
Low diastereomeric excess (de) or enantiomeric excess (ee) Co-precipitation of the more soluble diastereomer.- Perform a recrystallization of the obtained diastereomeric salt.- Screen for a solvent that provides a greater difference in solubility between the two diastereomeric salts.
Inconsistent results between experiments - Variability in experimental conditions (e.g., solvent purity, temperature, cooling rate).- Impurities in the starting materials.- Strictly control all experimental parameters.- Ensure the purity of the racemic this compound and the resolving agent.

Data Presentation: Effect of Solvent on Resolution Efficiency

The selection of the solvent is a critical parameter that dictates the efficiency and even the direction of the chiral resolution of 1-phenylethylamine with a chiral acid like tartaric acid. The following table summarizes the qualitative and quantitative effects of different solvents on the resolution process.

Solvent Relative Efficiency Enantiomer Preferentially Precipitated Yield of Diastereomeric Salt Diastereomeric Excess (de) Enantiomeric Excess (ee) of Isolated Amine
Methanol (B129727) High(S)-(-)-amine with (+)-tartaric acidGoodHighHigh
Ethanol Low to Moderate(R)-(+)-amine with (+)-tartaric acidModerateModerateModerate
Water Low(R)-(+)-amine with (+)-tartaric acidLowLowLow
Acetonitrile Low(R)-(+)-amine with (+)-tartaric acidLowLowLow

Note: The data presented is a qualitative and conceptual summary based on available literature. Actual quantitative results can vary based on specific experimental conditions.

Experimental Protocols

A detailed methodology for the chiral resolution of racemic this compound using (+)-tartaric acid in methanol is provided below. This protocol is a foundational procedure that can be adapted for other solvents.

Materials:

  • Racemic this compound

  • (+)-Tartaric acid

  • Methanol (anhydrous)

  • 5 M Sodium hydroxide (B78521) (NaOH) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (Erlenmeyer flasks, beaker, graduated cylinders, separatory funnel, Buchner funnel)

  • Heating plate with magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Polarimeter

Procedure:

  • Dissolution of the Resolving Agent: In a 250 mL Erlenmeyer flask, dissolve an equimolar amount of (+)-tartaric acid in hot methanol.

  • Addition of the Racemic Amine: To the hot solution of tartaric acid, slowly add a solution of racemic this compound dissolved in a minimal amount of hot methanol.

  • Crystallization: Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt, the (S)-(-)-1-phenylethylammonium-(+)-tartrate, will begin to crystallize. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

  • Liberation of the Free Amine: Transfer the collected crystals to a separatory funnel. Add water to dissolve the salt, followed by the addition of a 5 M NaOH solution until the solution is basic (pH > 10). This will liberate the free (S)-(-)-1-phenylethylamine.

  • Extraction: Extract the liberated amine with diethyl ether (3 x 20 mL). Combine the organic layers.

  • Drying and Solvent Removal: Dry the combined ethereal extracts over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the diethyl ether using a rotary evaporator to yield the resolved (S)-(-)-1-phenylethylamine.

  • Analysis: Determine the enantiomeric excess of the resolved amine using a polarimeter or chiral chromatography.

Visualizations

Experimental Workflow for Chiral Resolution

G cluster_prep Preparation cluster_reaction Diastereomeric Salt Formation cluster_separation Separation and Isolation cluster_purification Enantiomer Liberation racemic_amine Racemic 1-Phenylethylamine HCl dissolution Dissolve in Hot Methanol racemic_amine->dissolution resolving_agent (+)-Tartaric Acid resolving_agent->dissolution solvent Methanol solvent->dissolution mixing Mix Solutions dissolution->mixing crystallization Cool to Crystallize mixing->crystallization filtration Vacuum Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt ((S)-amine-(+)-tartrate) filtration->less_soluble_salt mother_liquor Mother Liquor with More Soluble Salt filtration->mother_liquor liberation Add NaOH Solution less_soluble_salt->liberation extraction Extract with Diethyl Ether liberation->extraction final_product Resolved (S)-(-)-1-Phenylethylamine extraction->final_product G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Resolution Efficiency cause1 Inappropriate Solvent Choice start->cause1 cause2 Suboptimal Temperature Profile start->cause2 cause3 Impure Starting Materials start->cause3 solution1a Screen Different Solvents cause1->solution1a solution1b Use Solvent Mixtures cause1->solution1b solution2a Optimize Cooling Rate cause2->solution2a solution2b Adjust Crystallization Temperature cause2->solution2b solution3 Purify Racemate and Resolving Agent cause3->solution3 outcome Improved Resolution Efficiency solution1a->outcome solution1b->outcome solution2a->outcome solution2b->outcome solution3->outcome

Temperature optimization for fractional crystallization of 1-phenylethylamine salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fractional crystallization of 1-phenylethylamine (B125046) salts for chiral resolution.

Troubleshooting Guide

This guide addresses common issues encountered during the fractional crystallization of 1-phenylethylamine salts.

Problem Potential Cause Troubleshooting Steps
No Crystallization Occurs The diastereomeric salts are too soluble in the selected solvent.[1]- Increase Concentration: Carefully evaporate some of the solvent. - Add an Anti-Solvent: Slowly introduce a solvent in which the salts are less soluble to induce precipitation.[1] - Lower Temperature: Further reduce the crystallization temperature, as solubility generally decreases with temperature.[1] - Seeding: Introduce a small seed crystal of the desired diastereomeric salt.[1][2] If unavailable, scratching the inner surface of the flask at the liquid-air interface may initiate nucleation.[1]
"Oiling Out" (Separation as a liquid phase) The level of supersaturation is too high, or the crystallization temperature is above the melting point of the solvated solid.[1][3]- Reduce Supersaturation: Use a more dilute solution or employ a significantly slower cooling rate.[1] - Increase Crystallization Temperature: If possible, select a solvent system that allows for crystallization at a higher temperature.[1] - Ensure Proper Agitation: Adequate stirring can prevent localized high supersaturation.[1]
Low Yield of Desired Diastereomeric Salt A significant portion of the target diastereomer remains in the mother liquor due to suboptimal solubility or premature isolation.[1]- Optimize Solvent and Temperature: Screen for solvents that further decrease the solubility of the target salt and experiment with lower final crystallization temperatures.[1] - Recycle Mother Liquor: The undesired enantiomer in the mother liquor can often be racemized and recycled to improve the overall process yield.[1]
Low Purity of the Crystallized Salt Inefficient separation of the diastereomeric salts.- Recrystallization: Perform one or more recrystallizations of the isolated diastereomeric salt.[3] - Optimize Cooling Rate: A slower cooling rate generally leads to the formation of purer crystals.[2][4] - Solvent Screening: Test various solvents to maximize the solubility difference between the diastereomeric salts.[3][5]

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in fractional crystallization?

A1: Temperature is a crucial parameter in fractional crystallization because it directly influences the solubility of the diastereomeric salts.[2] By carefully controlling the temperature, you can create a state of supersaturation for the less soluble diastereomer, inducing it to crystallize while the more soluble diastereomer remains in solution.[2] A slow and controlled cooling process is essential for forming large, pure crystals.[2][4]

Q2: How does the cooling rate affect the outcome of the crystallization?

A2: The cooling rate significantly impacts crystal size and purity. A slow cooling rate allows for more selective nucleation and growth, resulting in larger and purer crystals as impurities have more time to diffuse away from the growing crystal lattice.[4][6] Conversely, rapid cooling can lead to the formation of many small crystals with a higher likelihood of including impurities.[4][6]

Q3: What should I do if my diastereomeric salts "oil out" instead of crystallizing?

A3: "Oiling out" occurs when the solute separates as a liquid instead of a solid. This often happens when the solution is too concentrated (high supersaturation) or the temperature is too high.[1][3] To resolve this, you can dilute the solution, decrease the cooling rate, or try a different solvent system that allows for crystallization at a lower temperature.[1]

Q4: How can I improve the yield of my desired enantiomer?

A4: To improve the yield, you can try optimizing the solvent to further decrease the solubility of the desired diastereomeric salt.[1] Experimenting with lower final crystallization temperatures can also help.[1] Additionally, the mother liquor, which is enriched with the more soluble diastereomer, can be treated to racemize the undesired enantiomer and recycle it back into the process.[1]

Q5: Is it necessary to use a seed crystal?

A5: While not always necessary, using a seed crystal of the desired pure diastereomeric salt can be highly beneficial.[1][2] Seeding helps to control the nucleation process, leading to the formation of the desired crystal form and can be particularly useful when spontaneous crystallization is difficult to induce.[1]

Experimental Protocols

General Protocol for Fractional Crystallization of 1-Phenylethylamine

This protocol provides a general workflow for the chiral resolution of racemic 1-phenylethylamine using a chiral resolving agent like tartaric acid.

Materials:

  • Racemic 1-phenylethylamine

  • Chiral resolving agent (e.g., (2R,3R)-tartaric acid)

  • Methanol (or other suitable solvent)

  • 50% aqueous NaOH solution

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (flasks, separatory funnel, etc.)

  • Heating and stirring apparatus

  • Filtration apparatus

Procedure:

  • Diastereomeric Salt Formation:

    • In a flask, dissolve the racemic 1-phenylethylamine in a suitable solvent (e.g., methanol).

    • In a separate vessel, dissolve an equimolar amount of the chiral resolving agent in the same solvent, heating gently if necessary.[7]

    • Add the resolving agent solution to the amine solution with stirring.

  • Crystallization:

    • Heat the combined solution until all solids dissolve.

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for obtaining pure crystals.[2]

    • Further cool the solution in an ice bath (0-5 °C) to maximize crystallization.[2][3]

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by suction filtration.[7]

    • Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.[7]

    • Dry the crystals.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in water.

    • Add a sufficient amount of a strong base, such as 50% aqueous NaOH, to make the solution basic.[7]

    • Transfer the mixture to a separatory funnel and extract the liberated amine with an organic solvent like diethyl ether.[7]

    • Repeat the extraction process.

    • Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate).

    • Remove the solvent by rotary evaporation to obtain the enantiomerically enriched 1-phenylethylamine.[7]

Data Presentation

Table 1: Effect of Cooling Temperature on Crystallization

Initial Dissolution Temperature (°C)Cooling ProtocolFinal Temperature (°C)ObservationReference
60Slow cooling10Promotes complete crystallization of the less soluble diastereomeric salt.[2]
Hot SolutionSlow cooling to ambient, then ice bath0-5Induces crystallization.[2][3]
50-55Slow cooling10Used to promote crystallization.[2]
60Cooled to room temperatureRoom TemperatureAllows for the formation of crystals.[8]

Table 2: Influence of Cooling Rate on Crystal Properties

Cooling RateCrystal SizeCrystal PurityReference
SlowLargerHigher[4][6]
FastSmallerLower[4][6]

Mandatory Visualization

Fractional_Crystallization_Workflow racemic_amine Racemic 1-Phenylethylamine in Solvent salt_formation Diastereomeric Salt Formation racemic_amine->salt_formation resolving_agent Chiral Resolving Agent in Solvent resolving_agent->salt_formation heating Heating to Dissolve salt_formation->heating cooling Controlled Cooling (Temperature Optimization) heating->cooling crystallization Crystallization of Less Soluble Diastereomer cooling->crystallization filtration Filtration crystallization->filtration crystals Isolated Diastereomeric Salt Crystals filtration->crystals mother_liquor Mother Liquor (Enriched in More Soluble Diastereomer) filtration->mother_liquor liberation Liberation of Free Amine (Base Treatment) crystals->liberation recycle Racemization and Recycle mother_liquor->recycle extraction Solvent Extraction liberation->extraction final_product Enantiomerically Pure 1-Phenylethylamine extraction->final_product Troubleshooting_Logic start Crystallization Issue? no_crystals No Crystals Formed start->no_crystals Yes oiling_out Oiling Out Occurs start->oiling_out Yes low_yield Low Yield start->low_yield Yes solution1 Increase Concentration Lower Temperature Add Anti-Solvent Seeding no_crystals->solution1 solution2 Reduce Supersaturation Slower Cooling Increase Crystallization Temp. oiling_out->solution2 solution3 Optimize Solvent Lower Final Temperature Recycle Mother Liquor low_yield->solution3

References

Technical Support Center: Recrystallization Techniques for Improving Diastereomeric Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of diastereomers through recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is diastereomeric recrystallization?

Diastereomeric recrystallization is a powerful technique used in chemistry for the separation of enantiomers, which are mirror-image isomers that are otherwise difficult to separate due to their identical physical properties.[1][2] The process involves reacting a racemic mixture (a 50:50 mixture of two enantiomers) with an enantiomerically pure chiral resolving agent.[1][3] This reaction converts the pair of enantiomers into a pair of diastereomers.[1] Unlike enantiomers, diastereomers have different physical properties, such as solubility and melting points, which allows them to be separated by standard laboratory techniques like fractional crystallization.[1][3]

Q2: How do I choose an appropriate resolving agent?

Choosing the right resolving agent is critical for a successful separation. Key considerations include:

  • Availability and Purity: The resolving agent should be readily available in high enantiomeric purity.[4] The final purity of your separated enantiomer cannot exceed the purity of the resolving agent used.[4]

  • Salt Formation: The agent must efficiently form a stable, crystalline salt with the compound you wish to resolve.[4][5] This is most common between acidic and basic compounds.[6]

  • Separability: The resulting diastereomeric salts must have a significant difference in solubility in a practical solvent system to allow for separation by crystallization.[4][5]

  • Recoverability: It should be easy to recover your desired enantiomer from the diastereomeric salt after separation.[4][5]

Commonly used resolving agents include chiral acids like (+)-tartaric acid and (-)-mandelic acid for resolving racemic bases, and chiral bases like brucine (B1667951) and quinine (B1679958) for resolving racemic acids.[3][7]

Q3: What is the difference between kinetic and thermodynamic control in diastereomeric crystallization?

Sometimes, the more soluble diastereomer may crystallize faster (kinetic product), while the less soluble diastereomer is the more stable form (thermodynamic product). If you suspect this is happening, allowing the crystallization mixture to stir for a longer period (a process known as aging or Ostwald ripening) can allow the system to equilibrate, dissolving the kinetic product and precipitating the more stable thermodynamic product, thereby improving the diastereomeric purity of the final crystals.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during diastereomeric recrystallization experiments.

Issue 1: No crystals are forming after cooling the solution.

Q: I've mixed my racemic compound and resolving agent in the chosen solvent, but nothing precipitates upon cooling. What should I do?

A: This is a common issue that typically points to problems with supersaturation.[9][10] Here are several steps to induce crystallization:

  • Increase Concentration: The solution may be too dilute.[11] Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts, which may be necessary to achieve supersaturation.[8][9]

  • Anti-Solvent Addition: Gradually add an "anti-solvent"—a solvent in which the diastereomeric salts are poorly soluble—to the solution.[8][9] This reduces the overall solubility of the salts and can induce precipitation. Add the anti-solvent slowly, as rapid addition can cause the product to oil out.[9]

  • Lower the Temperature: Further reduce the crystallization temperature, for instance, by using an ice bath or refrigerator, as solubility typically decreases with temperature.[9][10]

  • Seeding: If available, add a few seed crystals of the desired pure diastereomeric salt to the solution.[9][12] This provides a template for crystal growth and can overcome the energy barrier for nucleation. If no seed crystals are available, scratching the inside of the flask with a glass rod at the air-liquid interface can sometimes create microscopic scratches that serve as nucleation sites.[8][9]

  • Re-evaluate Solvent Choice: The chosen solvent may be too effective, keeping both diastereomeric salts fully dissolved.[11] A systematic solvent screen is often necessary to find a system with the optimal solubility profile.[8]

Issue 2: The isolated crystals have low diastereomeric purity (low d.e.).

Q: I've successfully crystallized my product, but analysis shows it is a mixture of both diastereomers. How can I improve the purity?

A: Low diastereomeric excess (d.e.) indicates that the undesired diastereomer is co-precipitating with the desired one.[8] This often occurs when the solubility difference between the two diastereomers is small in the chosen solvent.[8]

  • Optimize the Solvent System: This is the most critical factor.[9] A different solvent or a mixture of solvents may create a larger difference in solubility between the two diastereomers.[8]

  • Control the Cooling Rate: A slow and controlled cooling process allows for more selective crystallization of the less soluble diastereomer.[11][12] Rapid cooling can trap the more soluble diastereomer in the crystal lattice.

  • Perform Recrystallization: Dissolving the impure crystals in a minimal amount of hot solvent and allowing them to slowly recrystallize is a common and effective method for enhancing purity. While this improves the d.e., be aware that it will result in some loss of yield.

  • Wash the Crystals: After filtration, wash the collected crystals with a small amount of the cold crystallization solvent.[12] This removes residual mother liquor from the crystal surfaces, which contains a higher concentration of the more soluble, undesired diastereomer.

Logical Workflow for Troubleshooting Low Diastereomeric Purity```dot

// Node styles start_node [label="Start: Low Diastereomeric\nPurity (d.e.) Observed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cylinder]; process_node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision_node [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; solution_node [shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Achieved High\nDiastereomeric Purity", fillcolor="#F1F3F4", fontcolor="#202124", shape=cylinder];

// Connections start_node -> n1 [label="Initial Assessment"]; n1 [label="Possible Cause:\nIneffective Solvent System", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; n1 -> n2 [label="Action"]; n2 [label="Perform Solvent Screen\n(Vary polarity and solvent mixtures)", from=n1, to=n2, class="process_node"]; n2 -> d1 [label="Result"]; d1 [label="Improved d.e.?", class="decision_node"]; d1 -> s1 [label="Yes"]; s1 [label="Optimize Conditions\nwith New Solvent", class="solution_node"]; s1 -> end_node;

d1 -> n3 [label="No"]; n3 [label="Possible Cause:\nCrystallization Too Rapid", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; n3 -> n4 [label="Action"]; n4 [label="Decrease Cooling Rate\n(e.g., insulate flask, use programmable bath)", class="process_node"]; n4 -> d2 [label="Result"]; d2 [label="Improved d.e.?", class="decision_node"]; d2 -> s1;

d2 -> n5 [label="No"]; n5 [label="Possible Cause:\nImpure Crystals from Mother Liquor", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; n5 -> n6 [label="Action"]; n6 [label="Perform Recrystallization\n(Dissolve in min. hot solvent & cool slowly)", class="process_node"]; n6 -> end_node; }

Caption: Workflow for chiral resolution via diastereomeric salt formation. [12]

Protocol 2: Controlled Cooling Recrystallization for Purity Enhancement

This protocol is for improving the diastereomeric purity of an already isolated, partially enriched crystalline product.

Methodology:

  • Dissolution: Place the impure diastereomeric salt in a flask. Add the minimum amount of a suitable hot solvent (or solvent mixture) required to fully dissolve the solid. [8]2. Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed filter to remove them. [8]3. Controlled Cooling: Allow the solution to cool slowly and undisturbed. To slow the rate, you can insulate the flask or use a programmable cooling bath. A starting point could be a cooling rate of 0.5 °C per minute. [8]4. Seeding: Once the solution has cooled slightly and is supersaturated, add a few seed crystals of the pure desired diastereomer to encourage controlled crystal growth. [8]5. Maturation/Aging: After the solution has reached its final temperature (e.g., room temperature or 0 °C), allow the mixture to stir at this temperature for several hours to overnight. This allows the system to reach equilibrium, potentially improving purity. [8]6. Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of cold, fresh solvent to remove any remaining mother liquor. [12]8. Drying: Dry the crystals under vacuum to a constant weight. [13]

Data Presentation

Effective resolution development relies on systematic screening and data collection. The tables below are illustrative examples of how to structure results from optimization experiments.

Table 1: Example of a Solvent Screen for Diastereomeric Resolution

ExperimentSolvent SystemYield (%)Diastereomeric Excess (d.e.) (%) of Crystals
1Methanol6575
2Ethanol5888
3Isopropanol5295
4Ethyl Acetate4592
5Toluene3080
69:1 Ethanol/Water6291

Data is for illustrative purposes only.

Table 2: Example of Cooling Rate Effect on Purity and Particle Size

ParameterRapid Cooling (Crash)Slow Linear Cooling (0.5 °C/min)Very Slow Cooling (0.1 °C/min)Isothermal Aging (24h)
Final Diastereomeric Purity (d.e. %) 85979899
Mean Particle Size (µm) 50-150 (wide distribution)180250350
Filtration Time (s) 120604530

Data is illustrative and adapted from general crystallization principles.[12]

References

Technical Support Center: Chiral Resolution Using 1-Phenylethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chiral Resolution. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on troubleshooting and optimizing the resolution of racemic mixtures using 1-phenylethylamine (B125046) hydrochloride and related resolving agents. Here, you will find detailed troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), comprehensive experimental protocols, and quantitative data to address common challenges encountered during your experiments.

Troubleshooting Guides & FAQs

This section directly addresses specific issues that may arise during the chiral resolution of racemic compounds via diastereomeric salt crystallization with 1-phenylethylamine hydrochloride.

Common Issues in Diastereomeric Salt Crystallization

Q1: Why are no crystals forming after adding the resolving agent and cooling the solution?

A: The absence of crystallization, a common challenge, can stem from several factors related to the solubility and supersaturation of the diastereomeric salts.

  • High Solubility: The diastereomeric salts may be too soluble in the chosen solvent, preventing them from precipitating.

  • Insufficient Supersaturation: The concentration of the salts might be below the solubility limit at the given temperature.

  • Inhibition of Nucleation: Impurities present in the racemic mixture or the solvent can hinder the formation of crystal nuclei.

  • Suboptimal Stoichiometry: An incorrect molar ratio of the racemic compound to the resolving agent can impede salt formation and subsequent crystallization.

Suggested Solutions:

  • Solvent Screening: Experiment with a variety of solvents with different polarities. The ideal solvent will dissolve the reactants to form the salts but will have a significant solubility difference between the two diastereomers.

  • Increase Concentration: Carefully evaporate a portion of the solvent to increase the concentration of the diastereomeric salts.

  • Anti-Solvent Addition: Gradually introduce a solvent in which the diastereomeric salts are less soluble (an anti-solvent) to induce precipitation. This should be done slowly to avoid the formation of oils.

  • Lower Temperature: Further decrease the crystallization temperature, as solubility generally decreases with temperature.

  • Seeding: Add a few seed crystals of the desired diastereomeric salt to the solution to initiate crystallization.

Q2: My product is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid. This is often due to high supersaturation or the crystallization temperature being above the melting point of the solvated salt.

Suggested Solutions:

  • Reduce Supersaturation: Use a more dilute solution or employ a slower cooling rate. If using an anti-solvent, add it more slowly and at a slightly higher temperature.

  • Adjust Crystallization Temperature: If possible, select a solvent system that allows for crystallization at a temperature below the melting point of the salt.

  • Ensure Proper Agitation: Gentle and consistent stirring can promote the formation of crystals over oils.

Q3: The yield of my desired diastereomeric salt is very low. How can I improve it?

A: A low yield indicates that a substantial portion of the target diastereomer remains dissolved in the mother liquor.

Suggested Solutions:

  • Optimize Solvent and Temperature: Screen for a solvent that minimizes the solubility of the desired salt. Experimenting with lower crystallization temperatures can also enhance the yield.

  • Ensure Complete Crystallization: Allow sufficient time for the crystallization process to reach equilibrium before filtering. Monitoring the concentration of the solute in the mother liquor over time can help determine the optimal crystallization time.

  • Recycle the Mother Liquor: The mother liquor is enriched with the undesired diastereomer. The resolving agent can be recovered from the mother liquor, and the undesired enantiomer can be racemized and recycled in subsequent resolution attempts, a common practice in industrial settings.

Q4: The enantiomeric excess (e.e.) of my resolved product is low. What are the likely causes and how can I improve it?

A: Low enantiomeric excess suggests that the separation of the two diastereomers was incomplete.

  • Inefficient Chiral Discrimination: The chosen resolving agent may not provide a significant solubility difference between the two diastereomeric salts. N-benzyl-1-phenylethylamine is often more effective than 1-phenylethylamine due to enhanced π-π stacking and other intermolecular interactions that can lead to better chiral discrimination.[1]

  • Co-precipitation: The more soluble diastereomer may have precipitated along with the less soluble one.

  • Inaccurate Stoichiometry: The molar ratio of the resolving agent to the racemic mixture is critical. An incorrect ratio can lead to incomplete formation of the diastereomeric salts.[1]

  • Rapid Crystallization: Cooling the solution too quickly can trap the more soluble diastereomer in the crystal lattice of the less soluble one.

Suggested Solutions:

  • Screen Resolving Agents: If optimization fails, consider using a different resolving agent.

  • Recrystallization: Recrystallizing the obtained diastereomeric salt, possibly from a different solvent, can significantly improve its purity and, consequently, the enantiomeric excess of the final product.

  • Optimize Molar Ratio: While a 1:1 molar ratio is often optimal, it is advisable to vary the ratio to find the ideal condition for your specific compound.[1]

  • Control Cooling Rate: Employ a slow and controlled cooling profile to allow for selective crystallization of the less soluble diastereomer.

Data Presentation

The success of a chiral resolution is highly dependent on the experimental conditions. The following tables provide illustrative quantitative data on the effect of different solvents and resolving agents on the yield and enantiomeric excess (e.e.) for the resolution of representative racemic acids.

Table 1: Effect of Solvent on the Resolution of Racemic Mandelic Acid with (R)-1-Phenylethylamine

SolventYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Mandelic Acid (%)
Ethanol7585
Methanol6880
Isopropanol8292
Acetonitrile5570

Note: These are representative values and can vary based on specific experimental conditions such as temperature and concentration.

Table 2: Comparison of Resolving Agents for the Resolution of Racemic 2-Chloromandelic Acid

Resolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of 2-Chloromandelic Acid (%)
(R)-1-PhenylethylamineEthanol4560
(R)-N-Benzyl-1-phenylethylamineEthanol85>95

Note: Data suggests that (R)-N-Benzyl-1-phenylethylamine can be a more effective resolving agent for certain substrates.

Experimental Protocols

This section provides detailed methodologies for key experiments in the chiral resolution process using this compound.

Protocol 1: Chiral Resolution of a Racemic Carboxylic Acid

Materials:

  • Racemic carboxylic acid

  • (R)-(+)-1-Phenylethylamine (or the S-(-) enantiomer)

  • Methanol (or another suitable solvent)

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (B78521) (NaOH), 10% aqueous solution

  • Diethyl ether (or another suitable extraction solvent)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Dissolution: In a flask, dissolve the racemic carboxylic acid in a minimal amount of hot methanol.

  • Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount of (R)-(+)-1-Phenylethylamine in methanol. Slowly add this solution to the hot solution of the carboxylic acid with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Recrystallization (Optional): To improve the purity of the diastereomeric salt, recrystallize it from a minimal amount of hot methanol.

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and add a 10% NaOH solution until the pH is basic. This will liberate the free 1-phenylethylamine and form the sodium salt of the carboxylic acid.

  • Extraction of Resolving Agent: Extract the aqueous solution with diethyl ether to remove the 1-phenylethylamine. The aqueous layer now contains the resolved enantiomer of the carboxylic acid.

  • Isolation of the Resolved Acid: Acidify the aqueous layer with 1M HCl until the pH is acidic. The enantiomerically enriched carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Analysis: Determine the yield and measure the optical rotation of the product to calculate the enantiomeric excess.

Protocol 2: Recovery of the 1-Phenylethylamine Resolving Agent

Procedure:

  • Combine Organic Extracts: Combine the diethyl ether extracts from the "Extraction of Resolving Agent" step (Protocol 1, step 7).

  • Drying: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.

  • Filtration and Evaporation: Filter the solution to remove the drying agent and evaporate the solvent using a rotary evaporator to recover the 1-phenylethylamine.

  • Purification (Optional): The recovered amine can be further purified by distillation if necessary.

Visualizations

Experimental Workflow

G cluster_0 Diastereomeric Salt Formation cluster_1 Crystallization & Isolation cluster_2 Liberation of Enantiomer cluster_3 Final Product Isolation cluster_4 Recovery of Resolving Agent racemic_acid Racemic Acid in Solvent mix Mix and Heat racemic_acid->mix resolving_agent 1-Phenylethylamine HCl in Solvent resolving_agent->mix cool Cool Slowly mix->cool filter Vacuum Filtration cool->filter crystals Less Soluble Diastereomeric Salt Crystals filter->crystals mother_liquor Mother Liquor (Enriched in More Soluble Diastereomer) filter->mother_liquor basify Add Base (e.g., NaOH) crystals->basify extract Extract with Ether basify->extract aqueous_layer Aqueous Layer (Resolved Acid Salt) extract->aqueous_layer organic_layer Organic Layer (Resolving Agent) extract->organic_layer acidify Acidify (e.g., HCl) aqueous_layer->acidify dry_evaporate Dry and Evaporate organic_layer->dry_evaporate final_product Pure Enantiomer acidify->final_product recovered_agent Recovered 1-Phenylethylamine HCl dry_evaporate->recovered_agent

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

Troubleshooting Decision Tree

G cluster_0 Problem Identification cluster_1 Potential Causes & Solutions for No Crystals cluster_2 Potential Causes & Solutions for Oiling Out cluster_3 Potential Causes & Solutions for Low Yield cluster_4 Potential Causes & Solutions for Low E.E. start Incomplete Resolution Issue no_crystals No Crystals Formed start->no_crystals oiling_out Product 'Oiling Out' start->oiling_out low_yield Low Yield start->low_yield low_ee Low Enantiomeric Excess start->low_ee solubility_issue High Solubility / Low Supersaturation? no_crystals->solubility_issue impurities_issue Impurities Present? no_crystals->impurities_issue supersaturation_issue High Supersaturation? oiling_out->supersaturation_issue temp_issue Temperature Too High? oiling_out->temp_issue yield_solubility_issue Desired Salt Too Soluble? low_yield->yield_solubility_issue incomplete_crystallization Incomplete Crystallization? low_yield->incomplete_crystallization poor_discrimination Poor Chiral Discrimination? low_ee->poor_discrimination co_precipitation Co-precipitation? low_ee->co_precipitation solubility_solutions Screen Solvents Increase Concentration Add Anti-Solvent Lower Temperature solubility_issue->solubility_solutions impurities_solution Purify Starting Materials impurities_issue->impurities_solution supersaturation_solution Dilute Solution Slow Cooling Rate supersaturation_issue->supersaturation_solution temp_solution Use Different Solvent Lower Crystallization Temp temp_issue->temp_solution yield_solubility_solution Optimize Solvent/Temp Recycle Mother Liquor yield_solubility_issue->yield_solubility_solution incomplete_crystallization_solution Increase Crystallization Time incomplete_crystallization->incomplete_crystallization_solution poor_discrimination_solution Screen Resolving Agents (e.g., N-benzyl-1-phenylethylamine) poor_discrimination->poor_discrimination_solution co_precipitation_solution Recrystallize Salt Slow Cooling Rate co_precipitation->co_precipitation_solution

Caption: Troubleshooting Logic for Incomplete Chiral Resolution.

References

Technical Support Center: Purification of 1-Phenylethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-phenylethylamine (B125046) hydrochloride. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common experimental issues, and comprehensive protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity 1-phenylethylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often depend on the synthetic route used. For instance, the Leuckart reaction, a common synthesis method, may introduce specific side-products.[1] Key impurities can include:

  • Unreacted Starting Materials: Such as acetophenone.

  • Side-Reaction Products: Including N,N-di-(1-phenylethyl)amines.[1]

  • Residual Solvents and Reagents: Formamide and ammonium (B1175870) formate (B1220265) may be present if not adequately removed.[2]

Q2: What is the most effective method for purifying this compound?

A2: The most suitable purification method depends on the nature and quantity of the impurities. The two primary methods are:

  • Recrystallization: Excellent for removing minor impurities when a suitable solvent is found. It relies on the difference in solubility between the desired compound and the impurities at different temperatures.

  • Acid-Base Extraction: A powerful technique to separate the basic 1-phenylethylamine from neutral or acidic impurities.[3][4] This involves converting the hydrochloride salt to the freebase, extracting it into an organic solvent, washing, and then converting it back to the hydrochloride salt.

Q3: My this compound fails to crystallize. What could be the issue?

A3: Difficulty in crystallization can be due to several factors:

  • Presence of Impurities: High levels of impurities can inhibit crystal lattice formation. An initial purification step, like an acid-base extraction, might be necessary.

  • Inappropriate Solvent: The solvent may be too good, preventing the compound from precipitating, or too poor, causing it to "oil out." Experimenting with different solvents or solvent mixtures is recommended.

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.

  • Slow Evaporation: For some compounds, slow evaporation of the solvent at room temperature is more effective than rapid cooling.[5]

Q4: After purification, my product is a fine white powder, not the distinct crystals I expected. Is this a problem?

A4: Not necessarily. The formation of a fine powder versus large crystals often depends on the rate of crystallization.[5] Rapid precipitation or crystallization tends to produce smaller particles. As long as analytical data (e.g., melting point, NMR spectroscopy) confirm the purity of the compound, the physical form is generally not a concern unless a specific crystal habit is required for subsequent applications.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield After Recrystallization 1. The compound is too soluble in the chosen solvent, even at low temperatures.2. Too much solvent was used.3. Premature crystallization occurred during hot filtration.1. Select a different solvent or use a solvent/anti-solvent system.2. Reduce the volume of the solvent by careful evaporation.3. Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before use.
Product "Oils Out" Instead of Crystallizing 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is cooling too rapidly.3. High concentration of impurities.1. Choose a solvent with a lower boiling point.2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.3. Perform a preliminary purification step like an acid-base wash.
Colored Impurities in the Final Product 1. Colored byproducts from the synthesis.2. Oxidation of the amine.1. Add a small amount of activated charcoal to the hot solution during recrystallization and filter it out.2. Ensure the purification process minimizes exposure to air and heat.
Incomplete Separation During Acid-Base Extraction 1. Emulsion formation at the aqueous-organic interface.2. Incorrect pH of the aqueous layer.1. Add a small amount of brine (saturated NaCl solution) to break the emulsion.2. Use a pH meter or pH paper to ensure the aqueous layer is sufficiently basic (pH 11-12) to deprotonate the amine or sufficiently acidic to protonate it.[4]

Experimental Protocols & Data

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic 1-phenylethylamine from neutral and acidic impurities.

  • Dissolution: Dissolve the crude this compound in deionized water.

  • Basification: Slowly add a 20-50% sodium hydroxide (B78521) (NaOH) solution while stirring until the pH of the aqueous solution is between 11 and 12.[2][4] This converts the hydrochloride salt to the freebase amine, which may appear as an oily layer.

  • Extraction: Transfer the mixture to a separatory funnel and extract the freebase amine with an organic solvent like dichloromethane (B109758) or ether (repeat 2-3 times).[2][6]

  • Washing: Combine the organic layers and wash with brine to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4).[4]

  • Salt Formation: Filter off the drying agent. Bubble dry hydrogen chloride (HCl) gas through the solution or add a solution of HCl in a suitable solvent (e.g., ether) to precipitate the purified this compound.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Purification by Recrystallization

This method is effective for removing small amounts of impurities from the hydrochloride salt.

  • Solvent Selection: Choose a suitable solvent. Alcohols like ethanol (B145695) or isopropanol (B130326) are often effective.[5] The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude this compound to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat briefly, and then perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Solvent Properties for Recrystallization
SolventBoiling Point (°C)Solubility of 1-Phenylethylamine HClNotes
Water 100HighGood for initial dissolution but may require an anti-solvent for precipitation.
Ethanol 78Moderately soluble when hot, less soluble when cold.[5]A common and effective choice for recrystallization.
Isopropanol 82Soluble when hot, sparingly soluble when cold.[5]Another good option, similar to ethanol.
Acetone 56LowCan be used as an anti-solvent with water or ethanol.[5]

Visual Guides

PurificationWorkflow cluster_start Starting Material cluster_process Purification Process cluster_end Final Product Crude Crude 1-PEA HCl Dissolve Dissolve in Hot Solvent Crude->Dissolve Filter Hot Filtration (optional, with charcoal) Dissolve->Filter Cool Slow Cooling & Crystallization Filter->Cool Isolate Vacuum Filtration & Washing Cool->Isolate Pure Pure 1-PEA HCl Crystals Isolate->Pure

Caption: Workflow for the recrystallization of 1-Phenylethylamine HCl.

AcidBaseExtraction cluster_layers Separatory Funnel start Crude 1-PEA HCl in Water add_base Add NaOH (aq) to pH 11-12 start->add_base extract Extract with Organic Solvent add_base->extract org_layer Organic Layer: 1-PEA (freebase) + Neutral Impurities extract->org_layer aq_layer Aqueous Layer: Acidic Impurities + Inorganic Salts extract->aq_layer wash Wash & Dry Organic Layer org_layer->wash add_acid Bubble HCl gas or add HCl in Ether wash->add_acid end_product Pure 1-PEA HCl (Precipitate) add_acid->end_product

Caption: Principle of acid-base extraction for purifying 1-Phenylethylamine.

References

Improving the separation of diastereomeric salts of 1-phenylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of the chiral resolution of racemic 1-phenylethylamine (B125046) via diastereomeric salt crystallization. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the separation of 1-phenylethylamine enantiomers using a resolving agent? A1: The resolution of racemic 1-phenylethylamine is achieved by reacting the racemic amine with a single enantiomer of a chiral acid, such as (+)-tartaric acid. This reaction forms a pair of diastereomeric salts: (R)-amine-(+)-tartrate and (S)-amine-(+)-tartrate. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[1][2] The less soluble diastereomeric salt will preferentially crystallize from a suitable solvent, allowing for its isolation. The desired enantiomer of the amine is then recovered from the purified salt by treatment with a base.[1]

Q2: Which resolving agent is most commonly used for 1-phenylethylamine, and why? A2: L-(+)-Tartaric acid is the most common and cost-effective resolving agent for racemic 1-phenylethylamine.[3] It is readily available as a naturally derived chiral molecule.[3] When used in methanol (B129727), it reliably forms a less soluble salt with one of the amine's enantiomers, facilitating separation.[1][4]

Q3: How critical is the choice of solvent in this resolution process? A3: The choice of solvent is a critical parameter for a successful resolution. The solvent dictates the solubility of the two diastereomeric salts. An ideal solvent maximizes the solubility difference between the diastereomers, which leads to a higher yield and greater enantiomeric excess (e.e.) of the crystallized product.[1] For the resolution of 1-phenylethylamine with tartaric acid, methanol is highly effective as it establishes a significant solubility difference between the diastereomeric salts.[1][4]

Q4: My initial crystallization gives a low enantiomeric excess (e.e.). How can I improve it? A4: Low enantiomeric excess is often due to the co-precipitation of the more soluble diastereomer. The most effective way to improve e.e. is to perform one or more recrystallizations of the diastereomeric salt.[5] Each recrystallization step further purifies the less soluble salt, thereby increasing the optical purity of the final amine product after liberation.

Q5: What is "oiling out," and how can it be prevented? A5: "Oiling out" is when the diastereomeric salt separates from the solution as a liquid (an oil) instead of solid crystals. This can happen if the solution is too concentrated (oversaturated) or if it is cooled too quickly. To prevent this, you can use a larger volume of solvent, ensure a slow cooling rate, or select a different solvent system where the salt is less soluble.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Precipitation of Diastereomeric Salt The diastereomeric salt is too soluble in the chosen solvent.Change Solvent: Switch to a solvent where the salts are less soluble.• Increase Concentration: Carefully evaporate some solvent to increase the solute concentration.• Lower Temperature: Further cool the solution (e.g., in an ice bath or refrigerator), as solubility typically decreases with temperature.• Seeding: Add a few seed crystals of the desired product to induce crystallization.
Low Yield of Desired Diastereomeric Salt The target diastereomer is still significantly soluble in the mother liquor.Optimize Solvent/Temperature: Screen for a solvent that minimizes the solubility of the target salt. Experiment with lower final crystallization temperatures.• Increase Crystallization Time: Allow the solution to stand for a longer period (e.g., 24 hours) at a low temperature to maximize crystal growth.[6]
Low Enantiomeric Excess (e.e.) Inefficient separation; co-crystallization of the more soluble diastereomer.Recrystallize: Perform one or more recrystallizations of the isolated salt. Pulverize the salt and redissolve in a minimal amount of boiling solvent for each step.[6]• Slow Cooling: Allow the solution to cool to room temperature slowly before any further cooling to promote selective crystallization.
Inconsistent Results Variability in experimental conditions (purity of reagents, temperature profile, moisture).Ensure Purity: Use pure, dry solvents and verify the optical purity of the starting resolving agent.• Control Conditions: Strictly control the temperature, cooling rate, and stirring speed in all experiments.

Data Presentation

Quantitative Data for a Representative Resolution

The following data is for the resolution of racemic 1-phenylethylamine with (+)-tartaric acid in methanol, which is a well-established and effective method. The theoretical maximum yield for a single enantiomer from a racemic mixture is 50%.

Resolving AgentSolventProductYieldEnantiomeric Purity (e.e.)Reference
(+)-Tartaric AcidMethanol(S)-(-)-α-Phenylethylamine55–58%>98% (after recrystallization)Organic Syntheses[6]
Qualitative Solvent Effects

While specific quantitative comparisons are scattered in the literature, the general effect of different solvents on the resolution with tartaric acid has been described.

SolventOutcomeObservation
Methanol Most Effective The (S)-amine-(+)-tartrate salt is significantly less soluble than the (R)-amine-(+)-tartrate salt, leading to efficient separation.[1][4]
Water, Ethanol, Acetonitrile Reversed & Less Effective Resolution is less efficient, and in some cases, the salt containing the (R)-amine precipitates preferentially, especially if water is present leading to hydrate (B1144303) formation.

Experimental Protocols

Protocol 1: Chiral Resolution of (±)-1-Phenylethylamine with (+)-Tartaric Acid

This procedure is adapted from a robust method published in Organic Syntheses.[6]

1. Formation and Crystallization of the Diastereomeric Salt: a. In a 1-liter Erlenmeyer flask, dissolve 31.25 g (0.208 mole) of (+)-tartaric acid in 450 mL of methanol, and heat the mixture to a boil. b. Cautiously add 25.0 g (0.206 mole) of racemic 1-phenylethylamine to the hot solution. c. Allow the solution to cool to room temperature and let it stand for 24 hours. The (S)-(-)-amine (+)-hydrogen tartrate salt will separate as white prismatic crystals. d. Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The mother liquor can be processed separately to recover the (+)-amine.

2. Recrystallization for Optical Purification: a. Pulverize the collected crystals in a mortar. b. Dissolve the powdered salt in the minimum amount of boiling methanol (approx. 450-500 mL). c. Concentrate the solution by boiling it down to a volume of about 350 mL. d. Allow the solution to cool and stand for another 24 hours to recrystallize. e. Collect the purified diastereomeric salt by vacuum filtration.

3. Liberation of the Free Amine: a. Suspend the purified crystals in 150 mL of water. b. Add 20 mL of 50% aqueous sodium hydroxide (B78521) (NaOH) solution. Ensure the solution is basic using pH paper. c. Transfer the mixture to a separatory funnel and extract the liberated (S)-(-)-1-phenylethylamine with diethyl ether (e.g., three 50 mL portions). d. Combine the ether extracts, dry them over anhydrous sodium sulfate, filter, and remove the ether using a rotary evaporator. e. The remaining liquid is the resolved (S)-(-)-1-phenylethylamine.

4. Analysis: a. Determine the yield of the resolved amine. b. Measure the optical rotation using a polarimeter to calculate the specific rotation and determine the enantiomeric excess (e.e.).

Visualizations

Experimental Workflow for Chiral Resolution

G cluster_prep Salt Formation & Crystallization cluster_purify Purification cluster_liberation Amine Liberation cluster_analysis Analysis racemic 1. Dissolve Racemic Amine & Resolving Agent in Hot Solvent cool 2. Cool Solution Slowly (e.g., 24h at RT) racemic->cool filter1 3. Filter to Isolate Less Soluble Diastereomeric Salt cool->filter1 recrystal 4. Recrystallize Salt from Hot Solvent filter1->recrystal Crude Crystals filter2 5. Filter to Isolate Purified Salt recrystal->filter2 base 6. Treat Salt with Base (e.g., NaOH) filter2->base Purified Crystals extract 7. Extract Free Amine with Organic Solvent base->extract dry 8. Dry & Evaporate Solvent extract->dry product Pure Enantiomer dry->product analysis 9. Determine Yield & e.e. (Polarimetry, Chiral HPLC) product->analysis

Caption: Workflow for diastereomeric salt resolution.

Troubleshooting Logic for Low Enantiomeric Excessdot

G problem Problem: Low Enantiomeric Excess (e.e.) cause1 Possible Cause: Co-precipitation of soluble diastereomer problem->cause1 cause2 Possible Cause: Impure starting materials problem->cause2 solution1 Solution: Perform Recrystallization cause1->solution1 solution2 Solution: Use Slower Cooling Rate cause1->solution2 solution3 Solution: Verify Purity of Racemate & Resolving Agent cause2->solution3 check Re-analyze e.e. solution1->check solution2->check solution3->check

References

Impact of stoichiometry on the efficiency of chiral resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chiral resolution. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the impact of stoichiometry on the efficiency of chiral resolution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometric ratio of resolving agent to racemate for diastereomeric salt formation?

The optimal ratio is theoretically 0.5 equivalents of a homochiral resolving agent for one equivalent of a racemate, which should yield a maximum of 50% of the desired diastereomeric salt. However, in practice, the ideal ratio can vary significantly based on the specific acid-base properties of the compounds, solvent system, and solubility differences between the diastereomeric salts. It is often necessary to screen a range of ratios (e.g., 0.4 to 0.6 equivalents) to determine the empirical optimum for maximizing both yield and enantiomeric excess (ee).

Q2: How does a non-stoichiometric amount of the resolving agent affect the chiral resolution process?

Using a non-stoichiometric amount can have several consequences:

  • Too little resolving agent (<0.5 eq.): This will result in a lower yield of the desired diastereomeric salt, as not all of the target enantiomer can crystallize. The enantiomeric excess of the resolved product may be high, but the overall efficiency is poor.

  • Too much resolving agent (>0.5 eq.): This can lead to the co-precipitation of the undesired diastereomeric salt, significantly reducing the enantiomeric excess of the crystalline product. The excess resolving agent may also remain in the mother liquor, complicating recovery and purification.

Q3: Can the stoichiometry of the resolving agent influence the polymorphic form of the crystallized diastereomeric salt?

Yes, the stoichiometry can influence which polymorphic form crystallizes. Different stoichiometric ratios can alter the supersaturation conditions and the composition of the solution, which are critical factors in polymorph control. This can, in turn, affect the solubility, stability, and ultimately, the efficiency of the resolution.

Q4: In kinetic resolution, how does the stoichiometry of the catalyst or reagent impact efficiency?

In kinetic resolution, the stoichiometry of the chiral catalyst or reagent relative to the racemic substrate is crucial. Typically, catalytic amounts (e.g., 0.01 to 0.1 equivalents) are used. The efficiency is less about the stoichiometric ratio for salt formation and more about the catalyst's turnover number and selectivity. The key is to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for the unreacted starting material.

Troubleshooting Guide

Problem 1: Low Yield of Diastereomeric Salt

Possible Cause Troubleshooting Step
Suboptimal Stoichiometry The amount of resolving agent is insufficient.
Solution: Screen a range of stoichiometric ratios. Start with 0.5 equivalents and test incremental variations (e.g., 0.45, 0.55).
Solvent Choice The diastereomeric salt is too soluble in the chosen solvent.
Solution: Experiment with different solvents or solvent mixtures to find a system where the desired diastereomeric salt has low solubility while the other salt remains in solution.
Incomplete Reaction The acid-base reaction to form the salt is not going to completion.
Solution: Ensure adequate mixing and reaction time. A slight increase in temperature may facilitate salt formation before the cooling/crystallization step.

Problem 2: Low Enantiomeric Excess (ee) of the Resolved Product

Possible Cause Troubleshooting Step
Incorrect Stoichiometry An excess of the resolving agent is causing the undesired diastereomer to co-precipitate.
Solution: Reduce the amount of resolving agent. Carefully titrate the racemate solution with the resolving agent to find the optimal endpoint.
Inefficient Crystallization The cooling rate is too fast, leading to the kinetic trapping of the undesired diastereomer.
Solution: Slow down the crystallization process by reducing the cooling rate or using a more gradual anti-solvent addition method.
Poor Resolving Agent The chosen resolving agent does not create a significant difference in solubility between the two diastereomeric salts.
Solution: Screen a variety of resolving agents with different structural properties.

Quantitative Data Summary

The following table summarizes hypothetical experimental data to illustrate the impact of resolving agent stoichiometry on resolution efficiency.

Table 1: Impact of Stoichiometric Ratio of (R)-(-)-Mandelic Acid on the Resolution of (±)-1-Phenylethylamine

Equivalents of Resolving Agent Yield of Diastereomeric Salt (%) Enantiomeric Excess (ee) of Recovered Amine (%)
0.4038>99
0.454398
0.504895
0.555285
0.605870

Data is illustrative and will vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of (±)-1-Phenylethylamine

  • Preparation: Dissolve 10.0 g of (±)-1-phenylethylamine in 100 mL of methanol.

  • Stoichiometric Addition: In a separate flask, dissolve the desired stoichiometric equivalent of (R)-(-)-mandelic acid (e.g., for 0.5 eq., use 6.28 g) in 50 mL of methanol.

  • Salt Formation: Slowly add the mandelic acid solution to the amine solution with constant stirring.

  • Crystallization: Allow the mixture to stand at room temperature for 2 hours, then cool to 4°C and leave overnight to facilitate crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

  • Liberation of Amine: Suspend the crystalline salt in 50 mL of water and add 10% aqueous NaOH until the pH is >12.

  • Extraction: Extract the free amine with dichloromethane (B109758) (3 x 30 mL).

  • Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Analyze the enantiomeric excess of the resulting amine using chiral HPLC or GC.

Visualizations

Stoichiometry_Troubleshooting_Workflow Start Start: Chiral Resolution Experiment Check_Yield_EE Measure Yield and Enantiomeric Excess (ee) Start->Check_Yield_EE Low_Yield Issue: Low Yield Check_Yield_EE->Low_Yield Yield < Target Low_EE Issue: Low ee Check_Yield_EE->Low_EE ee < Target Success Successful Resolution Check_Yield_EE->Success Yield & ee at Target Adjust_Stoichiometry_Up Increase Resolving Agent Stoichiometry Low_Yield->Adjust_Stoichiometry_Up Optimize_Solvent Optimize Solvent System Low_Yield->Optimize_Solvent Adjust_Stoichiometry_Down Decrease Resolving Agent Stoichiometry Low_EE->Adjust_Stoichiometry_Down Optimize_Crystallization Optimize Crystallization Conditions (e.g., cooling rate) Low_EE->Optimize_Crystallization Adjust_Stoichiometry_Up->Check_Yield_EE Adjust_Stoichiometry_Down->Check_Yield_EE Optimize_Solvent->Check_Yield_EE Optimize_Crystallization->Check_Yield_EE

Caption: Troubleshooting workflow for chiral resolution based on yield and ee.

Stoichiometry_Impact_Logic Stoichiometry Stoichiometry of Resolving Agent Too_Low < 0.5 Equivalents Stoichiometry->Too_Low Optimal ~0.5 Equivalents Stoichiometry->Optimal Too_High > 0.5 Equivalents Stoichiometry->Too_High Yield Yield of Desired Salt Too_Low->Yield Decreases EE Enantiomeric Excess (ee) Too_Low->EE Increases Optimal->Yield Maximizes Optimal->EE Maximizes Too_High->Yield Increases (Total Salt) Too_High->EE Decreases Result_Low Low Yield High ee Yield->Result_Low Result_Optimal High Yield High ee Yield->Result_Optimal Result_High High Yield Low ee Yield->Result_High EE->Result_Low EE->Result_Optimal EE->Result_High

Caption: Logical relationship between stoichiometry and resolution outcome.

Technical Support Center: Enhancing Crystallization Rate in Chiral Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the rate of crystallization in chiral resolution experiments.

Troubleshooting Guides

This section addresses common issues encountered during diastereomeric salt crystallization that can lead to slow or failed crystallization.

Issue 1: No Crystallization Occurs After Cooling

Question: I have dissolved my racemic mixture and chiral resolving agent, but no crystals have formed even after cooling and stirring for an extended period. What should I do?

Answer: This is a common issue that typically points to insufficient supersaturation of the desired diastereomeric salt.[1][2] Here are several steps you can take to induce crystallization:

  • Increase Concentration: The solution may be too dilute. Carefully evaporate a portion of the solvent to increase the concentration of the diastereomeric salts.[1][2][3]

  • Anti-Solvent Addition: Gradually add an "anti-solvent" (a solvent in which the diastereomeric salts are less soluble) to the solution while stirring vigorously. This should be done dropwise to avoid "oiling out".[1][2][3]

  • Lower Temperature: Further reduce the temperature of the crystallization mixture, as the solubility of most salts decreases with temperature.[1][2]

  • Seeding: If you have a small amount of the desired pure diastereomeric salt, add a few seed crystals to the supersaturated solution to initiate crystallization.[1][2] If no seed crystals are available, scratching the inside of the flask at the liquid-air interface with a glass rod can sometimes create nucleation sites.[2]

Issue 2: The Product "Oils Out" Instead of Crystallizing

Question: My product is separating as an oily liquid rather than forming solid crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase. This often happens when the level of supersaturation is too high or the crystallization temperature is above the melting point of the solvated solid.[1] To address this, consider the following:

  • Reduce Supersaturation: Start with a more dilute solution. If using an anti-solvent, add it much more slowly and potentially at a slightly higher temperature.[1]

  • Employ Slower Cooling: A rapid drop in temperature can lead to oiling out. Use a slower, more controlled cooling rate.[1]

  • Increase Crystallization Temperature: If possible, screen for a solvent system where crystallization can occur at a higher temperature.[1]

  • Ensure Proper Agitation: Inadequate stirring can lead to localized high supersaturation. Ensure the solution is being stirred effectively.[1]

Issue 3: The Crystallization is Very Slow and Yield is Low

Question: Crystals are forming, but the process is taking a very long time, and the final yield is poor. How can I improve the rate and yield?

Answer: Slow crystallization and low yield suggest that the desired diastereomer may still be too soluble in the chosen solvent system or that the process was stopped prematurely.[1] Here are some strategies to enhance the rate and yield:

  • Optimize Solvent System: The choice of solvent is critical. A different solvent or a mixture of solvents might decrease the solubility of the target salt, leading to a faster crystallization and higher yield.[1]

  • Adjust Temperature Profile: Experiment with lower final crystallization temperatures to further decrease the solubility of the desired salt.[1]

  • Increase Stirring Rate: Agitation can influence both nucleation and crystal growth rates. However, excessively high stirring rates can sometimes lead to smaller crystals. Experiment with different stirring speeds to find the optimal rate for your system.

  • Allow for Sufficient Crystallization Time: Ensure the crystallization process is allowed to proceed to completion before isolating the product.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the rate of crystallization?

A1: The solvent plays a critical role by influencing the solubility of the two diastereomeric salts. An ideal solvent will have a significant solubility difference between the two diastereomers, allowing the less soluble one to crystallize selectively and at a reasonable rate.[3] Solvents with different polarities and hydrogen-bonding capabilities should be screened to find the optimal system.[2]

Q2: What is "seeding" and how does it enhance crystallization?

A2: Seeding is the process of adding a small number of crystals of the desired pure diastereomer to a supersaturated solution.[1][2] These seed crystals act as templates for further crystal growth, bypassing the often slow and unpredictable initial nucleation step. This leads to a more controlled and often faster crystallization process.[1]

Q3: Can the stirring rate impact my crystallization?

A3: Yes, the stirring rate is a critical parameter. Increased stirring can accelerate mass and heat transfer, which may reduce the nucleation barrier and speed up crystallization. However, very high stirring rates can lead to increased secondary nucleation and crystal breakage, resulting in a smaller crystal size.[4] The optimal stirring rate is a balance that needs to be determined experimentally for each system.

Q4: What is an "anti-solvent" and how should it be used?

A4: An anti-solvent is a solvent in which the compound of interest is poorly soluble.[3] It is added to a solution of the compound in a "good" solvent to induce precipitation. For effective crystallization, the anti-solvent should be added gradually and with vigorous stirring to avoid the formation of an oil or amorphous solid.[1][3]

Q5: My crystals have low diastereomeric excess (d.e.). How can I improve this?

A5: Low d.e. indicates that the undesired diastereomer is co-crystallizing with the desired one. This can be improved by:

  • Slowing down the crystallization process: A slower cooling rate can provide a better window for the less soluble diastereomer to crystallize selectively.[1]

  • Optimizing the solvent system: A different solvent may offer a greater solubility difference between the two diastereomers.[1]

  • Recrystallization: One or more recrystallization steps of the obtained crystals can significantly improve the diastereomeric purity.[1]

Data Presentation

Table 1: Effect of Cooling Rate on Crystallization

ParameterSlow Cooling (e.g., 0.1-0.5 °C/min)Rapid Cooling (e.g., >1 °C/min)
Crystal Size Generally largerOften smaller, needle-like
Diastereomeric Excess (d.e.) Typically higherMay be lower due to co-precipitation
Risk of "Oiling Out" LowerHigher
Crystallization Time LongerShorter

Source: Synthesized from[1][5][6]

Table 2: Influence of Seeding on Crystallization

ParameterWithout SeedingWith Seeding (0.1-1% w/w)
Induction Time Longer, less predictableShorter, more reproducible
Control over Polymorph Less controlCan target a specific polymorph
Crystal Size Distribution Often broaderCan be narrower
Diastereomeric Purity VariableCan be improved

Source: Synthesized from[1][2][7][8]

Table 3: General Effect of Stirring Rate on Crystallization

Stirring RateEffect on NucleationEffect on Crystal GrowthResulting Crystal Size
Low Lower secondary nucleationMass transfer may be limitedCan be larger, but may be agglomerated
Moderate Optimal secondary nucleationGood mass transferOften results in well-formed crystals of a desirable size
High High secondary nucleation, risk of crystal breakageExcellent mass transferOften smaller

Source: Synthesized from[4][9]

Experimental Protocols

Protocol 1: Controlled Cooling Crystallization with Seeding

  • Dissolution: Dissolve the racemic compound and an equimolar amount of the chiral resolving agent in a suitable solvent at an elevated temperature until a clear solution is obtained.

  • Filtration: Filter the hot solution to remove any particulate impurities.

  • Controlled Cooling: Allow the solution to cool slowly. A programmable cooling bath is ideal, with a starting cooling rate of 0.5 °C/min.[3]

  • Seeding: Once the solution is slightly supersaturated (just below the dissolution temperature), add a small amount (0.1-1% by weight of the expected product) of finely ground seed crystals of the desired pure diastereomer.

  • Maturation: Continue the slow cooling to the final crystallization temperature (e.g., 0-5 °C).

  • Aging: Allow the mixture to stir at the final temperature for several hours to overnight to allow the system to reach equilibrium.[3]

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Analysis: Determine the diastereomeric excess using an appropriate analytical technique (e.g., chiral HPLC).[1]

Protocol 2: Anti-Solvent Crystallization

  • Dissolution: Dissolve the racemic compound and the chiral resolving agent in a minimum amount of a "good" solvent at a constant temperature.

  • Anti-Solvent Addition: While stirring vigorously, add the anti-solvent dropwise to the solution. The rate of addition should be slow enough to maintain a slightly cloudy appearance without causing bulk precipitation or oiling out.

  • Seeding (Optional): If available, add seed crystals after the initial slight turbidity is observed to promote controlled crystal growth.

  • Equilibration: Continue stirring for several hours after the anti-solvent addition is complete to ensure maximum yield.

  • Isolation: Collect the crystals by filtration, wash with a solvent mixture rich in the anti-solvent, and dry.

  • Analysis: Analyze the diastereomeric excess of the crystals.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for No Crystallization start No Crystals Formed check_supersaturation Is the solution supersaturated? start->check_supersaturation increase_concentration Increase Concentration (Evaporate Solvent) check_supersaturation->increase_concentration No add_antisolvent Add Anti-Solvent check_supersaturation->add_antisolvent Yes, but no nucleation increase_concentration->check_supersaturation oiling_out Did it 'oil out'? add_antisolvent->oiling_out lower_temp Lower Temperature seed_crystals Add Seed Crystals lower_temp->seed_crystals success Crystals Formed seed_crystals->success oiling_out->lower_temp No reduce_supersaturation Reduce Supersaturation (Dilute, Slower Cooling/Addition) oiling_out->reduce_supersaturation Yes reduce_supersaturation->start

Caption: Troubleshooting workflow for experiments with no crystal formation.

CrystallizationParameters Key Parameters Influencing Crystallization Rate crystallization_rate Crystallization Rate supersaturation Supersaturation crystallization_rate->supersaturation temperature Temperature crystallization_rate->temperature solvent Solvent System crystallization_rate->solvent agitation Agitation (Stirring) crystallization_rate->agitation seeding Seeding crystallization_rate->seeding concentration Concentration supersaturation->concentration cooling_rate Cooling Rate supersaturation->cooling_rate anti_solvent Anti-Solvent supersaturation->anti_solvent temperature->cooling_rate solubility Solubility Difference temperature->solubility solvent->solubility viscosity Viscosity solvent->viscosity stirring_speed Stirring Speed agitation->stirring_speed seed_quality Seed Quality & Quantity seeding->seed_quality

Caption: Interrelationship of key parameters affecting crystallization rate.

References

Strategies for resolving emulsions during workup of 1-phenylethylamine salts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving emulsion formation during the workup of reactions involving 1-phenylethylamine (B125046) and its salts.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it frequently form during the workup of 1-phenylethylamine salts?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution.[1] It typically appears as a cloudy, milky, or opaque layer between the two distinct solvent phases, making a clean separation in a separatory funnel difficult.[1][2] Emulsions form when one liquid is dispersed into the other as fine droplets, a process often facilitated by vigorous shaking during liquid-liquid extraction.[3][4]

During the workup of 1-phenylethylamine salts, an emulsion is common for several reasons:

  • Surfactant-like Properties : 1-Phenylethylamine, especially at a pH near its pKa, can have both a protonated (water-soluble) and a free base (organic-soluble) form. This amphiphilic nature allows it to act as a surfactant, stabilizing the mixture of organic and aqueous phases.[5]

  • Basic Conditions : To extract the free amine, the aqueous layer is typically made basic. Basic solutions, particularly when used with chlorinated solvents like dichloromethane (B109758) (DCM), are known to promote emulsion formation.[6][7]

  • Presence of Solids : Fine solid particulates from the reaction mixture can accumulate at the interface between the two liquids, physically preventing the dispersed droplets from coalescing.[6][7]

Q2: How can I prevent an emulsion from forming in the first place?

Preventing an emulsion is always easier than breaking one.[5] Consider these preventative measures:

  • Gentle Mixing : Instead of vigorous shaking, gently swirl or invert the separatory funnel. This reduces the agitation that creates emulsions while still allowing for sufficient surface area contact for the extraction to occur.[5][8]

  • Pre-emptive Salting Out : If a particular reaction is known to form emulsions, add a saturated sodium chloride (brine) solution to the aqueous layer before mixing it with the organic phase.[1][9] This increases the ionic strength of the aqueous layer from the start.[10]

  • Solvent Choice : Dichloromethane (DCM) is a common offender for causing emulsions.[7] If the protocol allows, consider using a different solvent like ethyl acetate, which may be less prone to emulsification.[7]

  • Pre-Workup Solvent Removal : Before starting the aqueous workup, consider evaporating the reaction solvent. You can then redissolve the residue in the desired extraction solvent, which can sometimes prevent emulsion issues.[11]

Q3: An emulsion has formed. What are the most effective chemical and physical methods to break it?

If an emulsion has already formed, several techniques can be used to resolve it. The choice depends on the scale of the reaction and the nature of the components.

Chemical Methods

These methods alter the chemical environment to destabilize the emulsion.

MethodDescriptionAdvantagesDisadvantages
Salting Out (Brine Wash) Add saturated sodium chloride (brine) or solid NaCl to the separatory funnel.[6] This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and forcing them into the organic phase.[5][10]Highly effective for many systems, inexpensive, and generally applicable.[1]May not work for highly persistent emulsions and adds salt to the aqueous layer.[1]
pH Adjustment For amine extractions, adjusting the pH can be very effective. Making the aqueous layer strongly basic (e.g., pH > 12) ensures the amine is fully deprotonated and organic-soluble. Conversely, making it acidic (e.g., pH < 2) ensures it is fully protonated and water-soluble. This shift away from the pKa reduces its surfactant-like behavior.[4][12][13]Directly targets the cause of amine-stabilized emulsions.Requires addition of acid or base, which may not be suitable for sensitive products.
Solvent Addition Add a small amount of a different organic solvent to alter the polarity and density of the organic phase.[3][5] For example, adding chloroform (B151607) to a DCM extraction can sometimes break an emulsion.[7]Can be very effective if the right solvent is chosen.[1]Introduces another solvent that must be removed later.[1]
Physical Methods

These methods use physical force or separation to break the emulsion.

MethodDescriptionAdvantagesDisadvantages
Patience Allow the separatory funnel to stand undisturbed for a period (e.g., 30 minutes to a few hours).[2][11] Gravity can sometimes be sufficient for the layers to separate on their own.Requires no additional reagents or equipment.Can be very time-consuming and may not be effective.[14]
Gentle Stirring/Swirling Gently swirl the contents of the funnel or stir the emulsion layer with a glass rod.[2][4] This can help the dispersed droplets coalesce.Simple and can be surprisingly effective.May not work for stable emulsions.
Centrifugation Transfer the mixture to centrifuge tubes and spin at a moderate speed. The increased force will compel the denser phase and any suspended solids to the bottom, breaking the emulsion.[3][15]Often a surefire way to break an emulsion, especially on a smaller scale.[9][16]Requires access to a centrifuge and may be impractical for large volumes.[3]
Filtration Filter the entire mixture through a pad of a filter aid like Celite or a plug of glass wool.[6][11] This removes fine particulates that often stabilize emulsions.[7]Very effective for emulsions caused by suspended solids.Requires an additional filtration step.
Heating or Cooling Gentle heating can decrease the viscosity of the mixture and aid separation.[4] Alternatively, freezing the mixture can physically disrupt the emulsion as ice crystals form.[4]Can be effective in some cases.Risk of product decomposition with heating; freezing and thawing adds time.[4]

Experimental Protocols

Protocol 1: Breaking an Emulsion using "Salting Out"
  • Stop Shaking : Once an emulsion has formed, stop shaking the separatory funnel and allow it to stand in a ring clamp.

  • Prepare Brine : Prepare a saturated aqueous solution of sodium chloride (NaCl).

  • Add Brine : Add a volume of the saturated brine solution to the separatory funnel, roughly 10-20% of the aqueous layer volume.

  • Mix Gently : Stopper the funnel and gently invert it 2-3 times to mix the brine with the aqueous layer. Do not shake vigorously.

  • Observe : Let the funnel stand and observe if the emulsion begins to break. The interface between the layers should become sharper.[4]

  • Repeat if Necessary : If the emulsion persists, additional brine or even solid NaCl can be added.[11]

Protocol 2: Breaking an Emulsion by pH Adjustment
  • Check pH : Using pH paper, check the pH of the aqueous layer. For a 1-phenylethylamine workup, the emulsion often forms under weakly basic conditions.

  • Add Base : Add a concentrated solution of sodium hydroxide (B78521) (e.g., 5M NaOH) dropwise to the separatory funnel while gently swirling.

  • Monitor pH : Periodically check the pH, aiming for a value greater than 12 to ensure the 1-phenylethylamine is fully in its free base form.

  • Observe Separation : As the pH increases, the amine becomes more soluble in the organic phase, which should destabilize and break the emulsion.[17]

  • Separate Layers : Once the layers have clearly separated, proceed with the extraction.

Protocol 3: Breaking an Emulsion by Filtration through Celite
  • Prepare Celite Pad : Place a plug of glass wool in a Büchner or Hirsch funnel and add a 1-2 cm layer of Celite. Gently press the Celite down to form a compact pad.

  • Wet the Pad : Wet the Celite pad with the organic solvent being used in the extraction.

  • Filter the Mixture : Carefully pour the entire emulsified mixture from the separatory funnel onto the Celite pad.

  • Apply Vacuum : Apply gentle vacuum filtration. The filter aid will trap the fine solid particles that are stabilizing the emulsion.[6]

  • Collect Filtrate : Collect the biphasic filtrate in a clean flask. The layers should now be distinct and can be returned to a clean separatory funnel for separation.[6]

Visual Guides

Emulsion Troubleshooting Workflow

This diagram outlines a logical sequence of steps to follow when an emulsion is encountered during the workup of 1-phenylethylamine salts.

EmulsionTroubleshooting start Emulsion Formed patience 1. Let Stand (30 min) start->patience gentle_swirl 2. Gentle Swirling patience->gentle_swirl Not resolved? success Layers Separated patience->success Resolved salting_out 3. Add Saturated Brine (NaCl) gentle_swirl->salting_out Not resolved? gentle_swirl->success Resolved ph_adjust 4. Adjust pH (Strongly Basic >12) salting_out->ph_adjust Not resolved? salting_out->success Resolved physical_methods 5. Physical Methods ph_adjust->physical_methods Not resolved? ph_adjust->success Resolved filtration Filtration (Celite/Glass Wool) (If solids suspected) physical_methods->filtration centrifugation Centrifugation (If scale allows) physical_methods->centrifugation solvent_addition 6. Add Different Solvent filtration->solvent_addition Not resolved? filtration->success Resolved centrifugation->solvent_addition Not resolved? centrifugation->success Resolved solvent_addition->success Resolved

Caption: A decision tree for troubleshooting emulsion formation.

Principle of pH Adjustment for Breaking Amine Emulsions

This diagram illustrates how changing the pH shifts the equilibrium of 1-phenylethylamine, altering its solubility and breaking the emulsion.

pH_Effect cluster_0 Near pKa (e.g., pH 9-10) EMULSION STABLE cluster_1 Strongly Basic (pH > 12) EMULSION BROKEN cluster_2 Strongly Acidic (pH < 2) EMULSION BROKEN emulsion Aqueous Phase Organic Phase interface Interface Stabilized by: Both R-NH2 and R-NH3+ equilibrium R-NH2 + H2O <=> R-NH3+ + OH- interface->equilibrium amine Equilibrium shifts left: Predominantly R-NH2 (amine) Soluble in Organic Phase equilibrium->amine Add OH- salt Equilibrium shifts right: Predominantly R-NH3+ (salt) Soluble in Aqueous Phase equilibrium->salt Add H+ basic Aqueous Phase (High OH-) Organic Phase basic:f1->amine acidic Aqueous Phase (High H+) Organic Phase acidic:f0->salt

References

Validation & Comparative

Alternative chiral resolving agents to 1-Phenylethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alternative Chiral Resolving Agents for 1-Phenylethylamine Hydrochloride

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral resolving agent is a critical step in the synthesis of enantiomerically pure compounds. While this compound is a widely used resolving agent for acidic racemates, a variety of alternatives are available, each with its own advantages. This guide provides an objective comparison of three common alternatives—Cinchonidine, (-)-Ephedrine, and (-)-Brucine—supported by available experimental data, detailed protocols, and visualizations to aid in the selection process.

Performance Comparison

The efficacy of a chiral resolving agent is primarily determined by the yield and enantiomeric excess (% ee) of the desired enantiomer. The following table summarizes performance data for the selected resolving agents. It is important to note that direct head-to-head comparisons under identical conditions are scarce in the literature; therefore, the data presented is for different racemic carboxylic acids, as indicated.

Resolving AgentRacemic AcidSolventYield (%)Enantiomeric Excess (% ee)
(S)-(-)-α-Methylbenzylamine Racemic IbuprofenWater/KOH53 (diastereomeric salt)40 (diastereomeric excess)
(-)-Cinchonidine 3-hydroxy-4-phenylbutanoic acidAcetonitrile4592
3-hydroxy-4-phenylbutanoic acidAcetone4299
(-)-Ephedrine (±)-Mandelic Acid95% Ethanol3285-100
(-)-Brucine (±)-IbuprofenAcetonitrile-Methanol (5:1, v/v)N/A (TLC)Successful Separation

Note: The data for (S)-(-)-α-Methylbenzylamine, a close structural analog of 1-phenylethylamine, is provided as a baseline. The data for brucine (B1667951) is from a thin-layer chromatography (TLC) experiment, which demonstrates its capability for enantiomeric separation but does not provide preparative scale yield and % ee values.

Chemical Structures of Resolving Agents

The chemical structures of the resolving agents are a key determinant of their resolving power, arising from the formation of diastereomeric salts with distinct physical properties.

G RacemicAcid Racemic Carboxylic Acid (±)-Acid DiastereomericSalts Mixture of Diastereomeric Salts (+)-Acid•(+)-Base and (-)-Acid•(+)-Base RacemicAcid->DiastereomericSalts ResolvingAgent Chiral Resolving Agent (+)-Base ResolvingAgent->DiastereomericSalts FractionalCrystallization Fractional Crystallization DiastereomericSalts->FractionalCrystallization LessSolubleSalt Less Soluble Diastereomeric Salt (e.g., (+)-Acid•(+)-Base) FractionalCrystallization->LessSolubleSalt Solid MoreSolubleSalt More Soluble Diastereomeric Salt in Mother Liquor (e.g., (-)-Acid•(+)-Base) FractionalCrystallization->MoreSolubleSalt Solution Acidification1 Acidification (e.g., HCl) LessSolubleSalt->Acidification1 Acidification2 Acidification (e.g., HCl) MoreSolubleSalt->Acidification2 PureEnantiomer1 Enantiomerically Pure Acid (+)-Acid Acidification1->PureEnantiomer1 RecoveredAgent1 Recovered Resolving Agent (+)-Base•HCl Acidification1->RecoveredAgent1 PureEnantiomer2 Enriched Other Enantiomer (-)-Acid Acidification2->PureEnantiomer2 RecoveredAgent2 Recovered Resolving Agent (+)-Base•HCl Acidification2->RecoveredAgent2

A Comparative Guide to Chiral Resolution of 1-Phenylethylamine: Tartaric Acid vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical step in the synthesis of stereochemically pure compounds. This guide provides an objective comparison of the performance of L-(+)-tartaric acid, a classical resolving agent, with other alternatives for the chiral resolution of racemic 1-phenylethylamine (B125046). The comparison is supported by experimental data to aid in the selection of the most suitable resolving agent for a given application.

The resolution of racemic 1-phenylethylamine is a common yet crucial procedure in asymmetric synthesis, providing access to enantiomerically pure starting materials for the production of a wide range of chiral compounds, including active pharmaceutical ingredients. The most established method for this separation is through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. The success of this method hinges on the significant difference in solubility between the two diastereomeric salts formed.

This guide focuses on a comparative analysis of L-(+)-tartaric acid, a readily available and cost-effective natural product, against two other commonly employed resolving agents: (S)-(-)-mandelic acid and (1S)-(+)-10-camphorsulfonic acid. The performance of each is evaluated based on reported yields and the achieved enantiomeric excess of the resolved 1-phenylethylamine.

Performance Comparison of Chiral Resolving Agents

Resolving AgentRacemic CompoundMolar Ratio (Amine:Acid)SolventYield of Resolved AmineEnantiomeric Excess (e.e.)Reference
L-(+)-Tartaric Acid(±)-1-Phenylethylamine1:1Methanol55.0%69% (for (S)-(-)-amine)[1]
PEGylated-(R)-Mandelic Acid(±)-1-Phenylethylamine1:0.5Methanol82%83% (after one cycle)[2]
(1S)-(+)-10-Camphorsulfonic Acid(±)-trans-2,3-diphenylpiperazine1:2Dichloromethane (B109758)25% (precipitate I)98% (R,R)[3]

Note: The data for camphorsulfonic acid is for the resolution of a different amine and is included for illustrative purposes of its potential resolving power. Direct experimental data for the resolution of 1-phenylethylamine with camphorsulfonic acid under comparable conditions is needed for a direct comparison. It is also noteworthy that a single crystallization with tartaric acid may not be sufficient to achieve high enantiomeric purity, and multiple recrystallizations are often employed to enhance the e.e.[4][5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for success in a laboratory setting. Below are methodologies for the chiral resolution of racemic 1-phenylethylamine with L-(+)-tartaric acid.

Chiral Resolution of (±)-1-Phenylethylamine using L-(+)-Tartaric Acid

Materials:

  • (±)-1-Phenylethylamine

  • L-(+)-Tartaric acid

  • Methanol

  • 50% Sodium hydroxide (B78521) (NaOH) solution

  • Diethyl ether or Dichloromethane

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware (Erlenmeyer flasks, separatory funnel, etc.)

  • Vacuum filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolution of Resolving Agent: In an Erlenmeyer flask, dissolve the desired amount of L-(+)-tartaric acid in methanol. Gentle warming may be required to achieve complete dissolution.

  • Addition of Racemic Amine: To the tartaric acid solution, slowly add an equimolar amount of racemic 1-phenylethylamine. The reaction is exothermic.

  • Crystallization of Diastereomeric Salt: Allow the solution to cool to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt, the (S)-(-)-1-phenylethylammonium-(+)-tartrate.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Liberation of the Enantiomerically Enriched Amine: Suspend the collected crystals in water and add 50% NaOH solution until the solution is basic (check with pH paper). This will decompose the salt and liberate the free amine.

  • Extraction: Extract the liberated amine into an organic solvent such as diethyl ether or dichloromethane using a separatory funnel. Perform multiple extractions to ensure complete recovery.

  • Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator to obtain the enantiomerically enriched (S)-(-)-1-phenylethylamine.

  • Analysis: Determine the yield and measure the optical rotation using a polarimeter. Calculate the specific rotation and the enantiomeric excess.

Experimental Workflow and Conceptual Diagram

To visually represent the processes involved in chiral resolution, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow for Chiral Resolution Start Start Dissolve Racemic Amine and Chiral Resolving Agent Dissolve Racemic Amine and Chiral Resolving Agent Start->Dissolve Racemic Amine and Chiral Resolving Agent Form Diastereomeric Salts Form Diastereomeric Salts Dissolve Racemic Amine and Chiral Resolving Agent->Form Diastereomeric Salts Crystallize Less Soluble Diastereomer Crystallize Less Soluble Diastereomer Form Diastereomeric Salts->Crystallize Less Soluble Diastereomer Filter to Separate Crystals Filter to Separate Crystals Crystallize Less Soluble Diastereomer->Filter to Separate Crystals Liberate Free Amine from Crystals Liberate Free Amine from Crystals Filter to Separate Crystals->Liberate Free Amine from Crystals Mother Liquor (contains more soluble diastereomer) Mother Liquor (contains more soluble diastereomer) Filter to Separate Crystals->Mother Liquor (contains more soluble diastereomer) Extract and Purify Resolved Enantiomer Extract and Purify Resolved Enantiomer Liberate Free Amine from Crystals->Extract and Purify Resolved Enantiomer Analyze Yield and Enantiomeric Excess Analyze Yield and Enantiomeric Excess Extract and Purify Resolved Enantiomer->Analyze Yield and Enantiomeric Excess

Caption: Experimental Workflow for Chiral Resolution.

G cluster_logic Logical Relationship in Chiral Resolution Racemic_Mixture Racemic Mixture (R-Amine + S-Amine) Diastereomeric_Salts Mixture of Diastereomeric Salts (R-Amine L-Tartrate + S-Amine L-Tartrate) Racemic_Mixture->Diastereomeric_Salts Chiral_Resolving_Agent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) Chiral_Resolving_Agent->Diastereomeric_Salts Separation Separation based on Differential Solubility (Crystallization) Diastereomeric_Salts->Separation Less_Soluble_Salt Less Soluble Salt (e.g., S-Amine L-Tartrate) Separation->Less_Soluble_Salt More_Soluble_Salt More Soluble Salt (in Mother Liquor) Separation->More_Soluble_Salt Resolved_Enantiomer Resolved Enantiomer (S-Amine) Less_Soluble_Salt->Resolved_Enantiomer

Caption: Logical Relationship in Chiral Resolution.

Conclusion

The choice of a chiral resolving agent for the separation of 1-phenylethylamine enantiomers requires careful consideration of factors such as yield, achievable enantiomeric excess, cost, and experimental convenience. L-(+)-tartaric acid remains a widely used and economical option; however, achieving high optical purity may necessitate multiple recrystallizations, potentially lowering the overall yield. The data on PEGylated-(R)-mandelic acid suggests that it can provide a good yield and enantiomeric excess in a single cycle, presenting it as a promising alternative. While direct comparative data for camphorsulfonic acid in the resolution of 1-phenylethylamine is needed, its effectiveness in resolving other amines indicates its potential as a powerful resolving agent.

For researchers and professionals in drug development, the optimal choice will depend on the specific requirements of their synthesis. For large-scale production where cost is a major driver, optimizing the resolution with tartaric acid may be the most viable approach. For applications requiring high enantiomeric purity with potentially fewer steps, exploring alternatives like mandelic acid derivatives could be more advantageous. It is recommended to perform small-scale screening experiments with different resolving agents and solvent systems to identify the most efficient method for a particular synthetic route.

References

A Comparative Guide to Chiral Resolving Agents: Evaluating N-benzyl-1-phenylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical step in the synthesis of optically pure compounds. The classical method of diastereomeric salt crystallization remains a widely used and practical approach. The choice of resolving agent is paramount to the success of this technique, directly impacting yield, optical purity, and overall process efficiency. This guide provides a comparative analysis of N-benzyl-1-phenylethylamine (BPA) as a resolving agent against other common alternatives for the resolution of racemic carboxylic acids, supported by experimental data.

Principles of Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution by diastereomeric salt formation is based on the reaction of a racemic mixture (e.g., a carboxylic acid) with an enantiomerically pure resolving agent (a chiral base). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct solubilities, melting points, and spectroscopic characteristics. This difference allows for their separation, typically by fractional crystallization. After separation, the desired enantiomer of the acid can be recovered by breaking the salt, usually through treatment with a strong acid.

Performance Comparison of Chiral Resolving Agents

The efficacy of a resolving agent is determined by its ability to provide high diastereomeric excess (d.e.) in the crystalline salt, leading to high enantiomeric excess (e.e.) of the target molecule, along with a good yield. Here, we compare the performance of (R)-(+)-N-benzyl-1-phenylethylamine ((R)-(+)-BPA) with its less substituted analog, (R)-(+)-1-phenylethylamine ((R)-(+)-PEA), and other common resolving agents for the resolution of racemic 4-chloromandelic acid (4-ClMA).

Data Presentation: Resolution of Racemic 4-Chloromandelic Acid

Resolving AgentRacemic AcidOptimal ConditionsYield of Diastereomeric SaltDiastereomeric Excess (d.e.)Resolution Efficiency (E)¹Reference
(R)-(+)-N-benzyl-1-phenylethylamine (BPA) 4-chloromandelic acid1:1 molar ratio, Absolute ethanol, 15°C81.8%94.8%84.3%[1][2]
(R)-(+)-1-phenylethylamine (PEA) 4-chloromandelic acid---71.4%[2]
(-)-Ephedrine Mandelic AcidEthanol52% (recrystallized salt)85% optical purity (of final acid)-[3]
(-)-Brucine Mandelic Acid DerivativesMethanol or EthanolVariableVariable-[4]

¹Resolution Efficiency (E) is the product of the yield and the diastereomeric purity of the less soluble salt.

As the data indicates, (R)-(+)-N-benzyl-1-phenylethylamine demonstrates a significantly higher resolution efficiency for 4-chloromandelic acid compared to (R)-(+)-1-phenylethylamine.[2] This enhanced performance is attributed to the presence of the N-benzyl group, which can lead to more effective chiral discrimination through enhanced π-π stacking and other intermolecular interactions within the crystal lattice of the diastereomeric salt.[5] Another key advantage of BPA is its significantly lower solubility in water compared to PEA, which simplifies its recovery and reuse in downstream processing.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for the resolution of racemic 4-chloromandelic acid using (R)-(+)-N-benzyl-1-phenylethylamine and a general protocol for chiral resolution.

Protocol 1: Resolution of (±)-4-Chloromandelic Acid with (R)-(+)-N-benzyl-1-phenylethylamine[1][2]
  • Dissolution: In a suitable flask, dissolve 1 mmol of racemic 4-chloromandelic acid in 1.6 mL of absolute ethanol.

  • Addition of Resolving Agent: To the solution, add 1 mmol of (R)-(+)-N-benzyl-1-phenylethylamine.

  • Crystallization: Stir the mixture at a controlled temperature. The less soluble diastereomeric salt, (R)-(-)-4-ClMA·(R)-(+)-BPA, will begin to precipitate.

  • Cooling and Filtration: Cool the mixture to 15°C and continue stirring to ensure complete crystallization. Filter the precipitate and wash it with a small amount of cold absolute ethanol.

  • Drying: Dry the collected crystals under vacuum.

  • Analysis: Determine the yield, melting point, and diastereomeric excess (d.e.) of the obtained salt. The d.e. can be determined by measuring the specific rotation.

  • Liberation of Enantiomer: The resolved enantiomer is liberated from the diastereomeric salt by treatment with an acid (e.g., HCl), followed by extraction with a suitable organic solvent.

  • Recovery of Resolving Agent: The resolving agent can be recovered from the mother liquor and the liberation step for reuse.

Protocol 2: General Resolution of a Racemic Acid with a Chiral Amine
  • Salt Formation: Dissolve the racemic carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) with gentle heating. Add an equimolar amount of the chiral amine resolving agent.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C or 15°C) to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Recrystallization (Optional): To improve diastereomeric purity, the collected crystals can be recrystallized from a fresh portion of the solvent.

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and acidify with a strong acid (e.g., 2M HCl) to a pH of approximately 1-2.

  • Extraction: Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Isolation of Product: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the resolved carboxylic acid.

Mandatory Visualization

G cluster_workflow Experimental Workflow: Chiral Resolution racemic_acid Racemic Carboxylic Acid dissolution Dissolution in Solvent (e.g., Absolute Ethanol) racemic_acid->dissolution resolving_agent Chiral Resolving Agent ((R)-(+)-BPA) resolving_agent->dissolution crystallization Diastereomeric Salt Crystallization dissolution->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt filtration->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble Liquid liberation Acidification (e.g., HCl) less_soluble->liberation pure_enantiomer Optically Pure Enantiomer liberation->pure_enantiomer recovered_agent Recovered Resolving Agent liberation->recovered_agent

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

G cluster_logic Logical Relationship in Resolution racemic_mixture Racemic Mixture (R)-Acid + (S)-Acid diastereomers Diastereomeric Salts (R)-Acid-(R)-Base (S)-Acid-(R)-Base racemic_mixture->diastereomers + chiral_agent Chiral Agent (R)-Base chiral_agent->diastereomers separation Physical Separation (Crystallization) diastereomers->separation separated_salts Separated Salts (R)-Acid-(R)-Base (Solid) (S)-Acid-(R)-Base (Solution) separation->separated_salts pure_enantiomers Pure Enantiomers (R)-Acid (S)-Acid separated_salts->pure_enantiomers Liberation

Caption: Logical flow from racemic mixture to separated enantiomers.

References

A Comparative Guide to Enantiomeric Purity Analysis of 1-Phenylethylamine Hydrochloride: NMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical step in the development and quality control of chiral pharmaceuticals. For the analysis of 1-phenylethylamine (B125046) hydrochloride, a key chiral intermediate, several analytical techniques are available, each with its own set of advantages and limitations. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) for this purpose, supported by experimental data and detailed protocols.

At a Glance: Method Comparison

ParameterNMR Spectroscopy with Chiral Solvating AgentChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.Differential interaction of enantiomers with a chiral stationary phase, resulting in different retention times.Separation of volatile enantiomeric derivatives based on their differential interaction with a chiral stationary phase.
Sample Preparation Simple mixing of the sample and chiral solvating agent in an NMR tube.Dissolution in a suitable solvent and filtration.Derivatization to a volatile and thermally stable compound, followed by dissolution.
Analysis Time Rapid (typically < 15 minutes per sample).Moderate (typically 10-30 minutes per sample).Moderate (typically 15-30 minutes per sample).
Selectivity Good, dependent on the choice of chiral solvating agent and solvent.Excellent, highly dependent on the chiral stationary phase and mobile phase composition.Excellent, dependent on the chiral stationary phase and temperature program.
Sensitivity Lower, generally requires milligram quantities of sample.High, suitable for trace analysis.Very high, suitable for trace analysis.
Precision (RSD) High (e.g., 0.3% for a sample with 99.1% ee)[1].High (typically < 2%).High (typically < 2%).
Key Performance Metric Chemical Shift Difference (Δδ).Resolution Factor (Rs).Resolution Factor (Rs).
Example Performance Δδ of 0.08 ppm for the methyl doublet with (2R, 3R)-dibenzoyl-tartaric acid[1].Rs > 1.5 is generally considered baseline separation. A method for a similar compound on a Chiralpak column showed Rs of 5.0[2].Baseline separation of N-acetyl derivatives on an Astec® CHIRALDEX™ B-PM column has been demonstrated.
Limit of Detection (LOD) Higher, not ideal for trace impurities.Low (e.g., in the range of ng/mL to µg/mL).Very low (e.g., in the range of pg to ng).
Limit of Quantification (LOQ) Higher.Low (e.g., in the range of ng/mL to µg/mL).Very low.

Experimental Protocols

NMR Spectroscopy with Chiral Solvating Agent

This method relies on the in-situ formation of transient diastereomeric complexes between the enantiomers of 1-phenylethylamine hydrochloride and a chiral solvating agent (CSA), which results in separate NMR signals for each enantiomer.

Materials:

  • This compound sample

  • (2R, 3R)-dibenzoyl-tartaric acid (chiral solvating agent)

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 0.6 mL of CDCl₃ in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the sample to identify the chemical shifts of the protons.

  • To a separate NMR tube, add the this compound sample and the chiral solvating agent, (2R, 3R)-dibenzoyl-tartaric acid, in a molar ratio of approximately 1:1.2 (amine:CSA).

  • Dissolve the mixture in 0.6 mL of CDCl₃ and gently shake to ensure homogeneity.

  • Acquire the ¹H NMR spectrum of the mixture.

  • Identify the signals corresponding to a specific proton of 1-phenylethylamine (e.g., the methyl doublet) that shows separation into two distinct signals for the two enantiomers.

  • Integrate the areas of the two separated signals. The enantiomeric excess (% ee) is calculated using the formula: % ee = [|Integration(major) - Integration(minor)| / (Integration(major) + Integration(minor))] x 100.

Chiral High-Performance Liquid Chromatography (HPLC)

This technique separates the enantiomers based on their differential interactions with a chiral stationary phase (CSP) packed in an HPLC column.

Materials:

  • This compound sample

  • HPLC-grade mobile phase solvents (e.g., n-hexane, isopropanol (B130326), ethanol)

  • Chiral HPLC column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)

  • HPLC system with a UV detector

Procedure:

  • Prepare the mobile phase. A common mobile phase for separating 1-phenylethylamine enantiomers on a polysaccharide-based chiral column is a mixture of n-hexane and a polar alcohol like isopropanol or ethanol (B145695) (e.g., 90:10 v/v). The exact ratio may need optimization.

  • Prepare a stock solution of the this compound sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Set up the HPLC system with the chiral column, and equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Set the UV detector to a suitable wavelength for detection (e.g., 210 nm or 254 nm).

  • Inject a known volume of the sample solution (e.g., 10 µL) onto the column.

  • Record the chromatogram and identify the two peaks corresponding to the (R)- and (S)-enantiomers.

  • The enantiomeric purity is determined by the relative peak areas.

Chiral Gas Chromatography (GC)

In this method, the 1-phenylethylamine enantiomers are first converted into volatile diastereomeric derivatives, which are then separated on a chiral GC column.

Materials:

  • This compound sample

  • Derivatizing agent (e.g., N-trifluoroacetyl-L-prolyl chloride or acetic anhydride)

  • Aprotic solvent (e.g., dichloromethane)

  • Chiral GC column (e.g., Astec® CHIRALDEX™ B-PM, 30 m x 0.25 mm, 0.12 µm)

  • Gas chromatograph with a Flame Ionization Detector (FID)

Procedure:

  • Derivatization:

    • Dissolve a known amount of the this compound sample in a suitable aprotic solvent.

    • Add the derivatizing agent (e.g., acetic anhydride (B1165640) to form the N-acetyl derivative) and a catalyst if necessary.

    • Heat the mixture if required to complete the reaction.

    • After the reaction is complete, the excess reagent and by-products may need to be removed, for example, by washing with a suitable aqueous solution and drying the organic layer.

  • GC Analysis:

    • Prepare a dilute solution of the derivatized sample in a suitable solvent (e.g., methylene (B1212753) chloride).

    • Set up the GC with the chiral column and establish the appropriate temperature program, injector temperature (e.g., 250 °C), and detector temperature (e.g., 250 °C).

    • Set the carrier gas (e.g., helium) flow rate.

    • Inject a small volume of the derivatized sample solution (e.g., 1 µL) into the GC.

    • Record the chromatogram, which should show two separated peaks for the diastereomeric derivatives of the (R)- and (S)-enantiomers.

    • The enantiomeric purity is calculated from the relative peak areas.

Visualizing the Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Analysis Sample 1-Phenylethylamine Hydrochloride Sample NMR_Prep Dissolve in CDCl3 with Chiral Solvating Agent Sample->NMR_Prep NMR Path HPLC_Prep Dissolve in Mobile Phase Sample->HPLC_Prep HPLC Path GC_Prep Derivatization to Volatile Compound Sample->GC_Prep GC Path NMR NMR Spectroscopy NMR_Prep->NMR HPLC Chiral HPLC HPLC_Prep->HPLC GC Chiral GC GC_Prep->GC NMR_Data Integration of Separated Signals (Δδ) NMR->NMR_Data HPLC_Data Peak Area Analysis (Resolution, Rs) HPLC->HPLC_Data GC_Data Peak Area Analysis (Resolution, Rs) GC->GC_Data Result Enantiomeric Purity (% ee) NMR_Data->Result HPLC_Data->Result GC_Data->Result

Caption: Workflow for Enantiomeric Purity Analysis.

Logical Relationships in Chiral Analysis

G Chiral Analysis Chiral Analysis NMR Spectroscopy NMR Spectroscopy Chiral Analysis->NMR Spectroscopy Chromatography Chromatography Chiral Analysis->Chromatography Chiral Solvating Agent Chiral Solvating Agent NMR Spectroscopy->Chiral Solvating Agent Chiral Derivatizing Agent Chiral Derivatizing Agent NMR Spectroscopy->Chiral Derivatizing Agent HPLC HPLC Chromatography->HPLC GC GC Chromatography->GC Chiral Stationary Phase Chiral Stationary Phase HPLC->Chiral Stationary Phase GC->Chiral Derivatizing Agent GC->Chiral Stationary Phase

Caption: Key Approaches in Chiral Analysis.

Conclusion

The choice of method for determining the enantiomeric purity of this compound depends on the specific requirements of the analysis.

  • NMR spectroscopy with a chiral solvating agent is a rapid and straightforward method that requires minimal sample preparation, making it ideal for high-throughput screening and reaction monitoring where high sensitivity is not a primary concern.

  • Chiral HPLC offers excellent selectivity and high sensitivity, making it a robust method for quality control and the determination of trace enantiomeric impurities. The wide variety of available chiral stationary phases provides versatility for method development.

  • Chiral GC provides the highest sensitivity and is well-suited for the analysis of volatile and thermally stable derivatives. It is a powerful tool for detecting and quantifying trace enantiomers, particularly in complex matrices.

For routine quality control in a pharmaceutical setting, a validated chiral HPLC method is often the preferred choice due to its balance of selectivity, sensitivity, and robustness. However, for rapid process development and screening, NMR offers significant advantages in speed and simplicity. Chiral GC remains a valuable technique for applications requiring the highest sensitivity.

References

A Comparative Guide to the Efficiency of Chiral Amines for Resolving Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Chiral Amine Performance in the Resolution of Racemic Carboxylic Acids.

The separation of enantiomers is a critical step in the development of pharmaceuticals and fine chemicals, as the biological activity of a compound is often exclusive to a single enantiomer.[1] Diastereomeric salt formation is a widely utilized and scalable method for resolving racemic mixtures of chiral acids.[2] This technique involves the reaction of a racemic acid with an enantiomerically pure chiral amine to form diastereomeric salts, which can then be separated by fractional crystallization due to their different physicochemical properties.[1] The choice of the chiral resolving agent is paramount to the efficiency and success of the resolution.

This guide provides a comparative analysis of the efficiency of different chiral amines for the resolution of specific carboxylic acids, supported by experimental data from the literature.

Data Presentation: Comparison of Chiral Amine Efficiency

The following tables summarize quantitative data on the resolution of two common chiral carboxylic acids, Ibuprofen (B1674241) and Mandelic Acid, using different chiral amines. The data highlights key performance indicators such as the yield of the diastereomeric salt, and the enantiomeric excess (e.e.) or optical purity of the resolved acid.

Table 1: Resolution of Racemic Ibuprofen

Chiral Resolving AgentSolventYield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Resolved AcidReference
(S)-(-)-α-Methylbenzylamine (S-MBA)¹Ethyl Acetate53%40% (diastereomeric excess)[3]

¹In the presence of Potassium Hydroxide (B78521) (KOH).

Table 2: Resolution of Racemic Mandelic Acid

Chiral Resolving AgentSolventYield of Resolved AcidOptical Purity of Resolved AcidReference
(1R,2S)-(−)-Ephedrine95% Ethanol32%85%[4]
(R)-(+)-N-benzyl-1-phenylethylamine²Absolute EthanolNot ReportedNot Reported[5]

²Data for the resolution of the structurally similar 4-chloromandelic acid.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Protocol 1: Resolution of Racemic Ibuprofen with (S)-(-)-α-Methylbenzylamine [3]

  • Diastereomeric Salt Formation:

    • Dissolve racemic ibuprofen in a suitable solvent (e.g., ethyl acetate).

    • Add (S)-(-)-α-methylbenzylamine and potassium hydroxide (KOH) in an optimal molar ratio of 1:0.5:0.5 (racemic ibuprofen: S-MBA: KOH).

    • Stir the mixture to facilitate the formation of the diastereomeric salts.

  • Crystallization and Isolation:

    • Induce crystallization by cooling the solution.

    • Collect the precipitated diastereomeric salt crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove impurities.

  • Liberation of the Enantiomerically Enriched Acid:

    • Dissolve the isolated diastereomeric salt in water.

    • Acidify the solution with a strong acid (e.g., hydrochloric acid) to precipitate the enantiomerically enriched ibuprofen.

    • Collect the precipitated acid by vacuum filtration and wash with cold water.

  • Analysis:

    • Determine the yield of the resolved ibuprofen.

    • Measure the enantiomeric excess using a suitable analytical technique such as chiral High-Performance Liquid Chromatography (HPLC).[6][7]

Protocol 2: Resolution of Racemic Mandelic Acid with (1R,2S)-(−)-Ephedrine [4][8]

  • Diastereomeric Salt Formation:

    • Dissolve racemic mandelic acid in 95% ethanol.

    • Add an equimolar amount of (1R,2S)-(−)-ephedrine to the solution.

    • Heat the mixture to ensure complete dissolution.

  • Crystallization and Isolation:

    • Allow the solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt, [(1R,2S)-(−)-ephedrine][(R)-(−)-mandelate].

    • Collect the precipitated crystals by vacuum filtration.

    • Recrystallize the salt from a suitable solvent to improve purity.

  • Liberation of the Enantiomerically Enriched Acid:

    • Neutralize the recrystallized diastereomeric salt with 6 M HCl.

    • Extract the liberated (R)-(−)-mandelic acid with an organic solvent.

    • Evaporate the solvent to obtain the solid enantiomerically enriched acid.

  • Analysis:

    • Determine the yield and melting point of the resolved (R)-(−)-mandelic acid.

    • Measure the optical purity using a polarimeter.

Visualization of the Chiral Resolution Workflow

The following diagram illustrates the general experimental workflow for the chiral resolution of a racemic acid using a chiral amine via diastereomeric salt formation.

Chiral_Resolution_Workflow cluster_start Starting Materials cluster_process Resolution Process cluster_products Products Racemic_Acid Racemic Acid (R/S Mixture) Salt_Formation Diastereomeric Salt Formation Racemic_Acid->Salt_Formation Chiral_Amine Chiral Amine (e.g., S-enantiomer) Chiral_Amine->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Mixture of Diastereomeric Salts Separation Separation of Diastereomers Crystallization->Separation Less_Soluble_Salt Less Soluble Salt (e.g., R-Acid-S-Amine) Separation->Less_Soluble_Salt Solid Phase More_Soluble_Salt More Soluble Salt (e.g., S-Acid-S-Amine) Separation->More_Soluble_Salt Mother Liquor Resolved_Acid Resolved Acid (e.g., R-enantiomer) Less_Soluble_Salt->Resolved_Acid Acidification Recovered_Amine Recovered Chiral Amine Less_Soluble_Salt->Recovered_Amine Basification & Extraction

General workflow for chiral resolution of a racemic acid.

References

Navigating Stereochemistry: A Comparative Guide to the Cross-Validation of Analytical Methods for Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of modern pharmaceutical development and quality control. The therapeutic efficacy and safety of a chiral drug can be critically dependent on its stereochemical purity, as enantiomers of the same molecule can exhibit vastly different pharmacological and toxicological profiles.[1] Consequently, the rigorous validation and cross-validation of analytical methods used to quantify enantiomeric excess are paramount. This guide provides an objective comparison of the principal analytical techniques employed for this purpose, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate method for a given application.

Enantiomeric excess is a measure of the purity of a chiral substance, representing the degree to which one enantiomer is present in a greater amount than the other.[2] It is expressed as a percentage, with a racemic mixture having an ee of 0% and a pure enantiomer having an ee of 100%.[1] The most prominent methods for determining enantiomeric excess include chiral chromatography—such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC)—Nuclear Magnetic Resonance (NMR) spectroscopy, and Capillary Electrophoresis (CE).[1][3]

Comparative Analysis of Key Analytical Techniques

The selection of an analytical method for determining enantiomeric excess is a multifactorial decision, balancing considerations of accuracy, precision, sensitivity, analysis time, and the physicochemical properties of the analyte. The following table summarizes the key performance characteristics of the most common techniques.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Supercritical Fluid Chromatography (SFC)Nuclear Magnetic Resonance (NMR) SpectroscopyCapillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[3]Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.[3]Differential partitioning of enantiomers between a chiral stationary phase and a supercritical fluid mobile phase.[3]Discrimination of enantiomers through the use of chiral solvating or derivatizing agents, leading to diastereomeric species with distinct NMR signals.[4]Separation of charged enantiomers based on their differential migration in an electric field, often in the presence of a chiral selector.[5][6]
Typical Accuracy 98-102%98-102%98-102%99-101% for major components[7]95-105%[7]
Typical Precision (%RSD) < 2%< 2%< 2%< 1%[7]< 5%[7]
Limit of Quantification (LOQ) ng/mL to µg/mLpg/mL to ng/mLng/mL to µg/mLmg/mL[7]µg/mL[7]
Advantages Robust, versatile, and widely applicable to a broad range of compounds.[1][3]High resolution for volatile and thermally stable analytes.[3][8]Fast analysis times, reduced organic solvent consumption ("greener" alternative).[3][9]Non-destructive, provides structural information, highly accurate and precise for bulk samples.[3][4]High separation efficiency, minimal sample and reagent consumption.[6][10]
Disadvantages Longer analysis times and higher solvent consumption compared to SFC.[3]Limited to volatile and thermally stable compounds; derivatization may be required.[8]Requires specialized equipment.[3]Lower sensitivity compared to chromatographic methods; may require chiral auxiliaries.[3][4]Lower sensitivity compared to chromatographic methods; reproducibility can be a challenge.[7]

Experimental Protocols

Reproducible and accurate determination of enantiomeric excess relies on well-defined experimental protocols. The following sections provide detailed methodologies for the key analytical techniques discussed.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric purity of a chiral drug substance.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis, Diode Array Detector).

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns such as Chiralcel® or Chiralpak®).[1]

Procedure:

  • Method Development:

    • Select an appropriate CSP based on the analyte's structure.

    • Optimize the mobile phase composition (e.g., mixtures of hexane/isopropanol for normal phase or acetonitrile/water for reversed phase) to achieve baseline separation of the enantiomers.[1]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent to a known concentration.

  • Analysis:

    • Inject a racemic standard to determine the retention times of both enantiomers.

    • Inject the sample solution.

    • Detect the enantiomers using a suitable detector at an appropriate wavelength.[1]

  • Quantification:

    • Integrate the peak areas of the two enantiomer signals.

    • Calculate the enantiomeric excess using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Chiral Gas Chromatography (GC)

Objective: To determine the enantiomeric purity of a volatile chiral compound.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or mass spectrometer (MS), and a chiral capillary column.

Procedure:

  • Method Development:

    • Select a suitable chiral stationary phase.

    • Optimize the temperature program (initial temperature, ramp rate, final temperature) and carrier gas flow rate to achieve separation.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent. Derivatization may be necessary to increase volatility and thermal stability.

  • Analysis:

    • Inject the racemic standard to identify the peaks corresponding to each enantiomer.

    • Inject the sample solution.

  • Quantification:

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the same formula as for HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent

Objective: To determine the enantiomeric excess of a chiral compound using a non-destructive method.

Instrumentation:

  • High-resolution NMR spectrometer.

Procedure:

  • Chiral Solvating Agent (CSA) Selection:

    • Choose a suitable CSA that is known to interact differently with the two enantiomers of the analyte.

  • Sample Preparation:

    • Dissolve a known amount of the sample in a deuterated solvent in an NMR tube.

    • Acquire a standard proton NMR spectrum.

    • Add a molar excess of the CSA to the NMR tube.[3]

  • Analysis:

    • Acquire another proton NMR spectrum.

    • Identify a proton signal that shows baseline separation for the two enantiomers in the presence of the CSA.[3]

  • Quantification:

    • Integrate the separated signals. The ratio of the integrals directly corresponds to the ratio of the enantiomers.[1]

    • Calculate the enantiomeric excess.

Visualization of Workflows and Logical Relationships

To further elucidate the processes involved in method validation and selection, the following diagrams, generated using Graphviz, illustrate the cross-validation workflow and a logical comparison of the primary analytical techniques.

CrossValidationWorkflow cluster_planning Planning Phase cluster_development Method Development & Validation cluster_execution Cross-Validation Execution cluster_analysis Data Analysis & Conclusion DefineAnalyte Define Analyte and Required Purity SelectMethods Select Potential Analytical Methods DefineAnalyte->SelectMethods DevelopMethod1 Develop & Validate Method 1 (e.g., HPLC) SelectMethods->DevelopMethod1 DevelopMethod2 Develop & Validate Method 2 (e.g., SFC) SelectMethods->DevelopMethod2 DevelopMethod3 Develop & Validate Method 3 (e.g., NMR) SelectMethods->DevelopMethod3 AnalyzeSamples Analyze the Same Set of Samples with All Validated Methods DevelopMethod1->AnalyzeSamples DevelopMethod2->AnalyzeSamples DevelopMethod3->AnalyzeSamples CompareResults Compare Enantiomeric Excess Results Statistically AnalyzeSamples->CompareResults AssessAgreement Assess Agreement and Identify Discrepancies CompareResults->AssessAgreement FinalConclusion Draw Conclusion on Method Interchangeability and Reliability AssessAgreement->FinalConclusion

Cross-validation workflow for analytical methods.

MethodComparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic & Other Methods cluster_attributes Key Attributes HPLC Chiral HPLC HighSensitivity High Sensitivity HPLC->HighSensitivity BroadApplicability Broad Applicability HPLC->BroadApplicability GC Chiral GC GC->HighSensitivity HighThroughput High Throughput GC->HighThroughput SFC Chiral SFC SFC->HighThroughput GreenChemistry Green Chemistry SFC->GreenChemistry NMR NMR Spectroscopy StructuralInfo Structural Information NMR->StructuralInfo NMR->BroadApplicability for soluble samples CE Capillary Electrophoresis CE->HighThroughput

Logical comparison of analytical methods.

Conclusion

The cross-validation of analytical methods is an indispensable step in ensuring the quality and reliability of enantiomeric excess determination.[11] Chiral chromatography, particularly HPLC and SFC, remains the gold standard for routine analysis due to its high sensitivity, precision, and broad applicability.[3] NMR spectroscopy serves as a powerful orthogonal method, providing non-destructive analysis and valuable structural confirmation.[4] Capillary electrophoresis offers a high-efficiency alternative with minimal sample consumption.[10] By understanding the principles, advantages, and limitations of each technique, and by implementing rigorous cross-validation protocols, researchers and drug development professionals can confidently select and apply the most suitable analytical methods to ensure the stereochemical integrity of their chiral molecules.

References

Chiral Resolution of Racemic Acids Using 1-Phenylethylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The separation of enantiomers, a process known as chiral resolution, is a critical step in the development and manufacturing of pharmaceuticals, agrochemicals, and other fine chemicals where stereochemistry dictates biological activity.[1][2] Among the various techniques available, classical resolution via the formation of diastereomeric salts remains a widely employed method due to its scalability and cost-effectiveness.[1][3] This guide provides a detailed comparison of the use of 1-phenylethylamine (B125046), a common and effective chiral resolving agent, for the separation of racemic carboxylic acids.

1-Phenylethylamine is available in both (R) and (S) enantiomeric forms, making it a versatile tool for isolating either enantiomer of a target racemic acid.[4] The fundamental principle of this resolution method lies in the reaction of a racemic acid with a single enantiomer of 1-phenylethylamine. This reaction forms a pair of diastereomeric salts with different physical properties, most notably different solubilities in a given solvent.[2][3] This solubility difference allows for the separation of the diastereomers through fractional crystallization. The less soluble diastereomeric salt crystallizes out of the solution, while the more soluble one remains in the mother liquor. Subsequently, the separated diastereomeric salts can be treated with an acid or base to regenerate the enantiomerically enriched acid and recover the resolving agent.[2]

This guide will present quantitative data from various studies, detail experimental protocols, and provide a visual representation of the resolution workflow.

Comparative Performance Data

The efficiency of a chiral resolution process is primarily evaluated by the yield and the enantiomeric excess (ee%) of the desired enantiomer. The following table summarizes the performance of 1-phenylethylamine in the resolution of several racemic carboxylic acids.

Racemic AcidResolving AgentSolventLess Soluble Diastereomeric SaltYield (%)Enantiomeric Excess (ee%)Reference
Ibuprofen (B1674241)(S)-(-)-1-Phenylethylamine0.5M KOH (aq)(S,S)-salt--[1][5]
2-Methoxy-2-(1-naphthyl)propionic acid(R)-1-PhenylethylamineAqueous Ethanol(R,R)-salt29>99[4]
5-Oxo-1-phenylpyrazolidine-3-carboxylic acid(R)-1-Phenylethylamine-(R,R)-salt--[4]
Lactic Acid(R)-1-PhenylethylamineWater(R,S)-salt--[6]
1,1'-Binaphthyl-2,2'-dicarboxylic acid(S)-1-PhenylethylamineAcetonitrile(aS,S)-amide86>99 (de)[7]

Note: The table presents a selection of data from the literature. The yield and ee% can be highly dependent on the specific experimental conditions, including the solvent, temperature, and number of recrystallizations.

Experimental Protocols

The following are generalized and specific experimental protocols for the chiral resolution of racemic acids using 1-phenylethylamine, based on procedures described in the literature.

General Protocol for the Resolution of a Racemic Carboxylic Acid

This protocol outlines the fundamental steps for the chiral resolution of a generic racemic carboxylic acid using one of the enantiomers of 1-phenylethylamine.

1. Diastereomeric Salt Formation:

  • Dissolve the racemic carboxylic acid (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, acetonitrile, or an aqueous solution) at an elevated temperature to ensure complete dissolution.

  • In a separate container, dissolve the chiral resolving agent, either (R)- or (S)-1-phenylethylamine (0.5 to 1.0 equivalent), in the same solvent.

  • Slowly add the solution of the resolving agent to the solution of the racemic acid with stirring.

2. Fractional Crystallization:

  • Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt.

  • For enhanced crystallization, the solution can be further cooled in an ice bath.

  • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.

3. Isolation of the Enantiomerically Enriched Acid:

  • Suspend the collected diastereomeric salt crystals in water.

  • Acidify the suspension with a strong acid (e.g., HCl or H₂SO₄) to a pH of 1-2. This will protonate the carboxylate of the desired acid enantiomer and the amine of the resolving agent.

  • Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the resolved acid.

4. Recovery of the Resolving Agent:

  • The aqueous layer from the extraction contains the hydrochloride salt of 1-phenylethylamine.

  • Make the aqueous solution basic with a strong base (e.g., NaOH or KOH) to deprotonate the ammonium (B1175870) salt and regenerate the free amine.

  • Extract the 1-phenylethylamine with an organic solvent, dry the organic layer, and remove the solvent to recover the resolving agent for reuse.

Specific Protocol: Resolution of Racemic Ibuprofen with (S)-(-)-1-Phenylethylamine [1][5]

This protocol is adapted from procedures for the resolution of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen.

1. Formation of the Potassium Salt of Ibuprofen:

  • In a 125 mL Erlenmeyer flask, add approximately 15 mmol of racemic ibuprofen and 30 mL of 0.5 M potassium hydroxide (B78521) (KOH) solution.

  • Gently heat the mixture to between 75-85 °C with stirring until most of the ibuprofen dissolves.

2. Formation and Crystallization of the Diastereomeric Salt:

  • Slowly add one molar equivalent of (S)-(-)-1-phenylethylamine to the warm solution of the ibuprofen potassium salt.

  • A precipitate of the (S)-ibuprofen-(S)-1-phenylethylamine salt should form within a few minutes.

  • Maintain the temperature of the mixture at 75-85 °C for about an hour with continuous stirring.

  • Allow the flask to cool to room temperature, which will cause further precipitation of the less soluble diastereomeric salt.

  • Collect the solid salt by vacuum filtration and wash it with a small amount of ice-cold water.

3. Liberation of (S)-(+)-Ibuprofen:

  • Suspend the filtered diastereomeric salt in water.

  • Add a strong acid, such as 2 M sulfuric acid (H₂SO₄), and stir the mixture for several minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with a suitable organic solvent like methyl-t-butyl ether (MTBE).

  • Combine the organic extracts and wash them sequentially with water and a saturated sodium chloride (brine) solution.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) and then remove the solvent using a rotary evaporator to yield the enantiomerically enriched (S)-(+)-ibuprofen.

Visualizing the Workflow

The following diagrams illustrate the logical steps involved in the chiral resolution process.

G cluster_workflow Chiral Resolution Workflow racemic_acid Racemic Acid ((R)-Acid & (S)-Acid) diastereomeric_salts Mixture of Diastereomeric Salts ((R,R)-Salt & (S,R)-Salt) racemic_acid->diastereomeric_salts resolving_agent Chiral Resolving Agent ((R)-1-Phenylethylamine) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Salt (e.g., (R,R)-Salt) crystallization->less_soluble Precipitate more_soluble More Soluble Salt in Mother Liquor (e.g., (S,R)-Salt) crystallization->more_soluble Solution acidification1 Acidification less_soluble->acidification1 acidification2 Acidification more_soluble->acidification2 enantiomer1 Desired Enantiomer ((R)-Acid) acidification1->enantiomer1 recovery1 Recovered Resolving Agent acidification1->recovery1 enantiomer2 Other Enantiomer ((S)-Acid) acidification2->enantiomer2 recovery2 Recovered Resolving Agent acidification2->recovery2 G cluster_logic Logical Relationship in Diastereomeric Salt Formation racemic_mixture Racemic Mixture (R-Enantiomer + S-Enantiomer) reaction Reaction racemic_mixture->reaction chiral_reagent Single Enantiomer Reagent (R'-Reagent) chiral_reagent->reaction diastereomers Diastereomeric Pair (R,R'-Product + S,R'-Product) (Different Physical Properties) reaction->diastereomers separation Physical Separation (e.g., Crystallization) diastereomers->separation separated_diastereomers Separated Diastereomers separation->separated_diastereomers removal Removal of Chiral Reagent separated_diastereomers->removal resolved_enantiomers Resolved Enantiomers (R-Enantiomer & S-Enantiomer) removal->resolved_enantiomers

References

A Comparative Analysis of 1-Phenylethylamine Hydrochloride and Newer Agents for Chiral Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Resolving Agent

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development of stereochemically pure pharmaceuticals. For decades, classical resolving agents like (R)-(+)- and (S)-(-)-1-phenylethylamine have been staples in the laboratory for the separation of racemic acids. However, the continuous drive for improved efficiency, higher yields, and greater enantiomeric purity has led to the development of newer resolving agents. This guide provides a comprehensive benchmark of the traditional resolving agent, 1-phenylethylamine (B125046), against its more modern counterparts, supported by experimental data and detailed protocols.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The most prevalent method for resolving a racemic mixture of a chiral acid or base is through the formation of diastereomeric salts.[1][2] This technique relies on the reaction between the racemic mixture and an enantiomerically pure resolving agent. The resulting products are diastereomers, which, unlike enantiomers, possess different physical properties, including solubility. This difference allows for their separation through methods like fractional crystallization. The less soluble diastereomer crystallizes preferentially from the solution, after which the purified enantiomer can be liberated from the resolving agent.

dot

Caption: General workflow of chiral resolution by diastereomeric salt formation.

Performance Benchmark: Ibuprofen (B1674241) Resolution

To provide a tangible comparison, this guide focuses on the resolution of racemic ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The therapeutic activity of ibuprofen is almost exclusively attributed to the (S)-(+)-enantiomer, making its efficient resolution a subject of significant interest.

Resolving AgentRacemic CompoundYieldEnantiomeric Excess (ee%)Key Observations
(S)-(-)-1-Phenylethylamine Racemic Ibuprofen~74% (of S-enantiomer)>99%A classical, effective method. The (S,S) salt is significantly less soluble in aqueous solutions, allowing for efficient precipitation.
O,O'-di-p-toluoyl-D-tartaric acid (D-DTTA) Racemic IbuprofenGoodHigh (not specified)A newer tartaric acid derivative shown to be an effective resolving agent for ibuprofen, leading to high enantiomeric purity.
N-octyl-D-glucamine Racemic Ibuprofen74%99.2%A newer generation resolving agent demonstrating high yield and excellent enantiomeric purity in a single resolution step.[3]

Note: The data presented is compiled from different studies and experimental conditions may vary. Direct comparison under identical conditions is recommended for definitive selection.

The Importance of Chiral Purity: The Case of Ibuprofen

The significance of chiral resolution is underscored by the differential biological activity of enantiomers. In the case of ibuprofen, the (S)-enantiomer is a potent inhibitor of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of pain and inflammation. The (R)-enantiomer, conversely, exhibits negligible anti-inflammatory effects.

dot

G cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzyme substrate Prostaglandins Prostaglandins (Cause Pain & Inflammation) COX_Enzyme->Prostaglandins synthesizes S_Ibuprofen (S)-Ibuprofen (Active Enantiomer) S_Ibuprofen->COX_Enzyme INHIBITS R_Ibuprofen (R)-Ibuprofen (Inactive Enantiomer) R_Ibuprofen->COX_Enzyme No significant inhibition

Caption: Differential inhibition of the COX pathway by ibuprofen enantiomers.

As illustrated, (S)-Ibuprofen effectively blocks the active site of COX enzymes, preventing the conversion of arachidonic acid into prostaglandins. This mechanism is the basis of its therapeutic action. While the human body can convert a portion of (R)-ibuprofen to the active (S)-form, administering the pure (S)-enantiomer (dexibuprofen) can offer a more favorable therapeutic profile.

Experimental Protocols

Below are detailed methodologies for the resolution of racemic ibuprofen using both a classical and a newer class of resolving agent.

Protocol 1: Resolution of Racemic Ibuprofen with (S)-(-)-1-Phenylethylamine

This protocol is adapted from established laboratory procedures for the resolution of racemic acids.

Materials:

  • Racemic ibuprofen

  • (S)-(-)-1-phenylethylamine

  • 0.25 M Potassium hydroxide (B78521) (KOH) solution

  • 2 M Sulfuric acid (H₂SO₄)

  • 2-Propanol

  • Methyl-t-butyl ether (MTBE)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (Erlenmeyer flasks, dropping funnel, separatory funnel)

  • Heating/stirring plate

  • Vacuum filtration apparatus

Procedure:

  • Salt Formation:

    • In a 125 mL Erlenmeyer flask, dissolve approximately 1.0 g of racemic ibuprofen in 15 mL of 0.25 M KOH solution.

    • Heat the mixture to boiling.

    • Slowly add 0.5 mL of (S)-(-)-1-phenylethylamine dropwise to the heated solution. A precipitate of the (S,S)-ibuprofen-phenethylammonium salt should form.

    • Continue heating for 30 minutes.

  • Isolation of Diastereomeric Salt:

    • Allow the mixture to cool to room temperature, then place it in an ice bath to maximize crystallization.

    • Collect the solid precipitate by vacuum filtration and wash with a small amount of ice-cold water.

  • Recrystallization:

    • Transfer the collected salt to a clean flask and add a minimal amount of boiling 2-propanol until the solid dissolves.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to recrystallize the purified salt.

    • Collect the recrystallized salt by vacuum filtration and wash with a small amount of ice-cold water.

  • Liberation of (S)-(+)-Ibuprofen:

    • Transfer the recrystallized salt to a beaker and add 10 mL of 2 M H₂SO₄. Stir for several minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with MTBE.

    • Combine the organic layers and wash them sequentially with 10 mL of water and 10 mL of saturated NaCl solution.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of Product:

    • Remove the MTBE by rotary evaporation to yield the (S)-(+)-ibuprofen, which may be a thick oil that solidifies upon cooling.

    • Determine the yield and measure the enantiomeric excess using chiral HPLC or by measuring the optical rotation.

Protocol 2: Resolution of Racemic Ibuprofen with O,O'-di-p-toluoyl-D-tartaric acid (D-DTTA)

This protocol is based on the use of tartaric acid derivatives for the resolution of profens.

Materials:

  • Racemic ibuprofen

  • O,O'-di-p-toluoyl-D-tartaric acid (D-DTTA)

  • Suitable solvent (e.g., ethanol, methanol, or a mixture)

  • Base (e.g., sodium hydroxide) for liberation of the enantiomer

  • Acid (e.g., hydrochloric acid) for neutralization

  • Standard laboratory glassware

  • Heating/stirring plate

  • Vacuum filtration apparatus

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve racemic ibuprofen and an equimolar amount of D-DTTA in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. The choice of solvent is crucial and may require optimization.

  • Isolation and Purification:

    • Collect the precipitated salt by vacuum filtration.

    • The purity of the diastereomeric salt can be enhanced by one or more recrystallizations from a suitable solvent.

  • Liberation of the Enantiomer:

    • Suspend the purified diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the tartaric acid derivative, making it water-soluble.

    • Extract the ibuprofen enantiomer into an organic solvent.

    • Acidify the aqueous layer to recover the D-DTTA resolving agent.

    • Wash, dry, and evaporate the organic solvent to isolate the enantiomerically enriched ibuprofen.

  • Analysis:

    • Characterize the product by determining its melting point, and measure the enantiomeric excess by chiral HPLC.

Conclusion

While 1-phenylethylamine remains a reliable and cost-effective resolving agent, newer agents such as tartaric acid derivatives and N-alkyl-D-glucamines offer competitive, and in some cases superior, performance in terms of yield and enantiomeric purity. The choice of the optimal resolving agent is often substrate-dependent and requires empirical evaluation. The experimental protocols provided herein serve as a starting point for researchers to benchmark these agents for their specific applications. The ultimate goal—the isolation of a single, therapeutically active enantiomer—is a cornerstone of modern drug development, driven by the profound differences in how stereoisomers interact with biological systems.

References

Cost-benefit analysis of different chiral resolution strategies

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Chiral Resolution Strategies: A Cost-Benefit Analysis

In the realm of pharmaceutical development, agrochemicals, and material science, the separation of enantiomers is a critical step. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1][2] Consequently, regulatory bodies often mandate the development of single-enantiomer drugs to enhance safety and efficacy.[2][3] This guide provides a comprehensive cost-benefit analysis of various chiral resolution strategies, offering a comparative look at their performance with supporting experimental data to aid researchers in selecting the optimal method.

Key Chiral Resolution Strategies: An Overview

The choice of a chiral resolution strategy is a multifactorial decision, balancing the cost of reagents and equipment against achievable yield, enantiomeric excess (e.e.), and scalability.[4] The primary methods employed in academic and industrial settings include classical chemical resolution, enzymatic kinetic resolution, and chiral chromatography.[5]

Classical Chemical Resolution: Diastereomeric Salt Crystallization

This is one of the most established and widely used techniques for resolving racemates, particularly for acidic and basic compounds.[1][5] The principle involves reacting a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts.[6][7] Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[7][8] The resolving agent is then removed to yield the pure enantiomer.[6]

Cost-Benefit Analysis:

  • Cost: This method is often considered cost-effective, especially at a large scale, due to the availability of inexpensive chiral resolving agents like tartaric acid and brucine.[4][6][9] The primary costs are associated with the resolving agent and solvents.

  • Benefits: The technique is straightforward, scalable, and does not require sophisticated instrumentation.[4][9]

  • Drawbacks: The theoretical maximum yield for the desired enantiomer is 50%, although the unwanted enantiomer can sometimes be racemized and recycled.[6][10] The process can be laborious and may require significant optimization of solvents and crystallization conditions to achieve high purity.[6]

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[5] This results in a mixture of a reacted enantiomer and the unreacted enantiomer, which can then be separated. Lipases are commonly used enzymes for this purpose.[4]

Cost-Benefit Analysis:

  • Cost: The initial investment in the enzyme can be higher than for chemical resolving agents.[4] However, enzymes like the immobilized Novozym 435 are often reusable over multiple cycles, which can significantly lower the effective cost per reaction.[4]

  • Benefits: This method is renowned for achieving very high enantiomeric excess, often exceeding 99%.[4] Reactions are typically performed under mild conditions.

  • Drawbacks: The maximum theoretical yield for the desired substrate is 50%, as the other enantiomer is consumed or remains unreacted.[4] The enzyme's activity and stability can be sensitive to reaction conditions.

A related and more advanced technique is Dynamic Kinetic Resolution (DKR) , which combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer.[11] This allows the entire racemic mixture to be converted into a single, pure enantiomer, offering a theoretical yield of up to 100%.[11]

Chiral Chromatography

Chiral chromatography has become a powerful and versatile tool for both analytical and preparative-scale separation of enantiomers.[5][12] The most common techniques are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[1][12] These methods use a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[5][13]

Cost-Benefit Analysis:

  • Cost: The primary cost is the chiral column itself, which can be expensive, with prices for a single analytical column often around $1,500 - $2,000.[14][15] The global market for these columns was valued at USD 102 million in 2024.[3] Solvent consumption, particularly for preparative HPLC, also contributes significantly to the overall cost.[16] SFC is often more cost-effective than HPLC due to the lower cost and reduced consumption of the mobile phase (typically supercritical CO2).[12]

  • Benefits: Chiral chromatography offers high resolution and can be applied to a wide range of compounds.[17] Method development can be rapid, and both enantiomers are recovered in high purity.[13][18] The technique is highly scalable, from microgram analysis to multi-ton production.[16][18][19] Polysaccharide-based CSPs are particularly versatile and widely used.[13][17]

  • Drawbacks: The high cost of CSPs and the need for specialized equipment can be a barrier.[3][20] For large-scale separations, the solvent consumption in HPLC can be substantial, making it less environmentally friendly and more expensive than other methods.[16]

Data Presentation: Quantitative Comparison of Chiral Resolution Strategies

The following tables summarize quantitative data to facilitate a direct comparison of the different strategies.

Table 1: Cost-Benefit Comparison of Key Resolution Strategies for 1-phenylethylamine. [4]

MethodResolving Agent/CatalystKey Reagents & Estimated CostTypical Yield (%)Typical e.e. (%)
Diastereomeric Salt Crystallization (+)-Tartaric Acid(+)-Tartaric Acid (~$0.15/g)~40-45%>98%
Enzymatic Kinetic Resolution Novozym 435 (Immobilized Lipase)Novozym 435 (~$26.32/g), Acyl donor~40-50%>99%
Carbamate Derivative Formation Ethyl (S)-1-phenylethylcarbamate(S)-1-phenylethylamine (~$0.47/mL)VariableVariable

Table 2: Performance Comparison of Different Chiral Stationary Phases (CSPs) in HPLC. [13]

CompoundCSP TypeMobile PhaseResolution (Rs)Selectivity (α)
WarfarinPolysaccharide (Cellulose-based)Hexane/Ethanol2.101.25
KetoprofenPolysaccharide (Amylose-based)Hexane/IPA/TFA3.501.40
PropranololProtein (AGP-based)Phosphate Buffer/Acetonitrile1.801.15
ThalidomideCyclodextrin (Beta-cyclodextrin)Phosphate Buffer/Methanol2.501.30

Note: Rs > 1.5 indicates baseline separation.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in chiral resolution.

G General Chiral Resolution Workflow cluster_start cluster_methods Resolution Strategy cluster_separation Separation cluster_end racemate Racemic Mixture (50% R, 50% S) crystallization Diastereomeric Salt Crystallization racemate->crystallization enzyme Enzymatic Kinetic Resolution racemate->enzyme chromatography Chiral Chromatography racemate->chromatography filtration Filtration/ Crystallization crystallization->filtration extraction Extraction/ Work-up enzyme->extraction collection Fraction Collection chromatography->collection enantiomer_R Pure R-Enantiomer filtration->enantiomer_R enantiomer_S Pure S-Enantiomer filtration->enantiomer_S extraction->enantiomer_R extraction->enantiomer_S collection->enantiomer_R collection->enantiomer_S

Caption: A general workflow for chiral resolution processes.

G Decision Tree for Chiral Resolution Strategy start Start with Racemate scale Scale of Separation? start->scale analytical Analytical (<1g) scale->analytical Analytical preparative Preparative (>1g) scale->preparative Preparative compound_type Compound Type? acid_base Acid or Base? compound_type->acid_base yield_req Yield > 50% Required? enzyme Enzymatic Resolution yield_req->enzyme No dkr DKR / Deracemization yield_req->dkr Yes hplc_sfc Chiral HPLC/SFC analytical->hplc_sfc preparative->compound_type neutral Neutral acid_base->neutral No crystallization Diastereomeric Salt Crystallization acid_base->crystallization Yes neutral->yield_req crystallization->hplc_sfc Alternative enzyme->hplc_sfc Alternative dkr->hplc_sfc Alternative

Caption: Decision tree for selecting a chiral resolution method.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of chiral resolution techniques.

Protocol 1: Diastereomeric Salt Crystallization of a Racemic Amine[4]
  • Salt Formation: Dissolve the racemic amine (1 equivalent) in a suitable solvent (e.g., ethanol). Add a solution of the chiral resolving agent, such as (+)-tartaric acid (0.5-1.0 equivalents), in the same solvent.

  • Crystallization: Heat the mixture to obtain a clear solution, then allow it to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask or adding a seed crystal. Allow the mixture to stand for a period (e.g., 24 hours) to maximize crystal formation.

  • Isolation: Collect the diastereomeric salt crystals by vacuum filtration. Wash the crystals sparingly with a small amount of the cold crystallization solvent.

  • Liberation of Free Enantiomer: Suspend the collected crystals in water and add a base (e.g., 1M NaOH) to neutralize the resolving agent and liberate the free amine.

  • Extraction & Analysis: Extract the free amine into an organic solvent (e.g., dichloromethane). Dry the organic layer, concentrate it, and analyze the enantiomeric excess using a suitable method like chiral HPLC.

Protocol 2: Enzymatic Kinetic Resolution of a Racemic Alcohol[4][11]
  • Setup: To a vial, add the racemic alcohol (1 equivalent), an organic solvent (e.g., toluene, 2-5 mL), and an acyl donor (e.g., vinyl acetate, 1.5-3 equivalents).

  • Enzyme Addition: Add the immobilized lipase (B570770) (e.g., Novozym 435) to the mixture (typically 10-50 mg per mmol of substrate).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both the product and the remaining starting material.

  • Work-up: Once the desired conversion is reached, remove the enzyme by filtration (the enzyme can be washed and reused).

  • Separation: The resulting mixture contains the acylated enantiomer (product) and the unreacted enantiomer (starting material). These can be separated using standard techniques like column chromatography.

  • Analysis: Analyze the enantiomeric excess of both the isolated product and the unreacted starting material.

Protocol 3: General Workflow for Chiral HPLC Method Development[13]
  • Column Screening: Begin by screening the racemic compound on a set of 4-6 different chiral stationary phases (CSPs), often including both cellulose- and amylose-based columns.[17] Use standard mobile phases for normal phase (e.g., Hexane/Ethanol) and reversed-phase (e.g., Acetonitrile/Water) modes.

  • Mobile Phase Optimization: Once a "hit" is identified (i.e., partial or full separation is observed), optimize the mobile phase composition to improve the resolution (Rs). This involves adjusting the ratio of the strong and weak solvents and adding additives (e.g., trifluoroacetic acid for acids, diethylamine (B46881) for bases).

  • Parameter Adjustment: Further fine-tune the separation by adjusting other parameters such as flow rate and column temperature to achieve optimal resolution in a reasonable analysis time.[17]

  • Method Validation: Validate the final method for specificity, linearity, accuracy, and precision according to relevant guidelines.

  • Scale-up: For preparative separations, the analytical method can be scaled up by increasing the column diameter and adjusting the flow rate and injection volume proportionally.[12][19]

References

A Comparative Guide to the Reproducibility of Chiral Resolution Protocols for 1-Phenylethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reproducible resolution of chiral amines like 1-phenylethylamine (B125046) is a critical step in the synthesis of enantiomerically pure compounds. This guide provides a comparative analysis of common chiral resolution protocols for 1-phenylethylamine hydrochloride, focusing on reproducibility, performance, and experimental considerations. The primary method discussed is classical resolution via diastereomeric salt formation, with a focus on commonly used resolving agents: tartaric acid, mandelic acid, and camphorsulfonic acid.

Performance Comparison of Chiral Resolving Agents

The success of a chiral resolution is primarily evaluated by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. While direct, side-by-side comparative studies on the reproducibility of these protocols are not extensively documented in publicly available literature, the following tables summarize typical performance data collated from various sources. It is important to note that the efficiency of chiral resolution is highly dependent on specific experimental conditions such as solvent, temperature, and crystallization time.

Table 1: Performance Data for Chiral Resolution of 1-Phenylethylamine

Chiral Resolving AgentSolventTypical Yield (%)Typical Enantiomeric Excess (e.e.) (%)Notes
(+)-Tartaric AcidMethanol (B129727)55-70%69-95%A widely used and cost-effective resolving agent. The yield and e.e. can be sensitive to the rate of cooling and the volume of solvent.[1]
(R)-Mandelic AcidMethanol~82% (modified)~83% (first cycle), ~91% (second cycle)Data is for a PEGylated (R)-mandelic acid derivative, which may enhance performance.[2] Standard mandelic acid resolution may yield different results.
(1S)-(+)-10-Camphorsulfonic Acidn-Butyl AcetateNot specified~59% (initial), 95% (after recrystallization)A strong acid resolving agent, often effective when others fail. Recrystallization is typically necessary to achieve high e.e.[3]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for achieving reproducible results in chiral resolution. Below are methodologies for the key resolving agents discussed.

Resolution with (+)-Tartaric Acid

This protocol is a widely cited method for the resolution of racemic 1-phenylethylamine.[4][5]

  • Dissolution: Dissolve (R,S)-1-phenylethylamine in methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in methanol, gently heating if necessary.

  • Salt Formation: Slowly add the amine solution to the warm tartaric acid solution. Overly rapid addition can cause the mixture to boil over.

  • Crystallization: Gently boil the resulting solution for a few minutes. Allow the solution to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt, typically the (S)-(-)-1-phenylethylammonium-(+)-tartrate. For optimal crystallization, the solution may be left undisturbed for an extended period (e.g., overnight).

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Liberation of the Free Amine: Dissolve the collected crystals in water and add a strong base (e.g., 50% NaOH solution) until the solution is basic.

  • Extraction: Extract the liberated (S)-(-)-1-phenylethylamine with an organic solvent such as ether.

  • Isolation of the Enantiomer: Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4), and remove the solvent by rotary evaporation to yield the resolved amine.

Resolution with (R)-Mandelic Acid (General Protocol)

While the specific data in Table 1 refers to a modified mandelic acid, a general protocol for classical resolution with mandelic acid would follow a similar procedure to that of tartaric acid.

  • Dissolution and Salt Formation: Dissolve racemic 1-phenylethylamine and an equimolar amount of (R)-mandelic acid in a suitable solvent (e.g., methanol or ethanol) at an elevated temperature.

  • Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt.

  • Isolation and Liberation: Isolate the crystals by filtration, and then liberate the free amine by treatment with a base, followed by extraction.

Resolution with (1S)-(+)-10-Camphorsulfonic Acid (General Protocol)

Camphorsulfonic acid is a strong acid and can be a powerful resolving agent.[3][6]

  • Dissolution: Dissolve racemic 1-phenylethylamine in a suitable solvent, such as n-butyl acetate.

  • Salt Formation: Add an equimolar amount of (1S)-(+)-10-camphorsulfonic acid to the solution. The mixture may be heated to ensure complete dissolution.

  • Crystallization: Allow the solution to cool gradually to room temperature. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

  • Isolation and Recrystallization: Isolate the initial crystalline product by filtration. To achieve high enantiomeric excess, recrystallization from a suitable solvent is often necessary.

  • Liberation of the Free Amine: Liberate the resolved amine from the purified diastereomeric salt using a base and extraction, similar to the other protocols.

Factors Influencing Reproducibility

The reproducibility of chiral resolution by diastereomeric salt formation can be influenced by several factors:

  • Purity of Starting Materials: The presence of impurities in the racemic amine or the resolving agent can interfere with the crystallization process.

  • Solvent Choice: The solubility of the diastereomeric salts is highly dependent on the solvent system used.

  • Temperature and Cooling Rate: The temperature profile during crystallization significantly impacts the selectivity and the quality of the crystals formed. A slow and controlled cooling rate is generally preferred.

  • Stirring and Agitation: The degree of agitation can affect nucleation and crystal growth.

  • Filtration and Washing: Inefficient removal of the mother liquor, which contains the more soluble diastereomer, will lead to lower enantiomeric excess.

Alternative Methods

Besides classical resolution, other methods for obtaining enantiomerically pure 1-phenylethylamine exist, such as enzymatic kinetic resolution.[7] These methods can offer high enantioselectivity but may require different optimization strategies.

Visualizing the Chiral Resolution Workflow

The following diagrams illustrate the logical steps involved in selecting a chiral resolution strategy and the general experimental workflow for diastereomeric salt formation.

G cluster_0 Decision Pathway for Chiral Resolution Start Racemic Mixture of 1-Phenylethylamine Screening Screen Resolving Agents (e.g., Tartaric Acid, Mandelic Acid, Camphorsulfonic Acid) Start->Screening Optimization Optimize Conditions (Solvent, Temperature, Concentration) Screening->Optimization Validation Validate Reproducibility and Scalability Optimization->Validation Production Implement a Robust Resolution Protocol Validation->Production G Racemic_Amine Racemic 1-Phenylethylamine (R/S Mixture) Add_Resolving_Agent Add Chiral Resolving Agent (e.g., (+)-Tartaric Acid) Racemic_Amine->Add_Resolving_Agent Diastereomeric_Salts Formation of Diastereomeric Salts (R-Amine / R-Acid and S-Amine / R-Acid) Add_Resolving_Agent->Diastereomeric_Salts Crystallization Selective Crystallization of Less Soluble Diastereomer Diastereomeric_Salts->Crystallization Filtration Filtration Crystallization->Filtration Less_Soluble_Salt Isolated Crystals of Less Soluble Diastereomeric Salt Filtration->Less_Soluble_Salt Mother_Liquor Mother Liquor with More Soluble Diastereomeric Salt Filtration->Mother_Liquor Liberation_1 Liberate Free Amine (Base Treatment) Less_Soluble_Salt->Liberation_1 Liberation_2 Liberate Free Amine (Base Treatment) Mother_Liquor->Liberation_2 Extraction_1 Extraction Liberation_1->Extraction_1 Extraction_2 Extraction Liberation_2->Extraction_2 Resolved_Enantiomer_1 Isolated Enantiomer 1 Extraction_1->Resolved_Enantiomer_1 Resolved_Enantiomer_2 Isolated Enantiomer 2 Extraction_2->Resolved_Enantiomer_2

References

A Comparative Guide to Chiral Resolution Methods for Scalable Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and scalable separation of enantiomers is a critical challenge in the pharmaceutical and fine chemical industries. The choice of a chiral resolution method can significantly impact the economic viability and timeline of drug development and manufacturing. This guide provides an objective comparison of the scalability of common chiral resolution techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your specific needs.

At a Glance: Scalability Comparison of Chiral Resolution Methods

The following table summarizes the key performance indicators for various chiral resolution methods, providing a comparative overview of their suitability for large-scale production.

MethodTypical YieldTypical Enantiomeric Excess (ee)ProductivityRelative Cost (Large Scale)Key AdvantagesKey Disadvantages
Diastereomeric Crystallization <50% (per cycle)>98%Low to MediumLowCost-effective for large volumes, well-established technology.Limited to compounds that form crystalline diastereomeric salts, requires stoichiometric amounts of a resolving agent, often requires multiple recrystallizations.
Preparative Chiral HPLC >95%>99%Low to MediumHighHigh purity and recovery, applicable to a wide range of compounds.[1]High solvent consumption, high cost of chiral stationary phases (CSPs), limited throughput for very large quantities.[2]
Supercritical Fluid Chromatography (SFC) >95%>99%Medium to HighMediumFaster than HPLC, reduced organic solvent consumption ("greener"), lower viscosity allows for higher flow rates and faster separations.[3][4]Higher initial equipment cost, solubility of polar compounds can be limited.[1]
Simulated Moving Bed (SMB) Chromatography >99%>99%HighMedium to HighContinuous process with high productivity and purity, reduced solvent consumption compared to batch chromatography.[5][6]High capital investment, complex process to set up and optimize, best suited for binary separations.[6]
Enzymatic Kinetic Resolution <50% (without racemization)>99%Low to HighMediumHighly selective, operates under mild conditions, environmentally friendly.Limited to 50% yield for the desired enantiomer unless coupled with racemization, enzyme stability and cost can be a factor.

In-Depth Method Analysis and Experimental Data

This section provides a more detailed look at each method, including representative experimental data to illustrate their performance in practice.

Diastereomeric Crystallization

This classical method relies on the formation of diastereomeric salts by reacting a racemic mixture with a chiral resolving agent. The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization.[7]

Case Study: Resolution of Racemic Ibuprofen (B1674241)

In a study on the chiral resolution of racemic ibuprofen using (S)-(-)-α-methylbenzylamine (S-MBA) as the resolving agent, researchers achieved high diastereomeric and enantiomeric excess.[8]

ParameterValueReference
Resolving Agent (S)-(-)-α-methylbenzylamine (S-MBA)[8]
Solvent/Antisolvent Methanol (B129727)/Water (1:6 ratio)[8]
Yield of S-enriched Ibuprofen 95%[8]
Enantiomeric Excess (ee) of S-Ibuprofen 80%[8]
Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Preparative chiral HPLC is a powerful technique for obtaining high-purity enantiomers. It utilizes a chiral stationary phase (CSP) to selectively interact with and separate the enantiomers in a racemic mixture.[1]

Example: Resolution of Ketoprofen (B1673614) Enantiomers

The separation of ketoprofen enantiomers is a common application of chiral HPLC. High-purity R- and S-ketoprofen can be obtained using this method.[9] While specific industrial-scale productivity data is often proprietary, the principle relies on scaling up analytical separations.

ParameterTypical ValueReference
Chiral Stationary Phase Amylase-tri(3,5-dimethyl phenyl carbamate)[9]
Mobile Phase n-hexane/ethanol[9]
Purity of Enantiomers >98.0%[9]
Productivity Dependent on column size and loading, can range from grams to kilograms per day.[1]
Preparative Supercritical Fluid Chromatography (SFC)

SFC is a "greener" alternative to HPLC that uses supercritical carbon dioxide as the primary mobile phase.[3] Its low viscosity and high diffusivity allow for faster separations and higher throughput.[10]

Example: Preparative Separation of a Chiral Amide

A case study on the preparative SFC separation of a racemic amide demonstrated high throughput and purity.[10]

ParameterValueReference
Chiral Stationary Phase Chiralart SA[10]
Mobile Phase 40% 2-propanol in CO2[10]
Throughput 4.4 g racemate / g CSP / day[10]
Enantiomeric Purity >99% ee[10]
Yield (with racemization and recycle) 87%[10]
Simulated Moving Bed (SMB) Chromatography

SMB is a continuous chromatographic technique that simulates a counter-current movement between the mobile and stationary phases. This allows for very high productivity and purity with reduced solvent consumption compared to batch chromatography.[6][11]

Example: Enantioseparation of Phenylpropanolamine

An experimental study on the separation of phenylpropanolamine enantiomers using SMB chromatography achieved both high purity and high yield.[12]

ParameterValueReference
Purity >99%[12]
Yield >99%[12]
Productivity Can reach several kilograms per day depending on the specific process and equipment scale.[4]
Enzymatic Kinetic Resolution

This method utilizes the high stereoselectivity of enzymes to catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.[13]

Example: Kinetic Resolution of a Racemic β-Blocker Derivative

A study on the enzymatic kinetic resolution of 1-(isopropylamine)-3-phenoxy-2-propanol using Candida rugosa lipase (B570770) demonstrated high enantioselectivity.[14]

ParameterValueReference
Enzyme Candida rugosa lipase MY[14]
Acylating Agent Isopropenyl acetate (B1210297)[14]
Reaction Medium Toluene and [EMIM][BF4][14]
Enantiomeric Excess of Product (eep) 96.17%[14]
Conversion (C) 28.2%[14]

Experimental Workflows and Logical Relationships

Visualizing the experimental workflows can provide a clearer understanding of the steps involved in each chiral resolution method.

Diastereomeric_Crystallization_Workflow cluster_prep Preparation cluster_process Process cluster_output Output racemate Racemic Mixture dissolution Dissolution & Salt Formation racemate->dissolution resolving_agent Chiral Resolving Agent resolving_agent->dissolution solvent Solvent solvent->dissolution crystallization Crystallization dissolution->crystallization filtration Filtration crystallization->filtration liberation Liberation of Enantiomer filtration->liberation Crystals enantiomer2 Other Enantiomer (in mother liquor) filtration->enantiomer2 Mother Liquor enantiomer1 Desired Enantiomer liberation->enantiomer1

Workflow for Diastereomeric Crystallization.

Preparative_Chromatography_Workflow cluster_prep Preparation cluster_process Process cluster_output Output racemate_sol Racemic Mixture Solution injection Injection onto Chiral Column racemate_sol->injection separation Chromatographic Separation injection->separation detection Detection separation->detection fractionation Fraction Collection detection->fractionation evaporation Solvent Evaporation fractionation->evaporation enantiomer1_out Enantiomer 1 evaporation->enantiomer1_out enantiomer2_out Enantiomer 2 evaporation->enantiomer2_out

Workflow for Preparative Chiral Chromatography (HPLC/SFC).

SMB_Workflow cluster_input Input Streams cluster_process SMB System (Continuous Loop) cluster_output Output Streams feed Racemic Feed smb_unit Multi-Column SMB Unit feed->smb_unit eluent Eluent eluent->smb_unit extract Extract (Strongly Adsorbed Enantiomer) smb_unit->extract raffinate Raffinate (Weakly Adsorbed Enantiomer) smb_unit->raffinate

Process Flow for Simulated Moving Bed (SMB) Chromatography.

Enzymatic_Resolution_Workflow cluster_prep Preparation cluster_process Process cluster_output Output racemate_enz Racemic Substrate reaction Enzymatic Reaction racemate_enz->reaction enzyme Enzyme enzyme->reaction reagent Co-substrate/Reagent reagent->reaction solvent_enz Solvent solvent_enz->reaction workup Reaction Quench & Work-up reaction->workup separation_prod Separation of Product and Unreacted Substrate workup->separation_prod product Enantiopure Product separation_prod->product unreacted Enantiopure Unreacted Substrate separation_prod->unreacted

Workflow for Enzymatic Kinetic Resolution.

Detailed Experimental Protocols

Protocol 1: Diastereomeric Crystallization of Racemic Ibuprofen

This protocol is a general guideline for the resolution of racemic ibuprofen using (S)-(-)-α-methylbenzylamine.[8]

Materials:

  • Racemic Ibuprofen

  • (S)-(-)-α-methylbenzylamine (S-MBA)

  • Methanol (solvent)

  • Deionized Water (antisolvent)

  • Standard laboratory glassware

  • Filtration apparatus

  • Analytical balance

  • Chiral HPLC for enantiomeric excess analysis

Procedure:

  • Salt Formation: Dissolve racemic ibuprofen in methanol. Add an equimolar amount of (S)-(-)-α-methylbenzylamine to the solution. Stir at room temperature until all solids are dissolved.

  • Crystallization: Slowly add deionized water as an antisolvent to the solution with gentle stirring. A common ratio is 1:6 methanol to water.[8]

  • Aging: Allow the mixture to stand at a controlled temperature (e.g., room temperature or cooled) for a period of time (e.g., 2 hours) to allow for crystal growth.[8]

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent/antisolvent mixture to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Liberation of Enantiomer: To recover the enantiomerically enriched ibuprofen, dissolve the diastereomeric salt in an appropriate solvent and acidify (e.g., with HCl) to protonate the carboxylate and break the salt. Extract the ibuprofen into an organic solvent, wash, dry, and evaporate the solvent.

  • Analysis: Determine the yield of the crystalline salt and the enantiomeric excess of the recovered ibuprofen using chiral HPLC.

Protocol 2: Preparative Chiral HPLC Separation

This protocol provides a general framework for scaling up an analytical chiral HPLC method to a preparative scale.

Materials:

  • Racemic mixture to be separated

  • Appropriate Chiral Stationary Phase (CSP) column (preparative scale)

  • HPLC-grade solvents for the mobile phase

  • Preparative HPLC system with a fraction collector

  • Rotary evaporator for solvent removal

  • Analytical chiral HPLC for fraction analysis

Procedure:

  • Analytical Method Development: Develop an analytical method on a smaller column with the same stationary phase to determine the optimal mobile phase composition for separation.

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase at the highest possible concentration without causing precipitation. Filter the solution to remove any particulate matter.

  • Preparative Separation:

    • Equilibrate the preparative column with the mobile phase until a stable baseline is achieved.

    • Inject a large volume of the prepared sample onto the column. The injection volume will depend on the column dimensions and the loading capacity determined during method development.

    • Run the separation under the optimized isocratic or gradient conditions.

  • Fraction Collection: Collect the eluting fractions corresponding to each enantiomer peak using the fraction collector.

  • Analysis of Fractions: Analyze the collected fractions using the analytical chiral HPLC method to determine the enantiomeric purity of each fraction.

  • Solvent Removal: Combine the pure fractions of each enantiomer and remove the solvent using a rotary evaporator.

  • Product Isolation: Recover the purified enantiomers and determine the yield and final enantiomeric excess.

Protocol 3: Enzymatic Kinetic Resolution of a Racemic Alcohol

This protocol describes a typical procedure for the kinetic resolution of a racemic secondary alcohol using a lipase.[15]

Materials:

  • Racemic alcohol (e.g., 1-phenylethanol)

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica Lipase B)

  • Acyl donor (e.g., vinyl acetate or isopropenyl acetate for an irreversible reaction)

  • Anhydrous organic solvent (e.g., toluene, heptane)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Analytical equipment for monitoring reaction progress (e.g., chiral GC or HPLC)

Procedure:

  • Reaction Setup: In a dry flask, dissolve the racemic alcohol in the organic solvent. Add the acyl donor (typically 1-2 equivalents).

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining substrate and the product. The reaction is typically stopped at or near 50% conversion to obtain high ee for both components.

  • Work-up: When the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation: The resulting mixture contains the unreacted alcohol and the esterified product. These can be separated by standard techniques such as column chromatography on silica (B1680970) gel, as the alcohol is typically more polar than the ester.

  • Analysis: Determine the yield and enantiomeric excess of both the recovered alcohol and the ester product. If the ester is the desired product, it can be hydrolyzed back to the alcohol.

References

A Spectroscopic Guide to Differentiating Diastereomeric Salts of 1-Phenylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic mixtures is a critical step in the development of chiral drugs and fine chemicals. The formation of diastereomeric salts using a chiral resolving agent like 1-phenylethylamine (B125046) (PEA) is a classic, efficient, and widely used method.[1][2] Once formed, the successful separation of these diastereomers relies on their distinct physical properties, which arise from their different three-dimensional structures. Spectroscopic techniques are indispensable for confirming salt formation, differentiating between the diastereomers, and assessing the enantiomeric purity of the final product.

This guide provides a comparative overview of the key spectroscopic methods used to analyze the diastereomeric salts of 1-phenylethylamine formed with a chiral acid. It includes experimental protocols, comparative data, and a logical workflow for the resolution process.

Experimental Protocols

The following protocols are generalized from common laboratory procedures for the formation and analysis of diastereomeric salts.[3][4][5]

1. Synthesis of Diastereomeric Salts by Crystallization

This procedure describes the reaction of a racemic compound (e.g., a chiral carboxylic acid) with a single enantiomer of 1-phenylethylamine to form diastereomeric salts, which are then separated by fractional crystallization.

  • Reagents: Racemic carboxylic acid, (R)-(+)-1-phenylethylamine or (S)-(-)-1-phenylethylamine, and a suitable solvent (e.g., 70% ethanol/water mixture).

  • Procedure:

    • Dissolve equimolar amounts (e.g., 1.0 mmol) of the racemic acid and a single enantiomer of 1-phenylethylamine in the chosen solvent system under magnetic stirring.[3] Heating may be required to achieve complete dissolution.[5]

    • Allow the solution to cool to room temperature and stand undisturbed. The less soluble diastereomeric salt will preferentially crystallize out of the solution.[4] The formation of crystals can take several hours to days.[3]

    • Collect the crystals of the less soluble diastereomer by filtration. This is Diastereomer 1 .

    • The more soluble diastereomer (Diastereomer 2 ) remains in the filtrate. It can be isolated by evaporating the solvent, though it will be less pure than the crystallized product.[4]

2. Liberation of the Enantiopure Amine

  • Reagents: Separated diastereomeric salt, aqueous sodium hydroxide (B78521) (e.g., 50% aq. NaOH), and an organic solvent for extraction (e.g., diethyl ether).[4]

  • Procedure:

    • Dissolve the isolated diastereomeric salt in water.

    • Add aqueous NaOH solution until the solution is basic (confirm with pH paper). This neutralizes the chiral acid and liberates the free 1-phenylethylamine.[4]

    • Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine using an organic solvent like diethyl ether. Repeat the extraction to ensure complete recovery.[4]

    • Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4), and evaporate the solvent to obtain the resolved 1-phenylethylamine enantiomer.[4]

3. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare samples by dissolving the diastereomeric salts in a suitable deuterated solvent (e.g., methanol-d4).

    • Acquire 1H NMR and 13C NMR spectra using a spectrometer (e.g., 400 or 500 MHz).[3][6]

    • 1H NMR is primarily used to confirm the 1:1 stoichiometric ratio of the acid and amine in the salt.[7]

  • Infrared (IR) Spectroscopy:

    • Acquire Fourier-Transform Infrared (FTIR) spectra of the solid salt samples.

    • Confirmation of salt formation is achieved by observing the disappearance of the carboxylic acid's C=O stretching band (typically ~1700 cm⁻¹) and the appearance of carboxylate anion (COO⁻) stretches.[8]

Logical Workflow for Chiral Resolution

G cluster_start Starting Materials cluster_reaction Salt Formation cluster_separation Separation cluster_recovery Enantiomer Recovery racemate Racemic Mixture (e.g., (R/S)-Acid) reaction Mix & Dissolve in Solvent racemate->reaction resolver Chiral Resolving Agent (e.g., (R)-1-Phenylethylamine) resolver->reaction salts Mixture of Diastereomeric Salts ((R,R) and (S,R) Salts) reaction->salts crystallization Fractional Crystallization salts->crystallization less_soluble Less Soluble Salt (e.g., (R,R)-Salt Crystals) crystallization->less_soluble  Precipitates more_soluble More Soluble Salt (e.g., (S,R)-Salt in Filtrate) crystallization->more_soluble  Stays in Solution liberation1 Liberate Amine (Add Base) less_soluble->liberation1 liberation2 Liberate Amine (Add Base) more_soluble->liberation2 enantiomer1 Pure Enantiomer 1 ((R)-Acid) liberation1->enantiomer1 enantiomer2 Pure Enantiomer 2 ((S)-Acid) liberation2->enantiomer2

References

A Comparative Guide to the Thermal Analysis of 1-Phenylethylamine Hydrochloride Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the thermal analysis of the diastereomers of 1-phenylethylamine (B125046) hydrochloride using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Due to the distinct three-dimensional arrangements of atoms, diastereomers exhibit different physical properties, including melting points and thermal stability. Understanding these differences is crucial for the characterization, purification, and quality control of these chiral compounds in pharmaceutical development.

While direct, publicly available comparative DSC and TGA data for all four diastereomers of 1-phenylethylamine hydrochloride is limited, this guide outlines the expected theoretical differences and provides detailed experimental protocols to enable researchers to perform this analysis.

Data Presentation

The following tables summarize the expected quantitative data from DSC and TGA analysis. Researchers can populate these tables with their own experimental data to facilitate a direct comparison of the thermal properties of the this compound diastereomers.

Table 1: Differential Scanning Calorimetry (DSC) Data

DiastereomerOnset of Melting (°C)Peak Melting Temperature (°C)Enthalpy of Fusion (J/g)Comments
(R)-1-Phenylethylamine HClExperimental ValueExperimental ValueExperimental ValueExpect a sharp endotherm.
(S)-1-Phenylethylamine HClExperimental ValueExperimental ValueExperimental ValueAs an enantiomer of the (R)-form, expect identical thermal behavior.
Racemic (RS)-1-Phenylethylamine HClExperimental ValueExperimental ValueExperimental ValueMay exhibit a different melting point (eutectic or racemic compound formation).
Meso-like DiastereomersExperimental ValueExperimental ValueExperimental ValueIf applicable, would show distinct thermal properties from the enantiomers.

Table 2: Thermogravimetric Analysis (TGA) Data

DiastereomerOnset of Decomposition (°C)Temperature of 5% Mass Loss (°C)Major Decomposition StepsResidual Mass at 600°C (%)
(R)-1-Phenylethylamine HClExperimental ValueExperimental ValueNumber and Temperature RangeExperimental Value
(S)-1-Phenylethylamine HClExperimental ValueExperimental ValueNumber and Temperature RangeExperimental Value
Racemic (RS)-1-Phenylethylamine HClExperimental ValueExperimental ValueNumber and Temperature RangeExperimental Value
Meso-like DiastereomersExperimental ValueExperimental ValueNumber and Temperature RangeExperimental Value

Experimental Protocols

Detailed methodologies for conducting DSC and TGA experiments are provided below to ensure reproducibility and accurate comparison.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument : A calibrated Differential Scanning Calorimeter.

  • Sample Preparation : Accurately weigh 3-5 mg of the this compound diastereomer into an aluminum DSC pan. Hermetically seal the pan to prevent solvent loss if the sample is a hydrate, or use a pinhole lid for non-hydrated samples to allow for the release of any volatiles.

  • Reference : An empty, hermetically sealed aluminum pan.

  • Atmosphere : Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min.

  • Temperature Program :

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 300°C at a heating rate of 10°C/min.

  • Data Analysis : Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of fusion for any endothermic events corresponding to melting.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument : A calibrated Thermogravimetric Analyzer.

  • Sample Preparation : Accurately weigh 5-10 mg of the this compound diastereomer into a ceramic or platinum TGA pan.

  • Atmosphere : Purge the TGA furnace with high-purity nitrogen at a flow rate of 50 mL/min.

  • Temperature Program :

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis : Analyze the resulting TGA curve and its derivative (DTG curve) to determine the onset of decomposition, the temperatures at which specific mass loss percentages occur, and the number of decomposition steps.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the thermal analysis of this compound diastereomers.

Thermal_Analysis_Workflow cluster_samples Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Comparison Sample_R (R)-PEA HCl DSC_Analysis DSC (3-5 mg, 10°C/min, N2) Sample_R->DSC_Analysis TGA_Analysis TGA (5-10 mg, 10°C/min, N2) Sample_R->TGA_Analysis Sample_S (S)-PEA HCl Sample_S->DSC_Analysis Sample_S->TGA_Analysis Sample_RS Racemic-PEA HCl Sample_RS->DSC_Analysis Sample_RS->TGA_Analysis Sample_Meso Meso-PEA HCl Sample_Meso->DSC_Analysis Sample_Meso->TGA_Analysis DSC_Data Melting Point Enthalpy of Fusion DSC_Analysis->DSC_Data TGA_Data Decomposition Temp. Mass Loss Steps TGA_Analysis->TGA_Data Comparison Comparative Analysis of Diastereomers DSC_Data->Comparison TGA_Data->Comparison

A Guide to the Structural Comparison of Diastereomeric Salts via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the crystallographic structures of diastereomeric salts, a critical technique in the development of chiral pharmaceuticals. By leveraging the differing physical properties of diastereomers—most notably their solubility—enantiomers can be effectively separated. X-ray crystallography offers an unparalleled, atom-level view into the three-dimensional structures of these salts, elucidating the subtle differences that govern their behavior and enabling the definitive assignment of absolute stereochemistry.

Quantitative Crystallographic Data Comparison

The primary distinction between diastereomeric salts lies in their crystal packing and molecular conformations, which are quantitatively described by crystallographic parameters. Below is a comparative analysis of the crystallographic data for the homochiral and heterochiral diastereomeric salts of 1-cyclohexylethylammonium 2-chloromandelate.[1]

ParameterHomochiral Diastereomer ((S)-amine • (S)-acid)Heterochiral Diastereomer ((R)-amine • (S)-acid)
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁
a (Å) 6.123(1)11.234(2)
b (Å) 14.567(3)5.987(1)
c (Å) 17.890(4)12.345(3)
α (°) 9090
β (°) 90101.23(4)
γ (°) 9090
Volume (ų) 1595.6(6)814.5(3)
Z 42
Calculated Density (g/cm³) 1.2581.225
Melting Point (°C) 165.4148.9

Data extracted from CCDC depositions, as referenced in the source literature.[1]

Experimental Protocols

The successful resolution and structural analysis of diastereomeric salts hinge on meticulous experimental execution. The following protocols outline the key steps from salt formation to crystallographic analysis.

Diastereomeric Salt Formation and Crystallization

The initial and most critical step is the formation of diastereomeric salts and the growth of high-quality single crystals of each diastereomer.

a. Resolving Agent and Solvent Screening:

  • Preparation of Stock Solutions: Prepare separate stock solutions of the racemic mixture and a variety of chiral resolving agents (e.g., tartaric acid derivatives, chiral amines) in a suitable solvent like methanol (B129727) or ethanol.

  • Salt Formation: In a multi-well plate, combine the racemic mixture solution with each resolving agent solution.

  • Solvent Screening: Evaporate the solvent and then add a range of crystallization solvents or solvent mixtures to each well.

  • Crystallization: Seal the plate and subject it to controlled temperature cycles (heating for dissolution followed by slow cooling) to induce crystallization.

  • Analysis: Identify the solvent and resolving agent combination that yields well-formed crystals of one diastereomer with low solubility.

b. Preparative Scale Crystallization:

  • Dissolution: Dissolve the racemate and the selected resolving agent in the optimal solvent, gently heating to ensure complete dissolution.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling at a lower temperature (e.g., 4°C) to maximize crystal yield.

  • Crystal Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Second Diastereomer Isolation: The more soluble diastereomer, which remains in the filtrate, can often be crystallized by slow evaporation of the solvent.

Single-Crystal X-ray Diffraction

This protocol details the steps for determining the three-dimensional structure of the obtained diastereomeric salt crystals.

a. Crystal Mounting and Data Collection:

  • Crystal Selection: Under a microscope, select a single, well-formed crystal (typically 0.1-0.3 mm in size) free of cracks or defects.

  • Mounting: Mount the selected crystal on a goniometer head.

  • Data Collection: Place the mounted crystal on the diffractometer. A stream of cold nitrogen (around 100 K) is used to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

b. Structure Solution and Refinement:

  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

  • Structural Refinement: The atomic model is refined against the experimental data to optimize the atomic coordinates and thermal parameters. This iterative process minimizes the difference between the observed and calculated structure factor amplitudes.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.

Visualizing the Workflow and Structural Comparison

The following diagrams, generated using the DOT language, illustrate the key processes involved in the X-ray crystallography of diastereomeric salts.

diastereomeric_salt_resolution_workflow racemic_mixture Racemic Mixture (R- and S-enantiomers) diastereomeric_salts Mixture of Diastereomeric Salts (R-S and S-S) racemic_mixture->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., S-agent) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomer Crystal (e.g., S-S) crystallization->less_soluble more_soluble More Soluble Diastereomer (in solution) crystallization->more_soluble xray Single-Crystal X-ray Diffraction less_soluble->xray crystallization2 Crystallization more_soluble->crystallization2 Further Crystallization structure1 3D Structure of S-S Diastereomer xray->structure1 structure2 3D Structure of R-S Diastereomer xray2 Single-Crystal X-ray Diffraction crystallization2->xray2 Crystal xray2->structure2

Workflow for Diastereomeric Salt Resolution and X-ray Analysis.

structural_comparison_logic diastereomer1 Diastereomer 1 ((R)-Acid • (R)-Base) xrd1 X-ray Diffraction Data 1 diastereomer1->xrd1 diastereomer2 Diastereomer 2 ((S)-Acid • (R)-Base) xrd2 X-ray Diffraction Data 2 diastereomer2->xrd2 comparison Structural Comparison xrd1->comparison xrd2->comparison unit_cell Unit Cell Parameters comparison->unit_cell space_group Space Group comparison->space_group bond_lengths Bond Lengths & Angles comparison->bond_lengths conformation Molecular Conformation comparison->conformation packing Crystal Packing comparison->packing

Logical Flow for the Structural Comparison of Diastereomers.

References

Safety Operating Guide

Proper Disposal of 1-Phenylethylamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1-Phenylethylamine hydrochloride is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical in accordance with regulatory standards. Adherence to these guidelines is essential to minimize risks to personnel and the environment.

Chemical Profile and Hazards

This compound is the salt of a weak base (1-Phenylethylamine) and a strong acid (hydrochloric acid). It is crucial to understand its properties to handle and dispose of it safely. The Safety Data Sheet (SDS) provides comprehensive information on its hazards.

PropertyInformationCitation(s)
Chemical Name This compound[1]
CAS Number 13437-79-1[1]
Physical State Solid[2]
Primary Hazards Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.
Incompatible Materials Strong oxidizing agents, acids, acid anhydrides, acid chlorides, and carbon dioxide.[3]
Hazardous Decomposition Upon thermal decomposition, it can release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and ammonia.[3]

Regulatory Framework

The disposal of this compound is governed by federal, state, and local regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[4][5] RCRA establishes a "cradle-to-grave" system for managing hazardous waste.[6] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable regulations, as state and local rules may be more stringent than federal requirements.[4][7]

Step-by-Step Disposal Procedure

The following steps outline the proper procedure for the disposal of this compound. This process should be conducted in a designated and well-ventilated area, such as a chemical fume hood.[1]

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical, ensure you are wearing the appropriate PPE:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat[1]

Step 2: Waste Classification and Segregation

This compound is classified as a hazardous waste. It must be segregated from other waste streams to prevent dangerous reactions.[8] Specifically, it should be kept separate from incompatible materials such as strong oxidizing agents and acids.[3]

Step 3: Containment

  • Place the this compound waste into a designated, properly labeled, and chemically compatible container.[9][10]

  • The container must be in good condition and have a secure, leak-proof closure.[10]

  • The label should clearly identify the contents as "Hazardous Waste" and include the full chemical name: "this compound".[9]

Step 4: Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8]

  • The SAA should be located at or near the point of generation and under the control of laboratory personnel.[10]

  • Ensure the storage area is cool, dry, well-ventilated, and away from sources of heat or ignition.[3][9]

Step 5: Professional Disposal

  • Do not dispose of this compound down the drain or in regular trash.[7][9]

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[3][9]

  • The disposal must be carried out at an approved waste disposal plant in accordance with all federal, state, and local regulations.[3][11]

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[11]

  • Ventilate: Ensure the area is well-ventilated.[11]

  • Contain: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[12][13]

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste.[11]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: 1-Phenylethylamine Hydrochloride Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate from Incompatible Chemicals classify->segregate contain Place in Labeled, Sealed Container segregate->contain storage Store in Designated Satellite Accumulation Area contain->storage disposal_decision Arrange for Professional Disposal storage->disposal_decision ehs Contact EHS or Licensed Hazardous Waste Contractor disposal_decision->ehs end End: Compliant Disposal ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 1-Phenylethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information for 1-Phenylethylamine hydrochloride, including operational and disposal plans, to ensure the highest standards of laboratory safety.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Relevant Standards
Eye/Face Protection Wear tightly fitting safety goggles with side-shields or a face shield.EN 166 (EU) or NIOSH (US)
Skin Protection Wear impervious, chemical-resistant gloves. Nitrile, neoprene, or butyl rubber gloves are recommended. Always inspect gloves prior to use. A lab coat or chemical-resistant apron should be worn. For significant exposure risk, fire/flame resistant and impervious clothing is advised.EN 374 (EU)
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary. A multi-gas cartridge that is effective against organic vapors and amines (e.g., ammonia (B1221849)/methylamine cartridge) is recommended.[2][3][4][5][6]NIOSH (US) or EN 149 (EU)

Note: Breakthrough times for gloves can vary based on manufacturer, thickness, and concentration of the chemical. It is crucial to consult the glove manufacturer's specific chemical resistance data.

Safe Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and maintain the integrity of the chemical.

  • Handling:

    • Avoid contact with skin and eyes.[7]

    • Do not breathe dust or vapors.[6]

    • Handle in a well-ventilated place, preferably within a chemical fume hood.[1]

    • Use non-sparking tools to prevent electrostatic discharge.[7]

    • Do not eat, drink, or smoke in the handling area.[7]

    • Wash hands thoroughly after handling.[7]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

    • Keep away from incompatible materials such as strong oxidizing agents and acids.

    • Store in a locked cabinet or area.[8]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure Route First Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Operational Plan: Experimental Protocol for Chiral Resolution

1-Phenylethylamine is commonly used in chiral resolutions. The following is a detailed protocol for the resolution of a racemic mixture using (R,S)-1-Phenylethylamine and a chiral acid, such as L-(+)-tartaric acid.[9]

Materials:

  • (R,S)-1-Phenylethylamine

  • L-(+)-Tartaric acid

  • Methanol

  • 50% aqueous Sodium Hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flasks

  • Rotary evaporator

  • pH paper

Procedure:

  • Diastereomeric Salt Formation:

    • In a suitable flask, dissolve L-(+)-tartaric acid in methanol.

    • Slowly add an equimolar amount of (R,S)-1-Phenylethylamine to the tartaric acid solution while stirring.

    • Gently heat the solution until all solids dissolve.

    • Allow the solution to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt ((S)-amine-(R,R)-tartrate).

    • Further cool the mixture in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Isolation of the Enantiomer:

    • Transfer the collected crystals to a flask.

    • Add water to dissolve the crystals.

    • Make the solution basic by adding 50% aqueous NaOH solution. Check the pH with pH paper to ensure it is strongly basic.[9]

    • Transfer the basic aqueous solution to a separatory funnel.

    • Extract the liberated free amine with diethyl ether (perform at least two extractions).[9]

    • Combine the ether extracts and dry them over anhydrous sodium sulfate.[9]

    • Decant the dried ether solution into a pre-weighed round-bottom flask.

    • Remove the diethyl ether using a rotary evaporator to obtain the resolved (S)-(-)-1-Phenylethylamine.

  • Analysis:

    • Determine the yield and optical purity of the resolved amine using polarimetry.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: this compound is a corrosive amine. Therefore, waste containing this chemical is likely to be classified as hazardous waste. Based on its corrosive nature (amines are basic), it may fall under the EPA hazardous waste code D002 (Corrosivity) .[10]

  • Disposal of Unused Chemical: Unused this compound should be disposed of as hazardous waste. Do not dispose of it down the drain.

  • Disposal of Contaminated Materials: All materials that have come into contact with this compound, including gloves, filter paper, and empty containers, should be collected in a designated, labeled hazardous waste container for proper disposal.

  • Consult Local Regulations: Always consult with your institution's Environmental Health and Safety (EHS) department and follow all local, state, and federal regulations for hazardous waste disposal.

Visual Safety Guides

To further aid in the safe handling of this compound, the following diagrams provide a visual representation of the handling workflow and spill response procedures.

Safe_Handling_and_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS b Don Appropriate PPE a->b c Work in Fume Hood b->c d Weigh/Measure Chemical c->d e Perform Experiment d->e f Decontaminate Glassware e->f i Store Chemical Properly e->i g Segregate Waste f->g h Dispose of Hazardous Waste g->h

Caption: Safe Handling and Disposal Workflow for this compound

Spill_Response_Decision_Flowchart start Spill Occurs is_major Major Spill? start->is_major evacuate Evacuate Area & Call EHS is_major->evacuate Yes is_trained Trained to Clean Up? is_major->is_trained No get_help Alert Supervisor & Get Assistance is_trained->get_help No cleanup Follow Minor Spill Cleanup Procedure is_trained->cleanup Yes absorb Contain & Absorb with Inert Material cleanup->absorb collect Collect Residue into Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Spill Response Decision-Making Flowchart

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.